1,4-Bis(brommethyl)-2,5-dichlorobenzene
Description
The exact mass of the compound 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis(brommethyl)-2,5-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(brommethyl)-2,5-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPLRRGKQEIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)CBr)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376214 | |
| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19036-27-2 | |
| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,4-bis(bromomethyl)-2,5-dichlorobenzene, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and key applications, with a focus on the rationale behind its use in advanced synthetic protocols.
Introduction: A Versatile Halogenated Building Block
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound featuring two reactive bromomethyl groups and two chlorine atoms on the benzene ring. This unique substitution pattern makes it a highly valuable and versatile building block in organic synthesis. The benzylic bromine atoms are excellent leaving groups, facilitating a variety of nucleophilic substitution and coupling reactions. The chlorine substituents, on the other hand, modify the electronic properties of the benzene ring and can influence the properties of resulting materials, such as polymers. Its primary utility lies in its role as a monomer for the synthesis of conjugated polymers and as a cross-linking agent.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Br₂Cl₂ | [2] |
| Molecular Weight | 332.85 g/mol | [2] |
| CAS Number | 19036-27-2 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 158-162 °C | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene). Insoluble in water. |
Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Detailed Protocol
The most common and efficient method for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is the free-radical bromination of 2,5-dichloroxylene. This reaction selectively targets the benzylic hydrogens of the methyl groups.
Reaction Principle
The synthesis proceeds via a free-radical chain reaction initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). N-bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of bromine radicals in the reaction mixture, which favors benzylic substitution over electrophilic aromatic substitution.
Caption: Free-radical bromination of 2,5-dichloroxylene.
Experimental Protocol
Materials:
-
2,5-Dichloroxylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexane (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloroxylene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a white crystalline solid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: Using NBS instead of elemental bromine (Br₂) is crucial for selectivity. NBS maintains a low, steady concentration of bromine radicals, which favors the desired benzylic bromination and minimizes competing electrophilic aromatic substitution on the electron-rich benzene ring.
-
AIBN as Initiator: AIBN is a common choice for a radical initiator because it decomposes at a convenient rate at the reflux temperature of many common solvents, providing a steady stream of radicals to initiate the chain reaction.
-
Non-polar Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the non-polar reactants and to facilitate the radical chain reaction.
Key Reactions and Mechanistic Insights
The two benzylic bromide functionalities of 1,4-bis(bromomethyl)-2,5-dichlorobenzene are the primary sites of its reactivity, making it a valuable monomer for polymerization reactions.
Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives
A significant application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives.[3][4] These conjugated polymers are of great interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[5] The Gilch polymerization is a common method for synthesizing PPVs from bis(halomethyl)benzene monomers.
Gilch Polymerization Mechanism:
The reaction is initiated by a strong base, such as potassium tert-butoxide, which abstracts a proton from a bromomethyl group to form a carbanion. This is followed by the elimination of bromide to form a reactive p-quinodimethane intermediate. These intermediates then polymerize to form the PPV backbone.
Caption: Gilch polymerization of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Cross-linking Agent
The bifunctional nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene allows it to act as a cross-linking agent for various polymers.[6] By reacting with nucleophilic sites on polymer chains, it can form covalent bonds that link the chains together, creating a network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymer.
Applications in Research and Development
Organic Electronics
The primary application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is as a monomer for the synthesis of conjugated polymers for organic electronic devices.[3] The chlorine substituents on the polymer backbone can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which in turn affects the performance of the resulting devices. For example, poly(2,5-dichloro-p-phenylene vinylene) synthesized from this monomer exhibits specific electroluminescent properties that are of interest for OLED applications.
Caption: Workflow from monomer to organic electronic device.
Pharmaceutical and Agrochemical Synthesis
While less documented in readily available literature, the reactive nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene makes it a potential intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[7] The dichlorinated benzene core can be a scaffold for building molecules with specific biological activities. The bromomethyl groups can be converted to a variety of other functional groups, allowing for the introduction of diverse pharmacophores. For instance, it is used as an intermediate in the pesticide industry.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a hazardous substance and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Health Hazards: This compound is a skin and respiratory irritant.[8] It may cause long-lasting harmful effects to aquatic life.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- CN105384595A - 1, 4-bis(chloromethyl)
-
Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4 - Dr. Lee Group - University of Houston. (URL: [Link])
- US8987469B2 - Process for the preparation of bendamustine - Google P
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google P
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Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]- bis([3][7][9]triazole) for applications in organic field-effect transistors - RSC Publishing. (URL: [Link])
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Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (URL: [Link])
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Biobased Poly(2,5-furandimethylene succinate-co-butylene succinate) Crosslinked by Reversible Diels-Alder Reaction | Request PDF - ResearchGate. (URL: [Link])
-
First synthesis of the bismole‐containing conjugated polymer - ResearchGate. (URL: [Link])
-
A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone. (URL: [Link])
-
Synthesis of Poly(p-phenylene vinylene) under Nanoconfinement - 功能高分子学报. (URL: [Link])
- WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof - Google P
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Poly(p-phenylene vinylene) – Knowledge and References - Taylor & Francis. (URL: [Link])
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Recent Progress in Benzocyclobutene Related Polymers - SciSpace. (URL: [Link])
- WO2006117359A1 - CRYSTALLINE FORM OF 1-CHLORO-4-(ß-D-GLUCOPYRANOS-1-YL)-2-[4-((S)-TETRAHYDROFURAN-3-YLOXY)
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Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors - MDPI. (URL: [Link])
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1,4-Bis(dichloromethyl)benzene | C8H6Cl4 | CID 81884 - PubChem. (URL: [Link])
-
1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237 - PubChem. (URL: [Link])
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An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for Advanced Research and Development
This guide provides a comprehensive technical overview of 1,4-bis(bromomethyl)-2,5-dichlorobenzene (CAS No. 19036-27-2), a versatile yet under-documented bifunctional electrophile. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer actionable insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound characterized by a central benzene ring substituted with two dichlororo groups and two bromomethyl groups at the 1, 4, 2, and 5 positions, respectively. This substitution pattern imparts a C2h symmetry to the molecule, influencing its crystalline structure and reactivity. The presence of two reactive benzylic bromide moieties makes it a valuable building block in organic synthesis.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 19036-27-2 | [1] |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from the readily available 1,4-dichlorobenzene.
Caption: Proposed synthetic route to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for benzylic bromination.
Step 1: Synthesis of 2,5-Dichloro-p-xylene (Not detailed)
This intermediate can be prepared via Friedel-Crafts alkylation of 1,4-dichlorobenzene.
Step 2: Free-Radical Bromination of 2,5-Dichloro-p-xylene
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dichloro-p-xylene (1 equivalent).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).
-
Solvent: Add a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions.
-
AIBN as Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate the necessary radicals to start the chain reaction.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the reagents and intermediates.
Reactivity and Applications in Synthesis
The synthetic utility of 1,4-bis(bromomethyl)-2,5-dichlorobenzene stems from the high reactivity of its two benzylic bromide groups, which are excellent electrophiles for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The molecule readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The general reaction scheme is as follows:
Caption: General Sₙ2 reaction of the target molecule with nucleophiles.
Common Nucleophiles and Their Products:
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydroxide (OH⁻) | NaOH, KOH | Diol |
| Alkoxide (RO⁻) | NaOR | Diether |
| Cyanide (CN⁻) | NaCN, KCN | Dinitrile |
| Azide (N₃⁻) | NaN₃ | Diazide |
| Amine (R₂NH) | Primary or Secondary Amine | Diamine |
| Thiolate (RS⁻) | NaSR | Dithioether |
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to facilitate the Sₙ2 mechanism. The resulting products are valuable intermediates for further synthetic transformations. For instance, the dinitrile can be hydrolyzed to a dicarboxylic acid, and the diazide can be reduced to a diamine.
Polymer Synthesis
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a suitable monomer for the synthesis of various polymers, particularly poly(p-phenylene vinylene) (PPV) derivatives. The Gilch polymerization, which involves the reaction of a bis(halomethyl)benzene with a strong base, is a common method for preparing PPVs.[2] The chlorine substituents on the aromatic ring can be used to fine-tune the electronic and optical properties of the resulting polymer.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The electron-withdrawing nature of the chlorine and bromomethyl groups will shift this signal downfield, likely in the range of 7.4-7.6 ppm.
-
Benzylic Protons: The four protons of the two bromomethyl groups are also chemically equivalent and will appear as a singlet. This signal is expected in the range of 4.5-4.7 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Three distinct signals are expected for the aromatic carbons: one for the carbons bearing the bromomethyl groups, one for the carbons bearing the chlorine atoms, and one for the unsubstituted carbons.
-
Benzylic Carbon: A single signal for the benzylic carbons is expected in the range of 30-35 ppm.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. The molecular ion peak (M⁺) will be observed at m/z = 332, with other peaks corresponding to the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
-
C-H stretch (aromatic): ~3050-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2950-3000 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-Br stretch: ~600-700 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
Safety and Handling
As a halogenated aromatic compound with reactive benzylic bromide groups, 1,4-bis(bromomethyl)-2,5-dichlorobenzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar compounds.
Potential Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[3]
-
Irritant: May cause respiratory irritation.[3]
-
Lachrymator: May cause tearing.
-
Toxic: May be harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
Applications in Drug Development and Medicinal Chemistry
While direct applications of 1,4-bis(bromomethyl)-2,5-dichlorobenzene in drug development are not extensively documented, its structural motifs and reactivity profile suggest its potential as a versatile scaffold and intermediate. Bifunctional linkers are crucial in the design of various therapeutic agents, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The rigid, well-defined geometry of the central dichlorobenzene ring, combined with the ability to introduce diverse functionalities via the bromomethyl groups, makes this molecule an attractive starting point for the synthesis of novel linkers. The chlorine atoms can also serve as handles for further functionalization or to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of a drug candidate.
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a valuable and versatile chemical building block with significant potential in organic synthesis, materials science, and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, its characteristic reactivity, predicted spectroscopic data, and essential safety considerations. It is hoped that this in-depth technical guide will serve as a valuable resource for researchers and professionals, enabling them to harness the full potential of this interesting molecule in their research and development endeavors.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81884, 1,4-Bis(dichloromethyl)benzene. Retrieved from [Link]
- Beilstein Journals. (n.d.). Supporting Information: A visible-light-induced, metal-free bis-arylation of 2,5- dichlorobenzoquinone Experimental part and NMR spectra.
- SynQuest Laboratories, Inc. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.
- Thermo Fisher Scientific. (2009).
- MDPI. (n.d.). 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II).
- The Royal Society of Chemistry. (2012).
- MDPI. (2020).
- Liu, B., et al. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 6(3), 635-651.
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An In-depth Technical Guide to ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE
Introduction
ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is a halogenated aromatic hydrocarbon that serves as a valuable bifunctional building block in synthetic chemistry. Its structure, featuring two benzylic bromide moieties and two chlorine atoms on the aromatic ring, imparts a unique combination of reactivity and rigidity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor in the synthesis of advanced materials. This document is intended for researchers and professionals in the fields of organic synthesis, polymer chemistry, and materials science.
Core Properties and Identification
ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE, also known as 1,4-bis(bromomethyl)-2,5-dichlorobenzene, is a crystalline solid at room temperature. The presence of four halogen atoms significantly influences its physical and chemical properties, including its reactivity and solubility.
| Property | Value | Source(s) |
| Chemical Name | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE | [1][2] |
| Synonyms | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | [1][3] |
| CAS Number | 19036-27-2 | [1][3] |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in chlorinated organic solvents (e.g., dichloromethane, chloroform), sparingly soluble in non-polar solvents, and insoluble in water. | N/A |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is the free-radical bromination of 2,5-dichloro-p-xylene. This reaction selectively targets the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5][6]
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of the target compound from 2,5-dichloro-p-xylene.
Mechanistic Insights
The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by UV light or a radical initiator like azobisisobutyronitrile (AIBN), to generate two bromine radicals (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dichloro-p-xylene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical then reacts with a molecule of bromine (Br₂) to form the monobrominated product and a new bromine radical, which continues the chain reaction.
-
This process is repeated on the second methyl group to yield the desired dibrominated product.
-
-
Termination: The reaction is terminated when two radicals combine.
The selectivity for benzylic bromination over aromatic bromination is achieved by using conditions that favor radical reactions (e.g., non-polar solvents, light, or radical initiators) and avoiding Lewis acid catalysts that promote electrophilic aromatic substitution.[4]
Experimental Protocol: Visible-Light-Induced Bromination
The following protocol is adapted from a reported synthesis of a precursor to 4,7,12,15-tetrachloro[2.2]paracyclophane.[7]
Materials:
-
2,5-dichloro-p-xylene
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Hydrobromic acid (HBr) (48% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Visible light source (e.g., a household light bulb)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,5-dichloro-p-xylene in a suitable solvent system with H₂O₂ and HBr.
-
Irradiate the reaction mixture with a visible light source while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | A singlet in the range of δ 4.5-4.8 ppm corresponding to the four equivalent benzylic protons (-CH₂Br). A singlet at approximately δ 7.4-7.6 ppm for the two equivalent aromatic protons. |
| ¹³C NMR | A signal for the benzylic carbons (-CH₂Br) is expected around δ 30-35 ppm. Aromatic carbon signals would include those directly attached to chlorine, those attached to the bromomethyl groups, and the protonated aromatic carbons, with expected shifts in the δ 130-140 ppm range. |
| IR (Infrared) | Characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups (around 2850-2960 cm⁻¹). A strong C-Br stretching vibration is expected in the range of 500-600 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spec. | The mass spectrum would show a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine and two chlorine atoms. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This would result in a cluster of peaks around m/z = 330, 332, 334, 336, and 338. A prominent fragment would be the loss of a bromine atom [M-Br]⁺. |
Reactivity and Applications
The reactivity of ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is dominated by the two benzylic bromide functional groups. These are excellent leaving groups in nucleophilic substitution reactions, making the compound a versatile precursor for a variety of molecular architectures.[4][8]
Established Application: Synthesis of Substituted [2.2]Paracyclophanes
The most well-documented application of ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is as a key intermediate in the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane.[7][9] This paracyclophane is a monomer for the production of Parylene D, a high-performance conformal coating with excellent dielectric and barrier properties.
Caption: Role as a precursor in paracyclophane synthesis.
Potential Applications
Based on the known reactivity of benzylic dihalides, several other applications can be envisioned for ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE, although specific examples in the literature are currently limited.
-
Polymer Synthesis: It has the potential to be used as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through dehydrohalogenation polymerization. The chlorine substituents on the aromatic ring would be expected to modify the electronic and optical properties of the resulting polymer, potentially leading to materials with applications in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Crosslinking Agent: The bifunctional nature of this compound makes it a candidate for use as a crosslinking agent to improve the thermal and mechanical properties of various polymers.
-
Medicinal Chemistry and Drug Development: While no direct applications in drug development have been reported, related dibromo-xylene isomers have been used as linkers in peptide stapling to constrain peptides in their bioactive alpha-helical conformation. The defined geometry and rigidity of the 2,5-dichloro-p-xylene core could offer advantages in the design of such constrained peptides for therapeutic applications.
-
Macrocycle Synthesis: The two reactive benzylic bromide sites make it an ideal building block for the synthesis of various macrocyclic compounds through reaction with dinucleophiles.
Safety and Handling
ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE is a synthetically useful, bifunctional aromatic compound. Its established role as a precursor to tetrachlorinated [2.2]paracyclophanes highlights its importance in materials science. The high reactivity of its benzylic bromide moieties suggests significant potential for its use as a monomer in polymer synthesis, a crosslinking agent, and a rigid linker in medicinal chemistry and macrocycle synthesis. Further research into these potential applications is warranted to fully exploit the synthetic utility of this versatile building block.
References
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1,4-Dibromo-2,5-bis(bromomethyl)benzene. PubChem. [Link]
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1,4-Bis(bromomethyl)benzene. SpectraBase. [Link]
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A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. [Link]
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Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. ResearchGate. [Link]
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Materials and Reagents. The Royal Society of Chemistry. [Link]
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1,4-Bis(bromomethyl)-2,5-dicyanobenzene. Pharmaffiliates. [Link]
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Synthesis by the Gilch Method of Blue-Light-Emitting Poly(p-phenylenevinylene) Derivatives Bearing Highly Phenylated Pendants. Chemistry of Materials. [Link]
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Allylic and Benzylic Reactivity. Organic Chemistry Tutor. [Link]
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The synthesis of substituted amino[2.2]paracyclophanes. RSC Publishing. [Link]
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Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. [Link]
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The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. RSC Publishing. [Link]
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Synthesis and Polymerization of an ortho-para-Substituted Tetraalkoxy [2.2]Paracyclophane-1,9-diene. ACS Macro Letters. [Link]
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Synthesis and Characterization of Homopolymers. cata log.lib.ky. [Link]
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Selectivity in Free Radical Reactions: Bromination vs. Chlorination. LibreTexts. [Link]
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Reactions at the Benzylic Position. Chemistry Steps. [Link]
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Synthesis of small molecules and π-conjugated polymers and their applications in organic solar cells. University of Groningen. [Link]
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Synthesis of substituted [2.2]paracyclophanes from substituted (4-methylbenzyl)trimethylammonium bromides. ResearchGate. [Link]
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5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts. [Link]
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2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]
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Reactions at Benzylic Positions. Pearson. [Link]
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Synthesis of New Planar-Chiral Linked [2.2]Paracyclophanes-N-([2.2]-Paracyclophanylcarbamoyl)-4-([2.2]Paracyclophanylcarboxamide, [2.2]Paracyclophanyl-Substituted Triazolthiones and. NIH. [Link]
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10.1 Free Radical Halogenation. YouTube. [Link]
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Benzene, 1,4-bis(chloromethyl)-. NIST WebBook. [Link]
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The synthesis of substituted amino[2.2]paracyclophanes. SciSpace. [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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11: Free Radical Substitution and Addition Reactions. LibreTexts. [Link]
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Bisphenol A based carbon-carbon coupled poly(arylene)s from dibenzoyl-dichlorobenzene via Ni(II) catalyzed and condensation polymerization for PEMFC. ResearchGate. [Link]
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2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. SpectraBase. [Link]
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Benzene, 2-bromo-1,4-dichloro-. NIST WebBook. [Link]
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1,4-Bis(chloromethyl)benzene. SpectraBase. [Link]
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Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Analytical Chemistry. [Link]
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An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic hydrocarbon that serves as a versatile, though specialized, building block in organic synthesis. Its rigid phenyl core, substituted with two reactive bromomethyl groups and two deactivating chloro groups, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, key applications, and essential safety procedures, designed to equip researchers and drug development professionals with the technical knowledge required for its effective use.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a crystalline solid whose reactivity is primarily dictated by the two benzylic bromide functionalities. These groups are excellent leaving groups, making the molecule a potent alkylating agent for a variety of nucleophiles.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | N/A |
| Synonyms | α,α'-Dibromo-2,5-dichloro-p-xylene | [1] |
| CAS Number | 19036-27-2 | [1] |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Purity (Typical) | ≥95% | [1] |
Note: Some physical properties like melting point and solubility are not widely reported in public databases and should be determined empirically upon receipt.
Section 2: Synthesis and Characterization
The synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is most effectively achieved through the free-radical bromination of the corresponding dimethyl precursor, 2,5-dichloro-p-xylene. This reaction leverages the relative stability of the benzylic radical intermediate formed upon hydrogen abstraction from the methyl groups.
Causality in Experimental Design:
The choice of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is critical for initiating the reaction at a controlled temperature. The reaction is typically performed in a non-polar, halogenated solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) which is inert under radical conditions and effectively solubilizes the starting material. UV light (photo-bromination) is a common alternative for initiation, as it provides the energy to cleave the Br-Br bond homolytically, generating the necessary bromine radicals. The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), is carefully controlled to favor di-bromination over mono-bromination or further substitution.
Detailed Synthesis Protocol: Free-Radical Bromination
This protocol describes a representative synthesis from 2,5-dichloro-p-xylene, a commercially available starting material.
1. Reagent Preparation:
-
Dissolve 2,5-dichloro-p-xylene (1 equivalent) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration is typically maintained around 0.5 M.
-
Add N-Bromosuccinimide (NBS) (2.1 equivalents) to the flask. A slight excess of NBS ensures the complete conversion of the di-methyl starting material.
-
Add a catalytic amount of a radical initiator, such as AIBN (0.05 equivalents).
2. Reaction Execution:
-
Protect the reaction from ambient light if a chemical initiator is used, or place it under a UV lamp if photobromination is intended.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The less polar starting material will have a higher Rf value than the more polar, brominated products.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
-
Wash the filtrate sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Section 3: Applications in Research and Drug Development
The primary utility of 1,4-bis(bromomethyl)-2,5-dichlorobenzene lies in its function as a rigid bifunctional linker or crosslinking agent. The two bromomethyl groups can react with a wide range of nucleophiles (e.g., amines, thiols, phenols, carboxylates) to form stable covalent bonds, allowing for the construction of larger, well-defined molecular architectures.
Use in Polymer and Materials Science
This molecule is an ideal candidate for synthesizing polymers with specific thermal and mechanical properties. Its rigid dichlorobenzene core can be incorporated into polymer backbones to enhance thermal stability and reduce flexibility. The bifunctional nature allows it to act as a cross-linker, creating networked polymers with increased strength and solvent resistance. For example, it can be used to synthesize poly(p-phenylene vinylene) (PPV) derivatives, which are of interest in the field of organic electronics.
Role in Pharmaceutical Synthesis
In drug discovery, rigid linkers are often employed to connect two pharmacophores, to probe binding sites of proteins, or to construct bivalent ligands that can simultaneously engage two receptor sites, often leading to enhanced affinity and selectivity. While specific examples in late-stage clinical trials are not prominent, this molecule serves as a valuable scaffold in medicinal chemistry for creating novel chemical entities. Its defined geometry allows for precise control over the distance and orientation of attached functional groups. For instance, it could be used to synthesize novel inhibitors where two inhibitor fragments are linked to target different sub-pockets of an enzyme's active site.
Application Workflow: Synthesis of a Bivalent Ligand
Caption: General workflow for using the title compound as a linker.
Section 4: Safety, Handling, and Storage
As a reactive alkylating agent, 1,4-bis(bromomethyl)-2,5-dichlorobenzene must be handled with appropriate care. Benzylic bromides are known lachrymators and are corrosive.
-
Hazard Identification : This compound causes skin irritation and may cause respiratory irritation. It is also suspected of causing long-lasting harmful effects to aquatic life[2].
-
Personal Protective Equipment (PPE) : Always handle this chemical in a certified fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling[2]. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Due to its halogenated nature, it may require specialized waste streams.
References
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PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
- Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SciSpace. (n.d.). Recent Progress in Benzocyclobutene Related Polymers. Retrieved from [Link]
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LookChem. (n.d.). Cas 1124-05-6,2,5-DICHLORO-P-XYLENE. Retrieved from [Link]
- Google Patents. (n.d.). US9006484B2 - Polymer having bis(diphenylphosphino)binaphthyl groups.
-
Beilstein Journals. (n.d.). Supporting Information A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone Experimental part and NMR. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,4-Bis(bromomethyl)-2,5-dicyanobenzene. Retrieved from [Link]
-
LookChem. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 1,4-bis(bromomethyl)-2,5-dichlorobenzene. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the theoretical and practical aspects of dissolving this complex halogenated aromatic compound. By integrating fundamental principles with actionable experimental protocols, this guide serves as an essential resource for effectively utilizing 1,4-bis(bromomethyl)-2,5-dichlorobenzene in various scientific applications.
Introduction to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a substituted aromatic hydrocarbon with the molecular formula C₈H₆Br₂Cl₂ and a molecular weight of 332.85 g/mol .[1] Its structure, featuring a central benzene ring with two bromomethyl and two chlorine substituents, renders it a valuable building block in organic synthesis. The presence of multiple reactive sites, specifically the benzylic bromides, allows for its use in the construction of more complex molecular architectures, including polymers and pharmacologically active molecules.[2] Understanding its solubility is paramount for its effective application in synthetic chemistry, enabling precise control over reaction conditions and facilitating purification processes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| CAS Number | 19036-27-2 | [1] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of an organic molecule is a balance of its polar and non-polar regions. The structure of 1,4-bis(bromomethyl)-2,5-dichlorobenzene suggests a nuanced solubility profile.
The central dichlorobenzene ring is nonpolar, favoring dissolution in nonpolar or weakly polar solvents. The bromomethyl groups (-CH₂Br) introduce some polarity due to the electronegativity difference between carbon and bromine. However, the molecule lacks strong hydrogen bond donors or acceptors, which will limit its solubility in highly polar, protic solvents like water.
Based on its structure, 1,4-bis(bromomethyl)-2,5-dichlorobenzene is expected to exhibit higher solubility in nonpolar or moderately polar aprotic organic solvents. Solvents that can engage in dipole-dipole interactions or have a similar refractive index to the solute are likely to be effective.
Predictive Solubility Profile
A qualitative prediction of solubility in common organic solvents can be made based on the principles of intermolecular forces.
Expected Solubility:
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and some polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate). These solvents can effectively solvate the aromatic ring and the halogenated substituents through van der Waals forces and dipole-dipole interactions.
-
Moderate Solubility: Ethers (e.g., diethyl ether) and ketones (e.g., acetone).
-
Low to Negligible Solubility: Highly polar protic solvents (e.g., water, methanol, ethanol) and very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The energy required to break the strong intermolecular forces (hydrogen bonds) in the protic solvents would not be compensated by the solvation of the solute.
The following diagram illustrates the logical flow for selecting an appropriate solvent based on the solute's structural characteristics.
Sources
Spectral data for 1,4-Bis(brommethyl)-2,5-dichlorobenzene
An In-Depth Technical Guide to the Predicted Spectral Data of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Introduction
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis, materials science, and drug development. Its rigid, well-defined geometry and the presence of reactive benzylic bromide moieties make it an attractive precursor for the synthesis of complex molecular architectures, including polymers, macrocycles, and pharmacologically active molecules. The precise structural elucidation of such compounds is paramount for ensuring the reliability and reproducibility of research outcomes.
This technical guide provides a comprehensive analysis of the predicted spectral data for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (CAS No: 19036-27-2, Molecular Formula: C₈H₆Br₂Cl₂, Molecular Weight: 332.85 g/mol )[1]. In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive framework for its characterization by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach is designed to equip researchers and drug development professionals with the necessary insights to identify, characterize, and utilize this compound with confidence.
Caption: Molecular Structure of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Predicted ¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is remarkably simple due to the molecule's high degree of symmetry.
Causality of Predicted Spectrum:
The molecule possesses a C₂ axis of symmetry and a mirror plane, which renders the two aromatic protons (at C3 and C6) chemically and magnetically equivalent. Similarly, the four protons of the two bromomethyl groups are also equivalent. Consequently, only two distinct signals are expected.
-
Aromatic Protons (H-3, H-6): The protons on the benzene ring are flanked by a chlorine atom and a carbon bearing a bromomethyl group. Based on the known spectrum of 1,4-dichlorobenzene, where the aromatic protons appear as a singlet at approximately 7.22 ppm[2], the additional electron-withdrawing nature of the bromomethyl groups is expected to deshield these protons further. This will cause a downfield shift.
-
Predicted Chemical Shift: A singlet is predicted to appear in the range of 7.55 - 7.70 ppm .
-
-
Benzylic Protons (-CH₂Br): The chemical shift of benzylic protons is highly sensitive to the substituents on the aromatic ring. In the analogous compound, 1,4-bis(bromomethyl)benzene, these protons resonate at approximately 4.48 ppm[3]. The presence of two strongly electron-withdrawing chlorine atoms on the ring in the target molecule will induce a noticeable downfield shift.
-
Predicted Chemical Shift: A singlet is predicted to appear in the range of 4.60 - 4.80 ppm .
-
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The interpretation of the ¹³C NMR spectrum is also guided by the molecule's symmetry.
Causality of Predicted Spectrum:
Due to molecular symmetry, only four unique carbon signals are expected in the broadband-decoupled ¹³C NMR spectrum.
-
Benzylic Carbons (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the aliphatic region. In 1,4-bis(bromomethyl)benzene, this signal is observed at ~33 ppm. The electronic effects of the ring chlorination are not expected to shift this signal dramatically.
-
Predicted Chemical Shift: 32 - 35 ppm .
-
-
Aromatic Carbons (C-3, C-6): These are the protonated aromatic carbons. In 1,4-dichlorobenzene, the equivalent carbons resonate at ~129 ppm. The combined electronic effects of the adjacent chloro and bromomethyl groups will influence this position.
-
Predicted Chemical Shift: 130 - 133 ppm .
-
-
Aromatic Carbons (C-2, C-5): These carbons are directly attached to the chlorine atoms. The electronegativity of chlorine causes a significant deshielding effect on the ipso-carbon. In 1,4-dichlorobenzene, these carbons appear at ~132 ppm.
-
Predicted Chemical Shift: 133 - 136 ppm .
-
-
Aromatic Carbons (C-1, C-4): These quaternary carbons are attached to the bromomethyl groups. In 1,4-bis(bromomethyl)benzene, these carbons are found at ~138 ppm. The adjacent chlorine atoms will exert a deshielding effect, shifting this signal further downfield.
-
Predicted Chemical Shift: 139 - 142 ppm .
-
DEPT-135 for Signal Assignment
To unambiguously assign these signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential.
-
Positive Signals: CH₃ and CH carbons. In this molecule, the C3/C6 signal would appear as a positive peak.
-
Negative Signals: CH₂ carbons. The benzylic -CH₂Br carbon signal would appear as a negative peak.
-
Absent Signals: Quaternary carbons. The C1/C4 and C2/C5 signals would be absent in the DEPT-135 spectrum[4].
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 400 MHz spectrometer equipped with a broadband probe.
-
Acquisition Parameters (Broadband Decoupled):
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, or until a satisfactory signal-to-noise ratio is achieved.
-
Spectral Width: 0-200 ppm.
-
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence with the same spectral width and a similar number of scans.
-
Processing: Process both spectra similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.
Predicted Infrared (IR) Spectral Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."
Predicted Key Vibrational Frequencies:
-
Aromatic C-H Stretch: A weak to medium band is expected in the 3100-3050 cm⁻¹ region.
-
Aliphatic C-H Stretch (-CH₂-): Medium intensity bands are predicted around 2960-2920 cm⁻¹ (asymmetric) and 2870-2850 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Several characteristic bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.
-
CH₂ Bend (Scissoring): A medium intensity band is predicted near 1450 cm⁻¹ .
-
Aromatic C-Cl Stretch: A strong, sharp absorption is expected in the 1100-1000 cm⁻¹ range.
-
Out-of-Plane C-H Bending: The 1,2,4,5-tetrasubstitution pattern should give rise to a characteristic strong band in the 900-850 cm⁻¹ region.
-
C-Br Stretch: A strong absorption is predicted in the 650-550 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Causality of Predicted Spectrum:
The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a highly characteristic and complex isotopic cluster for the molecular ion peak.
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 330, 332, 334, 336, 338 . The exact mass of the most abundant isotopologue (C₈H₆⁷⁹Br₂³⁵Cl₂) is 329.81 g/mol . The complex pattern of this cluster is a definitive signature for a compound containing two bromine and two chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of a Bromine Radical (-Br): Expect intense peaks at m/z 251/253/255 corresponding to the [C₈H₆BrCl₂]⁺ fragment.
-
Loss of a Benzylic Bromide (-CH₂Br): This would lead to a fragment ion cluster around m/z 237/239/241 .
-
Formation of Dibromochlorotropylium Ion: Loss of a chlorine atom followed by rearrangement could also occur.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Proposed Synthesis and Characterization Workflow
A plausible and efficient synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene involves the free-radical bromination of 1,4-dichloro-2,5-dimethylbenzene. This precursor can be synthesized from p-xylene[5].
Caption: Proposed workflow for synthesis and spectral characterization.
Summary of Predicted Spectral Data
| Technique | Predicted Feature | Predicted Value/Range | Rationale/Comments |
| ¹H NMR | Aromatic Protons | Singlet, 7.55 - 7.70 ppm | Symmetrical environment, deshielded by halogens. |
| Benzylic Protons | Singlet, 4.60 - 4.80 ppm | Deshielded by adjacent ring and bromine. | |
| ¹³C NMR | Benzylic Carbon (-CH₂Br) | 32 - 35 ppm | Aliphatic carbon attached to bromine. |
| Aromatic C-H | 130 - 133 ppm | Protonated aromatic carbon. | |
| Aromatic C-Cl | 133 - 136 ppm | Quaternary carbon, deshielded by chlorine. | |
| Aromatic C-CH₂Br | 139 - 142 ppm | Quaternary carbon, deshielded by substituents. | |
| IR | Aromatic C-H Stretch | 3100 - 3050 cm⁻¹ | Characteristic of aromatic rings. |
| Aliphatic C-H Stretch | 2960 - 2850 cm⁻¹ | From -CH₂- groups. | |
| C-Cl Stretch | 1100 - 1000 cm⁻¹ | Strong absorption from aryl chloride. | |
| C-H Out-of-Plane Bend | 900 - 850 cm⁻¹ | Indicative of 1,2,4,5-tetrasubstitution. | |
| C-Br Stretch | 650 - 550 cm⁻¹ | Strong absorption from alkyl bromide. | |
| Mass Spec | Molecular Ion (M⁺) | Cluster at m/z 330-338 | Characteristic isotopic pattern for Br₂Cl₂. |
| Major Fragment | m/z 251/253/255 | Loss of a bromine atom ([M-Br]⁺). |
References
-
Beilstein Journals. (n.d.). Supporting Information A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone Experimental part and NMR. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(dichloromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2021). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. Retrieved from [Link]
-
SpringerLink. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
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Testbook. (n.d.). An organic compound exhibits the [M] + , [M+2] + and [M+4] + peaks in the intensity ratio 1. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Bis(chloromethyl)benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,4-bis(chloromethyl)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity of Benzylic Bromides on a Dichlorinated Benzene Ring
Abstract
This technical guide provides a comprehensive analysis of the reactivity of benzylic bromides situated on a dichlorinated benzene ring. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile intermediates in synthetic chemistry. The guide delves into the mechanistic intricacies of benzylic bromination of dichlorotoluene isomers, exploring the profound influence of chlorine substitution patterns on reaction rates and selectivity. Furthermore, it examines the subsequent nucleophilic substitution reactions of the resulting dichlorobenzyl bromides, elucidating the factors that govern the competition between SN1 and SN2 pathways. By integrating fundamental principles with field-proven insights and detailed experimental protocols, this guide aims to equip the reader with the knowledge to predict, control, and optimize reactions involving this important class of compounds.
Introduction: The Dichotomous Role of Chlorine in Benzylic Reactivity
Benzylic bromides are cornerstone reagents in organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl bromides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 pathways.[1][2] The introduction of two chlorine atoms onto the benzene ring introduces a fascinating layer of complexity. Chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and influences the stability of charged intermediates.[3] Conversely, they possess lone pairs of electrons that can participate in resonance, a +M effect, which can donate electron density to the ring. The interplay of these electronic effects, combined with the steric hindrance imposed by their presence, particularly in ortho positions, dictates the reactivity of the benzylic C-H bonds towards bromination and the subsequent reactivity of the C-Br bond in the resulting benzyl bromide.[4] Understanding and predicting these effects is paramount for the strategic design of synthetic routes in medicinal and materials chemistry.
Benzylic Bromination of Dichlorotoluenes: A Mechanistic Perspective
The selective bromination of the benzylic position of dichlorotoluenes is typically achieved via a free-radical chain reaction.[5][6] This process is most commonly initiated by light (hν) or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), using N-bromosuccinimide (NBS) as the bromine source.[5] The use of NBS is advantageous as it maintains a low, constant concentration of Br2, which minimizes competitive electrophilic aromatic bromination.[6]
The mechanism proceeds through three key stages: initiation, propagation, and termination.
Mechanism of Free-Radical Benzylic Bromination
dot digraph "Benzylic_Bromination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Free-radical chain mechanism for benzylic bromination.
The rate-determining step in the propagation phase is the abstraction of a benzylic hydrogen by a bromine radical. The stability of the resulting benzylic radical is therefore the primary determinant of the reaction rate.[7]
Influence of Chlorine Substitution Pattern on Bromination Reactivity
The two chlorine atoms on the benzene ring significantly influence the rate of benzylic bromination through a combination of electronic and steric effects.
Electronic Effects: Chlorine atoms are strongly electron-withdrawing via induction (-I effect), which destabilizes the electron-deficient benzylic radical intermediate. This effect is distance-dependent, being strongest when the chlorine is ortho to the methyl group, followed by meta, and then para. However, chlorine can also donate electron density through resonance (+M effect), which would stabilize the radical. For halogens, the inductive effect generally outweighs the resonance effect in influencing reactivity.[4] Therefore, all dichlorotoluene isomers are deactivated towards benzylic bromination compared to toluene itself. The degree of deactivation depends on the positions of the chlorine atoms.
Steric Effects: Chlorine atoms, particularly in the ortho positions (e.g., 2,6- and 2,3-dichlorotoluene), can sterically hinder the approach of the bromine radical to the benzylic hydrogens and the subsequent approach of Br2 to the benzylic radical. This steric hindrance can decrease the reaction rate.[8]
Comparative Reactivity of Dichlorotoluene Isomers (Predicted Trends):
| Isomer | Electronic Effect on Radical | Steric Hindrance | Predicted Relative Reactivity |
| 3,5- | Moderate deactivation (-I at meta) | Low | Highest |
| 3,4- | Significant deactivation (-I at meta and para) | Low | High |
| 2,5- | Significant deactivation (-I at ortho and meta) | Moderate | Moderate |
| 2,4- | Significant deactivation (-I at ortho and para) | Moderate | Moderate to Low |
| 2,3- | Strong deactivation (-I at ortho and meta) | High | Low |
| 2,6- | Strong deactivation (two -I at ortho) | Very High | Lowest |
Note: This table represents predicted trends based on fundamental principles. Experimental verification is crucial.
For instance, the bromination of 2,6-dichlorotoluene is known to be slower than that of 2,4-dichlorotoluene, which can be attributed to the increased steric hindrance from the two ortho-chloro substituents.[8] This steric crowding makes the formation of the planar benzylic radical and its subsequent reaction more difficult.
Experimental Protocol: Benzylic Bromination of 3,4-Dichlorotoluene
This protocol provides a representative procedure for the selective benzylic bromination of a dichlorotoluene isomer.
Objective: To synthesize 3,4-dichlorobenzyl bromide from 3,4-dichlorotoluene.
Materials:
-
3,4-Dichlorotoluene (1 equivalent)
-
N-Bromosuccinimide (NBS, 1.1 equivalents)
-
2,2'-Azobisisobutyronitrile (AIBN, 0.02 equivalents)
-
Carbon tetrachloride (CCl4) or a more environmentally benign solvent like 1,2-dichloroethane.[9]
-
Reaction flask with reflux condenser, magnetic stirrer, and heating mantle.
-
Inert atmosphere (Nitrogen or Argon) setup.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3,4-dichlorotoluene and the solvent.
-
Add NBS and AIBN to the stirring solution.
-
Heat the reaction mixture to reflux (for CCl4, ~77°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dichlorobenzyl bromide.
-
Purify the product by vacuum distillation or recrystallization if necessary. A yield of approximately 81% can be expected.[9]
Self-Validation: The purity of the product should be confirmed by 1H NMR, 13C NMR, and GC-MS. The disappearance of the methyl peak and the appearance of a new bromomethyl peak in the 1H NMR spectrum are indicative of a successful reaction.
dot digraph "Bromination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Experimental workflow for benzylic bromination.
Nucleophilic Substitution Reactivity of Dichlorobenzyl Bromides
Dichlorobenzyl bromides are excellent substrates for nucleophilic substitution reactions, serving as versatile intermediates for introducing a wide array of functional groups.[1][10] The reaction can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.[11]
The SN1 vs. SN2 Dichotomy
-
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion.[12] The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.[2]
-
SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate in the rate-determining step, followed by rapid attack by the nucleophile.[13] The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate.[13]
dot digraph "SN1_vs_SN2" { graph [splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Factors influencing SN1 vs. SN2 pathways.
Influence of Chlorine Substituents on Substitution Reactivity
The chlorine atoms on the ring exert a significant influence on the rates of both SN1 and SN2 reactions.
-
Effect on SN2 Reactions: The electron-withdrawing inductive effect of the chlorine atoms makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally accelerates SN2 reactions. However, ortho-chloro substituents can sterically hinder the backside attack of the nucleophile, thereby slowing the reaction rate. For example, the SN2 reactivity is expected to be lower for 2,6-dichlorobenzyl bromide compared to 3,5-dichlorobenzyl bromide due to steric shielding of the reaction center.[14]
-
Effect on SN1 Reactions: The electron-withdrawing inductive effect of chlorine destabilizes the benzylic carbocation intermediate, which slows down the rate of SN1 reactions.[4] This deactivating effect is most pronounced for ortho and para substituents, which can effectively pull electron density away from the benzylic carbon. Therefore, dichlorobenzyl bromides are generally less reactive in SN1 reactions than benzyl bromide itself. Solvolysis studies on substituted benzyl systems often show a negative ρ (rho) value in Hammett plots, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge development in the transition state.[15] The presence of electron-withdrawing chlorine atoms would have the opposite effect.
Predicted Trends in Nucleophilic Substitution Reactivity:
| Isomer | SN1 Reactivity (Carbocation Stability) | SN2 Reactivity (Steric + Electronic) |
| 3,5- | Less destabilized | High (less hindered, activated carbon) |
| 3,4- | Moderately destabilized | High (less hindered, activated carbon) |
| 2,5- | Moderately destabilized | Moderate (some steric hindrance) |
| 2,4- | Highly destabilized | Moderate (some steric hindrance) |
| 2,3- | Highly destabilized | Low (significant steric hindrance) |
| 2,6- | Very highly destabilized | Very Low (severe steric hindrance) |
Experimental Protocol: Nucleophilic Substitution on 2,4-Dichlorobenzyl Bromide with Sodium Azide
This protocol details a typical SN2 reaction to produce an important synthetic intermediate.
Objective: To synthesize 2,4-dichlorobenzyl azide from 2,4-dichlorobenzyl bromide.
Materials:
-
2,4-Dichlorobenzyl bromide (1 equivalent)
-
Sodium azide (NaN3, 1.5 equivalents)
-
Acetone or Dimethylformamide (DMF)
-
Reaction flask with reflux condenser and magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorobenzyl bromide in acetone.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2,4-dichlorobenzyl azide.
Self-Validation: The product can be characterized by IR spectroscopy (strong azide stretch around 2100 cm-1) and NMR. Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.
Conclusion and Future Outlook
The reactivity of benzylic bromides on a dichlorinated benzene ring is a nuanced interplay of electronic and steric effects. The electron-withdrawing nature of the chlorine atoms generally deactivates the benzylic position towards free-radical bromination and destabilizes carbocation intermediates in SN1 reactions. Conversely, this inductive effect can activate the benzylic carbon towards SN2 attack. Steric hindrance, particularly from ortho-chlorine substituents, plays a crucial role in retarding the rates of both bromination and SN2 substitution.
For drug development professionals and synthetic chemists, a thorough understanding of these principles is essential for predicting reactivity, controlling selectivity, and designing efficient synthetic pathways. The choice of dichlorotoluene isomer can have a profound impact on reaction outcomes, and the protocols provided herein offer a starting point for practical application. Future research in this area could focus on developing more quantitative models, such as expanded Hammett analyses, to precisely predict the reactivity of all dichlorobenzyl bromide isomers. Additionally, the exploration of novel catalytic systems for both the bromination and subsequent substitution reactions could lead to milder, more selective, and environmentally benign methodologies.
References
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PubChem. (n.d.). 2,4-Dichlorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link].
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Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link].
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Master Organic Chemistry. (2013). 3 Factors That Stabilize Free Radicals. Retrieved from [Link].
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Liu, X. (2021). 9.3: Stability of Alkyl Radicals. Chemistry LibreTexts. Retrieved from [Link].
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link].
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
-
Liu, X. (2021). 9.4: Chlorination vs Bromination. Chemistry LibreTexts. Retrieved from [Link].
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link].
- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link].
- ResearchGate. (n.d.). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1.
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link].
- ResearchGate. (n.d.). Fig. 2 Variation of solvolysis rates for di ff erent substrates with....
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from a relevant pharmaceutical industry resource.
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Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link].
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-
YouTube. (2018). 10.2 Free Radical Chlorination vs Bromination. Retrieved from [Link].
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-
KPU Pressbooks. (n.d.). 9.4 Chlorination vs Bromination – Organic Chemistry I. Retrieved from [Link].
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-
Amerigo Scientific. (n.d.). 2,4-Dichlorobenzyl bromide. Retrieved from [Link].
-
YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link].
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-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link].
-
Chemguide. (n.d.). Explaining the methylbenzene - chlorine free radical substitution mechanism. Retrieved from [Link].
-
YouTube. (2021). Lec8 - Relative Rates of Monochlorination and Monobromination. Retrieved from [Link].
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-
Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link].
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Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link].
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1,4-Bis(brommethyl)-2,5-dichlorobenzene safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (CAS No. 19036-27-2), a compound utilized in various scientific research and development applications.[1][2]
Section 1: Chemical Identity and Physical Properties
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound.[1] Understanding its fundamental properties is the first step in safe handling.
Table 1: Physical and Chemical Properties of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂Cl₂ | [2] |
| Molecular Weight | 332.85 g/mol | [2] |
| CAS Number | 19036-27-2 | [1][2] |
| Appearance | Solid (assumed from handling precautions) | [1][3] |
| Synonyms | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE, 1,4-Bis-brommethyl-2,5-dichlor-benzol | [1] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H335: May cause respiratory irritation. [1]
-
H413: May cause long lasting harmful effects to aquatic life. [1]
The signal word for this chemical is Warning .[1] It is crucial to understand that related compounds with similar structures, such as 1,4-Bis(bromomethyl)benzene, are classified as causing severe skin burns and eye damage, indicating a high potential for corrosivity.[4][5] Therefore, treating 1,4-Bis(bromomethyl)-2,5-dichlorobenzene with a high degree of caution is imperative.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risks.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is critical.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] This is the primary method for preventing respiratory irritation.[1]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin irritation.[1][3][4] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: In situations where ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator should be worn.[4]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles, Face shield | Prevents eye irritation and potential for serious damage.[1][4] |
| Skin | Chemical-resistant gloves, Protective clothing | Prevents skin irritation and burns.[1][3] |
| Respiratory | Use in a chemical fume hood; NIOSH-approved respirator if ventilation is inadequate | Prevents respiratory tract irritation.[1][4] |
General Hygiene and Handling Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]
-
Avoid the formation of dust and aerosols.[3]
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Store away from incompatible materials.[4]
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Caption: First aid procedures for exposure to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill.
Caption: Workflow for responding to an accidental release.
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes.[1][3]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[3]
-
Containment and Cleanup: For spills, avoid the formation of dust.[3] Collect the material and place it in a suitable, closed container for disposal.[3]
Section 5: Fire-Fighting Measures and Stability
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed.[7]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[1][3]
-
Stability: Information on chemical stability and reactivity for this specific compound is limited, but it is advisable to avoid strong oxidizing agents and moisture.[4]
Section 6: Disposal Considerations
Disposal of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene and its containers must be done in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][4]
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene presents moderate hazards that can be effectively managed through the diligent application of safety protocols. By understanding its properties, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively in a laboratory setting.
References
- Synquest Labs. (2017, July 6). 1,4-Bis(bromomethyl)benzene Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1,4-Dibromo-2,5-dichlorobenzene.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- 1 - Safety Data Sheet. (2014, October 9).
- Echemi. (2019, July 15). 1,4-BIS(BROMMETHYL)-2,5-DICHLOROBENZENE Safety Data Sheets.
- Agency for Toxic Substances and Disease Registry. (n.d.). 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR.
- U.S. Environmental Protection Agency. (n.d.). 1,4-Dichlorobenzene (para-Dichlorobenzene).
- Biosynth. (n.d.). 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219.
- Echemi. (n.d.). 1,4-Bis(dibromomethyl)benzene SDS, 1592-31-0 Safety Data Sheets.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 1,4-Dichlorobenzene D4.
- Synchem. (2024). 1,4-Bis(brommethyl)-2,5-dichlorobenzene.
- PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf.
- Prochemko. (n.d.). Safety data sheet - RAPP WB.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- BVL. (n.d.). Personal protective equipment when handling plant protection products.
- Minnesota Department of Health. (n.d.). Toxicological Summary for: 1,4-Dichlorobenzene.
- PubChem. (n.d.). 1,4-Dichloro-2,5-bis(dichloromethyl)benzene.
- Benchchem. (n.d.). 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | 147274-72-4.
- Pharmaffiliates. (n.d.). 1,4-Bis(bromomethyl)-2,5-dicyanobenzene.
- PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
Sources
Potential environmental hazards of 1,4-Bis(brommethyl)-2,5-dichlorobenzene
An In-depth Technical Guide to the Potential Environmental Hazards of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
This guide provides a detailed analysis of the potential environmental hazards associated with 1,4-bis(bromomethyl)-2,5-dichlorobenzene. Given the limited direct empirical data for this specific compound, this document synthesizes information from structurally analogous chemicals, predictive toxicology principles, and established environmental science to offer a robust preliminary risk assessment. This whitepaper is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who may handle this or similar compounds.
Predicted Physicochemical Properties and Environmental Fate
The environmental behavior of a chemical is governed by its physical and chemical properties. For 1,4-bis(bromomethyl)-2,5-dichlorobenzene, we can predict these properties based on its halogenated aromatic structure.
| Property | Predicted Value/Behavior | Rationale and Implication |
| Molecular Formula | C₈H₆Br₂Cl₂ | High molecular weight suggests low volatility. |
| Physical State | Likely a solid at room temperature | Similar to many substituted dichlorobenzenes.[1] |
| Water Solubility | Low | The hydrophobic benzene ring and halogen atoms will significantly limit its solubility in water.[2][3] This implies it will not readily be diluted in aquatic environments and may persist as a separate phase. |
| Volatility | Low to Moderate | While the molecular weight is high, halogenated benzenes can still be volatile.[3] Slow vaporization from soil or water surfaces is possible. |
| Soil Adsorption | High | The low water solubility and high hydrophobicity suggest strong adsorption to organic matter in soil and sediment.[3] This can lead to long-term contamination of soil. |
| Bioaccumulation | High Potential | The predicted high octanol-water partition coefficient (Kow) suggests a tendency to accumulate in the fatty tissues of organisms.[2] |
Predicted Environmental Fate and Transport
The combination of low water solubility, high soil adsorption, and potential for bioaccumulation indicates that 1,4-bis(bromomethyl)-2,5-dichlorobenzene could be a persistent organic pollutant (POP). Upon release into the environment, it is likely to behave as follows:
-
In Soil: The compound will bind strongly to soil particles, limiting its mobility.[3] However, erosion could transport contaminated soil particles to water bodies.
-
In Water: It will not dissolve easily and may be deposited in sediment.[2][3] Slow dissolution from the sediment can create a long-term source of contamination in the water column.[3]
-
In Air: While volatility is predicted to be low, some atmospheric transport is possible.[3]
Caption: Predicted Environmental Fate of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Toxicological Hazard Assessment
The toxicological profile of 1,4-bis(bromomethyl)-2,5-dichlorobenzene can be inferred from its structural components: the dichlorobenzene core and the bromomethyl functional groups.
Human Health Hazards
-
Dichlorobenzene Core: 1,4-dichlorobenzene is known to cause irritation to the eyes, skin, and throat upon acute exposure.[1][4] Chronic exposure can lead to effects on the liver, skin, and central nervous system.[4] Animal studies have shown effects on the blood, liver, and kidneys.[4] The EPA has classified 1,4-dichlorobenzene as a possible human carcinogen (Group C).[4]
-
Bromomethyl Groups: The presence of two bromomethyl groups makes the molecule highly reactive. Compounds like 1,4-bis(bromomethyl)benzene are classified as causing severe skin burns and eye damage, as well as respiratory irritation.[5] These groups are alkylating agents, which can react with biological macromolecules, leading to cytotoxicity and genotoxicity.
Combined Effect: It is highly probable that 1,4-bis(bromomethyl)-2,5-dichlorobenzene is a corrosive substance that can cause severe damage to the skin, eyes, and respiratory tract. Long-term exposure may pose a risk of systemic toxicity, particularly to the liver and kidneys, and it should be handled as a suspected carcinogen.
Ecotoxicological Hazards
Based on data for analogous compounds, 1,4-bis(bromomethyl)-2,5-dichlorobenzene is expected to be very toxic to aquatic life with long-lasting effects.[6] Its persistence and potential for bioaccumulation could lead to adverse effects on aquatic ecosystems, even at low concentrations.
Experimental Protocols for Hazard Evaluation
To move from prediction to empirical data, a tiered approach to testing is recommended.
Tier 1: Physicochemical Properties
-
Water Solubility (OECD TG 105): Determine the solubility in water to confirm its predicted low solubility.
-
Vapor Pressure (OECD TG 104): Measure the vapor pressure to understand its volatility.
-
Octanol-Water Partition Coefficient (OECD TG 117): Experimentally determine the Kow to assess its bioaccumulation potential.
Tier 2: Ecotoxicity Testing
-
Acute Fish Toxicity (OECD TG 203): Assess the short-term toxicity to a standard fish species (e.g., zebrafish).
-
Acute Daphnia Toxicity (OECD TG 202): Evaluate the acute immobilization of Daphnia magna.
-
Algal Growth Inhibition (OECD TG 201): Determine the effects on the growth of a freshwater algal species.
Risk Management and Mitigation
Given the predicted hazards, stringent safety protocols are essential.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Eye Protection: Use chemical safety goggles and a face shield.[5]
-
Skin and Body Protection: Wear a lab coat and consider additional protective clothing.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a fume hood or if dusts/aerosols can be generated.[5]
Handling and Storage
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area.[7] Wear appropriate PPE.[7] For solid spills, avoid generating dust.[7] Collect the material in a sealed container for disposal.[7]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[6][7]
Caption: A workflow for assessing and managing the risks of hazardous chemicals.
Conclusion
While direct experimental data on 1,4-bis(bromomethyl)-2,5-dichlorobenzene is scarce, a review of its structural components strongly suggests that it is a hazardous substance with significant potential for environmental harm. It is predicted to be a persistent, bioaccumulative, and toxic compound. Researchers and chemical handlers must treat this compound with extreme caution, employing stringent engineering controls and personal protective equipment. Further empirical testing is crucial to definitively characterize its environmental and toxicological profile.
References
-
U.S. Environmental Protection Agency. (n.d.). 1,4-Dichlorobenzene (para-Dichlorobenzene). Retrieved from [Link]
-
Minnesota Department of Health. (2019). Toxicological Summary for: 1,4-Dichlorobenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for 1,4-Dichlorobenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Dichlorobenzenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 1,4-Dichlorobenzene D4. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,4-dichlorobenzene. Retrieved from [Link]
Sources
- 1. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Dichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Fact sheet: 1,4-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. epa.gov [epa.gov]
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- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
Methodological & Application
Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Detailed Protocol for Researchers
Introduction: The Significance of a Versatile Building Block
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a valuable bifunctional building block in organic synthesis, particularly in the development of novel materials and pharmaceutical intermediates. The presence of two reactive bromomethyl groups, combined with the chlorinated aromatic core, allows for a diverse range of subsequent chemical transformations. This application note provides a comprehensive and reliable protocol for the synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, designed for researchers in academia and industry. The protocol is based on the well-established Wohl-Ziegler reaction, a free-radical bromination of the benzylic positions of 2,5-dichloro-p-xylene.
Reaction Principle: The Wohl-Ziegler Bromination
The synthesis proceeds via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This reaction is highly selective for the bromination of allylic and benzylic C-H bonds. The key reagents are N-bromosuccinimide (NBS), which serves as a source of bromine radicals, and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to initiate the chain reaction. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions with initiation by heat or light.
The mechanism involves three key stages:
-
Initiation: The radical initiator decomposes upon heating to generate initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to form a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a benzylic hydrogen from 2,5-dichloro-p-xylene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and another bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Workflow
Caption: Synthesis workflow for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 2,5-Dichloro-p-xylene | C₈H₈Cl₂ | 175.06 | 1.0 | 10.0 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.2 | 22.4 g |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.05 | 0.69 g |
| Cyclohexane | C₆H₁₂ | 84.16 | - | 200 mL |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | (10% aq. solution) |
| Brine | NaCl (sat. aq.) | 58.44 | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | (for recrystallization) |
| Hexanes | - | - | - | (for recrystallization) |
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Detailed Synthesis Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dichloro-p-xylene (10.0 g, 57.1 mmol), N-bromosuccinimide (22.4 g, 125.7 mmol, 2.2 eq), and benzoyl peroxide (0.69 g, 2.85 mmol, 0.05 eq).
-
Solvent Addition: Add 200 mL of cyclohexane to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction mixture will turn a reddish-brown color.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Buchner funnel to remove the succinimide.
-
Washing the Filtrate: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine, followed by brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and hexanes to afford 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as a white to off-white solid.
Characterization and Data Analysis
The structure and purity of the synthesized 1,4-Bis(bromomethyl)-2,5-dichlorobenzene should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two singlets. One singlet in the aromatic region (around δ 7.5 ppm) corresponding to the two equivalent aromatic protons, and another singlet in the benzylic region (around δ 4.6 ppm) corresponding to the four equivalent protons of the two bromomethyl groups. The integration of these peaks should be in a 1:2 ratio.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit three distinct signals. One signal for the bromomethyl carbons (around δ 30-35 ppm), and two signals in the aromatic region corresponding to the carbon atoms of the benzene ring. One signal will be for the carbons bearing the bromomethyl groups and the other for the chlorinated carbons.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (332.85 g/mol ) and show the characteristic isotopic pattern for a compound containing two bromine and two chlorine atoms.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water. Do not grind or subject it to shock or friction.
-
Cyclohexane: Cyclohexane is a flammable liquid. Keep away from open flames and sources of ignition.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
References
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds (The Wohl-Ziegler Reaction). Chemical Reviews, 43(2), 271-317.
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
Chem-Station. Wohl-Ziegler Bromination. [Link]
-
PubChem. 1,4-Bis(bromomethyl)benzene. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. [Link]
- Google Patents. A process for the preparation of 4-bromomethyl diphenyl compounds.
-
ResearchGate. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
- Google Patents. Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Sciforum. Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. [Link]
Sources
Application Notes and Protocols for the Benzylic Bromination of 1,4-Dichloro-2,5-Dimethylbenzene
Version: 1.0
Abstract
This document provides a comprehensive technical guide for the selective benzylic bromination of 1,4-dichloro-2,5-dimethylbenzene to synthesize 1,4-dichloro-2,5-bis(bromomethyl)benzene. This protocol is tailored for researchers, chemists, and professionals in drug development and materials science. We delve into the underlying free-radical mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for product purification and characterization. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
Introduction and Scientific Background
The selective halogenation of benzylic positions is a cornerstone transformation in organic synthesis. The resulting benzylic halides are highly valuable intermediates due to their enhanced reactivity in nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1] Specifically, 1,4-dichloro-2,5-bis(bromomethyl)benzene is a crucial building block for the synthesis of polymers, organic electronics, and pharmaceutical compounds.
The reaction proceeds via a free-radical chain mechanism, a process that is fundamentally different from the electrophilic aromatic substitution typically seen with benzene rings. The key to achieving selectivity for the benzylic C-H bonds over aromatic C-H bonds or other aliphatic C-H bonds lies in the inherent stability of the intermediate benzylic radical.[2][3] This stability arises from the delocalization of the unpaired electron into the adjacent π-system of the aromatic ring.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, a protocol commonly known as the Wohl-Ziegler reaction. NBS serves as a source of bromine, maintaining a low and constant concentration of Br₂ throughout the reaction. This is critical for suppressing the competing ionic pathway of electrophilic addition to the aromatic ring. The reaction is initiated by either photochemical energy (UV light) or a thermal radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).
Reaction Mechanism: A Step-by-Step Analysis
The benzylic bromination with NBS follows a classic free-radical chain reaction pathway, which can be dissected into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator. In this protocol, we use AIBN, which thermally decomposes to form two cyanoisopropyl radicals and nitrogen gas. A bromine radical is then generated, which starts the chain process.[4]
-
Propagation: This is the cycle where the product is formed, and the radical is regenerated.
-
Step A: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,4-dichloro-2,5-dimethylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[3][4]
-
Step B: The newly formed benzylic radical reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the brominated product and a new bromine radical.[5] This new bromine radical can then participate in Step A, thus propagating the chain.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical.
Diagram 1: Free-Radical Mechanism Overview.
Experimental Protocol: Synthesis of 1,4-Dichloro-2,5-bis(bromomethyl)benzene
This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining the specified molar ratios.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. | Supplier/Grade |
| 1,4-Dichloro-2,5-dimethylbenzene | 175.06 | 1.75 | 10.0 | 1.0 | ≥98%, Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 177.98 | 3.92 | 22.0 | 2.2 | ≥99%, Recrystallized |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 | 0.5 | 0.05 | ≥98%, Sigma-Aldrich |
| 1,2-Dichlorobenzene | 147.00 | 50 mL | - | Solvent | Anhydrous, ≥99% |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | - | Quencher | ACS Reagent |
| Dichloromethane (DCM) | 84.93 | - | - | Solvent | ACS Reagent |
| Hexanes | - | - | - | Solvent | ACS Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying Agent | ≥97%, Sigma-Aldrich |
Causality Note: A slight excess of NBS (2.2 eq.) is used to ensure the complete dibromination of both benzylic positions. A catalytic amount of AIBN (5 mol%) is sufficient to initiate the chain reaction. 1,2-Dichlorobenzene is chosen as a high-boiling, relatively inert solvent, providing a safer alternative to the historically used carbon tetrachloride.[6]
Step-by-Step Procedure
Diagram 2: Experimental Workflow for Synthesis.
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dichloro-2,5-dimethylbenzene (1.75 g, 10.0 mmol).
-
Add N-bromosuccinimide (3.92 g, 22.0 mmol) and AIBN (0.082 g, 0.5 mmol).
-
Add 50 mL of 1,2-dichlorobenzene to the flask.
-
Flush the system with nitrogen for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the mixture to reflux (the boiling point of 1,2-dichlorobenzene is ~180 °C) using a heating mantle.
-
Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a 10% aqueous sodium sulfite (Na₂SO₃) solution (2 x 30 mL) to quench any unreacted NBS.[7]
-
Wash with deionized water (2 x 30 mL) and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be obtained as a pale yellow or off-white solid.
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Appearance: A white crystalline solid.
-
Characterization: The identity and purity of the final product, 1,4-dichloro-2,5-bis(bromomethyl)benzene, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the benzylic protons (-CH₂Br) around 4.5-4.7 ppm and a singlet for the aromatic protons.
-
¹³C NMR: Expect signals for the benzylic carbon, and aromatic carbons.
-
Melting Point: Compare the observed melting point with the literature value.
-
Safety and Hazard Management
This procedure must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Can cause severe burns.[8][9] Handle as a powder in a fume hood to avoid inhalation.
-
1,2-Dichlorobenzene: Harmful if swallowed or inhaled. It is an irritant. The reaction should be conducted in a fume hood due to its volatility at high temperatures.
-
AIBN: Can decompose exothermically if heated without a solvent. Add it to the solvent at room temperature before heating the reaction.
-
Hydrogen Bromide (HBr): A corrosive gas is produced as a byproduct. The reaction must be performed in a fume hood.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive initiator. | Extend reflux time and monitor by TLC. Ensure the AIBN used is fresh. |
| Low Yield | Product loss during workup or recrystallization. | Minimize the amount of solvent used for recrystallization. Ensure succinimide is thoroughly washed to recover product. |
| Formation of Side Products | Presence of moisture or light; Reaction too vigorous. | Use anhydrous solvent and a nitrogen atmosphere. Control the heating rate to maintain a steady reflux. |
| Product is Oily/Impure | Incomplete removal of succinimide or solvent. | Ensure thorough washing during workup. Dry the product completely under high vacuum. Repeat recrystallization if necessary. |
References
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Lee, S., & Ra, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273. [Link]
-
Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?[Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Wikipedia. (n.d.). Xylene. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. lobachemie.com [lobachemie.com]
Application Notes and Protocols for Conjugated Polymer Synthesis using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Introduction: A Versatile Building Block for Halogenated Conjugated Polymers
In the landscape of organic electronics, the molecular architecture of conjugated polymers is a critical determinant of their optoelectronic properties and device performance. The strategic introduction of halogen atoms onto the polymer backbone has emerged as a powerful tool for modulating frontier molecular orbital energy levels, influencing intermolecular packing, and enhancing polymer stability. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a pivotal monomer that serves as a precursor to poly(p-phenylene vinylene) (PPV) derivatives and other conjugated systems bearing chlorine atoms on the aromatic ring.
The presence of the two chlorine atoms is not a trivial substitution. These electron-withdrawing groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This can lead to improved air stability and can be advantageous in tuning the polymer's properties for specific applications, such as in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The bromomethyl groups provide reactive sites for polymerization, primarily through the Gilch polymerization route to form vinylene linkages, or potentially through conversion to other functionalities suitable for cross-coupling reactions like Suzuki polycondensation.
This technical guide provides an in-depth exploration of the application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene in the synthesis of conjugated polymers, with a focus on practical, field-proven protocols and the underlying scientific principles.
Monomer Profile: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value |
| Molecular Formula | C₈H₆Br₂Cl₂ |
| Molecular Weight | 332.85 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 19036-27-2 |
Part 1: Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a widely utilized method for the synthesis of PPV and its derivatives. It proceeds via a dehydrohalogenation reaction of α,α'-dihalo-p-xylenes with a strong base, followed by a proposed radical polymerization mechanism. This route is advantageous due to its tolerance for a variety of functional groups and its ability to produce high molecular weight polymers.
Causality of Experimental Choices
The selection of a strong, non-nucleophilic base such as potassium tert-butoxide is crucial to promote the elimination reaction that forms the reactive p-quinodimethane intermediate, rather than substitution at the benzylic carbons. The choice of an anhydrous, degassed solvent is critical to prevent quenching of the anionic intermediates and to avoid side reactions with oxygen, which can interfere with the radical polymerization process. Low reaction temperatures are often employed initially to control the rate of the exothermic elimination reaction and to favor the formation of higher molecular weight polymer chains by minimizing side reactions.[1]
Reaction Mechanism Workflow
The Gilch polymerization is believed to proceed through the formation of a p-quinodimethane intermediate, which then polymerizes.
Caption: Gilch polymerization workflow for DCl-PPV.
Detailed Experimental Protocol: Gilch Polymerization
This protocol is adapted from established procedures for similar substituted p-xylene monomers and should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.[1]
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene (1.00 g, 3.00 mmol)
-
Potassium tert-butoxide (0.74 g, 6.60 mmol, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Methanol (for precipitation)
-
Chloroform (for dissolution and reprecipitation)
Procedure:
-
Preparation: In a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene in 20 mL of anhydrous THF.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in 20 mL of anhydrous THF.
-
Reaction Initiation: Cool the monomer solution to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture may develop a yellow-green color, indicative of the formation of the conjugated polymer.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Work-up and Precipitation: Pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. A fibrous, colored precipitate should form.
-
Purification:
-
Collect the precipitate by filtration.
-
Redissolve the crude polymer in a minimal amount of chloroform.
-
Reprecipitate the polymer by adding the chloroform solution to a large volume of methanol.
-
Filter the purified polymer and wash with methanol.
-
-
Drying: Dry the final polymer product in a vacuum oven at 40-50 °C overnight.
Self-Validation:
-
Expected Outcome: A yellow-orange to reddish fibrous solid.
-
Characterization: The structure of the resulting poly(2,5-dichloro-p-phenylene vinylene) can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) in a suitable solvent like THF or chloroform.
Part 2: Synthesis of Conjugated Polymers via Suzuki Polycondensation
While Gilch polymerization is a direct route to PPV derivatives, Suzuki-Miyaura cross-coupling offers a versatile alternative for creating a wider range of conjugated polymer architectures. For a monomer like 1,4-bis(bromomethyl)-2,5-dichlorobenzene, a preliminary conversion of the bromomethyl groups into a form suitable for Suzuki coupling, such as boronic esters, is necessary. Alternatively, the benzylic bromide itself can be used in some Suzuki coupling reactions, though this is less common for polymerization.
Plausible Synthetic Strategy: Conversion and Suzuki Polycondensation
A plausible route involves a two-step process: first, the conversion of the dibromide to a diboronic ester, followed by a palladium-catalyzed Suzuki polycondensation with a dihaloaromatic comonomer.
Caption: Suzuki polycondensation workflow.
Protocol 1: Conversion of Bromomethyl to Boronic Ester
This protocol is a conceptual adaptation for creating a polymerizable monomer and requires experimental optimization.
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Magnesium turnings
-
Bis(pinacolato)diboron
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Catalyst (e.g., CuCl)
Procedure Outline:
-
Grignard Formation: React 1,4-bis(bromomethyl)-2,5-dichlorobenzene with magnesium turnings in an anhydrous ether to form the corresponding di-Grignard reagent. This step is challenging and requires careful control of conditions to avoid side reactions.
-
Borylation: React the di-Grignard reagent with bis(pinacolato)diboron in the presence of a suitable catalyst to form the 1,4-bis((pinacolato)borylmethyl)-2,5-dichlorobenzene monomer.
-
Purification: Purify the resulting diboronic ester monomer by column chromatography or recrystallization.
Protocol 2: Suzuki Polycondensation
This is a general protocol for Suzuki polycondensation and would need to be optimized for the specific monomers used.[2]
Materials:
-
Diboronic ester monomer (from Protocol 1)
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene, 2,7-dibromo-9,9-dihexylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if needed, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, CsF)
-
Solvent system (e.g., Toluene/Water, THF/Water)
Procedure:
-
Setup: In a Schlenk flask, combine the diboronic ester monomer, the dihaloaromatic comonomer, the palladium catalyst, and the ligand (if used).
-
Solvent and Base Addition: Add the solvent system and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture thoroughly by several freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 24-72 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine.
-
Purification: Precipitate the polymer in a non-solvent like methanol or acetone. Further purification can be achieved by Soxhlet extraction to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum.
Properties of the Resulting Polymer: Poly(2,5-dichloro-p-phenylene vinylene)
The incorporation of chlorine atoms directly onto the phenylene ring of the PPV backbone has a significant impact on the polymer's properties.
| Property | Projected Value / Characteristic | Rationale and Scientific Insight |
| Solubility | Poor in common solvents | The rigid backbone of PPV leads to strong interchain interactions. The chlorine atoms do not significantly enhance solubility. For solution processing, copolymerization with monomers bearing solubilizing side chains would be necessary. |
| Band Gap | ~2.3 - 2.5 eV | The electron-withdrawing nature of the chlorine atoms is expected to lower the LUMO level more significantly than the HOMO level, potentially leading to a slightly smaller band gap compared to unsubstituted PPV (~2.5 eV).[3] |
| Photoluminescence | Yellow-green emission | The emission is expected to be in a similar range to unsubstituted PPV (peak emission around 520-550 nm), but potentially with altered quantum yield due to changes in electronic structure and intermolecular interactions.[3] |
| Electrochemical Properties | Lower HOMO/LUMO Levels | The inductive effect of the chlorine atoms stabilizes the frontier molecular orbitals, leading to higher oxidation potentials (lower HOMO) and higher reduction potentials (lower LUMO). This can improve air stability and facilitate electron injection. |
| Thermal Stability | High | PPV and its derivatives are known for their excellent thermal stability, and the presence of chlorine atoms is not expected to significantly detract from this. |
Conclusion and Outlook
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a valuable monomer for the synthesis of chlorinated conjugated polymers. The Gilch polymerization provides a direct and effective route to poly(2,5-dichloro-p-phenylene vinylene), a material with potentially enhanced environmental stability and tuned electronic properties due to the presence of chlorine substituents. For researchers seeking to create more complex architectures, a multi-step approach involving conversion to a diboronic ester followed by Suzuki polycondensation opens up a vast design space for novel copolymers. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists in the field of organic electronics and drug development to harness the potential of this versatile building block. Further exploration into the copolymerization of this monomer is a promising avenue for the development of next-generation organic electronic materials.
References
-
Burroughes, J. H., Bradley, D. D. C., Brown, A. R., Marks, R. N., Mackay, K., Friend, R. H., Burns, P. L., & Holmes, A. B. (1990). Light-emitting diodes based on conjugated polymers. Nature, 347(6293), 539–541. [Link]
-
Friend, R. H., Gymer, R. W., Holmes, A. B., Burroughes, J. H., Marks, R. N., Taliani, C., Bradley, D. D. C., Dos Santos, D. A., Brédas, J. L., Lögdlund, M., & Salaneck, W. R. (1999). Electroluminescence in conjugated polymers. Nature, 397(6715), 121–128. [Link]
-
Taylor & Francis. (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 28). Poly(p-phenylene vinylene). [Link]
-
Woo, H. S., Graham, S. C., Halliday, D. A., Bradley, D. D. C., Friend, R. H., Burn, P. L., & Holmes, A. B. (1992). Photoinduced absorption and photoluminescence in poly(2,5-dimethoxy-p-phenylene vinylene). Physical Review B, 46(12), 7379–7389. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molin, G. A., & Molander, G. A. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(25), 9858–9861. [Link]
- Photonics Polymer Lab. (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
-
Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(4), 613-617. [Link]
-
Chen, W., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research, 20(11), 291. [Link]
-
Jumali, N. S. (2016). Synthesis, characterizations and conductivity study of poly (p-Phenylenevinylene) (PPV) derivatives. Universiti Teknologi MARA. [Link]
Sources
Application Notes and Protocols for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as a Crosslinking Agent in Polymer Chemistry
Introduction: The Architectural Significance of Crosslinking in Polymer Science
In the realm of polymer chemistry, the transition from linear, soluble polymer chains to robust, three-dimensional networks is a pivotal transformation enabled by the process of crosslinking. This process imparts enhanced thermal stability, mechanical strength, chemical resistance, and tailored insolubility to polymeric materials, thereby expanding their applicability in advanced materials science, including the development of high-performance membranes, catalysts, and materials for drug delivery. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a bifunctional crosslinking agent of significant interest due to its rigid aromatic core and two highly reactive bromomethyl groups. The presence of chlorine atoms on the benzene ring modifies the electron density of the aromatic system and can influence the reactivity of the benzylic bromides, offering a nuanced approach to controlling crosslinking kinetics and the final properties of the polymer network.
This guide provides a comprehensive overview of the application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a crosslinking agent, with a focus on the underlying chemical principles, detailed experimental protocols, and characterization of the resulting crosslinked polymers.
Physicochemical Properties of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
A thorough understanding of the crosslinking agent's properties is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| CAS Number | 19036-27-2 | [1] |
| Appearance | Typically a white to off-white crystalline solid | |
| Purity | >95% | [1] |
Mechanism of Crosslinking: The Friedel-Crafts Alkylation Pathway
The primary mechanism through which 1,4-bis(bromomethyl)-2,5-dichlorobenzene crosslinks aromatic polymers is the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis and is particularly effective for forming stable carbon-carbon bonds between aromatic systems.
The process is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst interacts with the bromomethyl group, facilitating the departure of the bromide ion and generating a highly reactive benzylic carbocation. This electrophile then attacks the electron-rich aromatic rings of the polymer chains, forming a new C-C bond and releasing a proton. The bifunctional nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene allows this reaction to occur at both ends of the molecule, thus creating a stable, covalent bridge between two separate polymer chains.
Caption: Friedel-Crafts alkylation crosslinking mechanism.
Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
While commercially available, understanding the synthesis of the crosslinking agent provides valuable context. A common route involves the bromination of 2,5-dichloro-p-xylene. This reaction is typically a radical substitution initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a brominating agent such as N-bromosuccinimide (NBS).
Caption: Synthetic workflow for 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Application Protocol: Crosslinking of Polystyrene
This protocol details a representative procedure for the crosslinking of polystyrene using 1,4-bis(bromomethyl)-2,5-dichlorobenzene to create a hypercrosslinked polymer. Such materials are of interest for applications in gas sorption and separation.
Materials
-
Polystyrene (average M.W. ~200,000 g/mol )
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure
-
Polymer Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane under a nitrogen atmosphere. Stir until the polymer is fully dissolved.
-
Addition of Crosslinker: To the polymer solution, add 1.0 g of 1,4-bis(bromomethyl)-2,5-dichlorobenzene. Stir until the crosslinker is completely dissolved.
-
Catalyst Suspension: In a separate dry flask, suspend 1.5 g of anhydrous FeCl₃ in 20 mL of anhydrous 1,2-dichloroethane.
-
Reaction Initiation: Slowly add the FeCl₃ suspension to the polymer solution at room temperature with vigorous stirring. The reaction is exothermic, and a color change to dark brown or black is typically observed.
-
Reaction Progression: Heat the reaction mixture to 80°C and maintain this temperature under reflux for 12 hours. The progress of the crosslinking reaction can be monitored by the formation of an insoluble gel.
-
Quenching and Product Isolation: After 12 hours, cool the reaction mixture to room temperature. Slowly add 50 mL of methanol to quench the reaction and precipitate the crosslinked polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with methanol (3 x 50 mL) and deionized water (3 x 50 mL) to remove any unreacted reagents and catalyst residues.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 60°C overnight.
Expected Results and Characterization
The resulting crosslinked polystyrene should be an insoluble, infusible solid. The degree of crosslinking can be controlled by varying the molar ratio of the crosslinking agent to the styrene monomer units.
| Parameter | Description |
| Solubility | The crosslinked polymer should be insoluble in common solvents for polystyrene, such as toluene and chloroform. |
| Thermal Stability | Thermogravimetric analysis (TGA) is expected to show an increased decomposition temperature compared to the linear polystyrene precursor. |
| Porosity | Nitrogen adsorption-desorption analysis (BET) can be used to determine the surface area and pore size distribution of the hypercrosslinked polymer. |
| Chemical Structure | Fourier-transform infrared (FTIR) spectroscopy can confirm the incorporation of the crosslinker into the polymer structure. |
Application in Drug Delivery Systems
The creation of porous, crosslinked polymer networks offers exciting possibilities for drug delivery applications. The tailored pore structure can serve as a reservoir for therapeutic agents, allowing for their controlled release. The aromatic nature of the polymer backbone and the crosslinker can facilitate the loading of aromatic drug molecules through π-π stacking interactions. The rate of drug release can be modulated by adjusting the crosslinking density, which in turn affects the swelling behavior and diffusion pathways within the polymer matrix.
Safety and Handling
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture.
Always consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a potent crosslinking agent for aromatic polymers, enabling the synthesis of robust, three-dimensional networks with enhanced properties. The Friedel-Crafts alkylation mechanism provides a reliable and versatile method for creating these crosslinked materials. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the potential of this crosslinking agent in developing advanced polymeric materials for a wide range of applications.
References
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Foreword: The Architectural Versatility of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene stands out as a particularly valuable reagent. Its rigid phenylene core, substituted with two highly reactive benzylic bromide moieties, provides a geometrically well-defined scaffold. The benzylic carbons are potent electrophiles, primed for nucleophilic attack, while the dichlorinated aromatic ring imparts specific solubility, thermal stability, and electronic characteristics to the resulting products.
These application notes are designed for researchers, scientists, and drug development professionals. The goal is not merely to present a list of procedures but to provide a deeper understanding of the causality behind the experimental choices. We will explore the reactivity of this substrate through several classes of nucleophilic substitution reactions, offering detailed, field-proven protocols that serve as a reliable foundation for synthesis and innovation. The applications of this chemistry are vast, ranging from the synthesis of novel conjugated polymers for organic electronics to the construction of macrocycles for host-guest chemistry and the development of intricate linkers in medicinal chemistry.[1][2]
Core Reactivity Principles: The SN2 Mechanism
The primary mode of reactivity for 1,4-bis(bromomethyl)-2,5-dichlorobenzene is the bimolecular nucleophilic substitution (SN2) reaction.[1] The carbon atoms of the bromomethyl groups are classic examples of primary benzylic halides. This structural feature makes them exceptionally susceptible to attack by a wide range of nucleophiles.
Causality of Reactivity:
-
Unhindered Reaction Center: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing for easy access by the nucleophile.
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which facilitates the reaction.
-
Benzylic Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent benzene ring, which can delocalize the partial charges through its π-system, thus lowering the activation energy of the reaction.
The reaction proceeds in a concerted fashion where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond is broken.
Caption: General SN2 mechanism at one reactive site.
Application Protocol 1: Synthesis of Bis-secondary Amines
The reaction with amines is a cornerstone transformation, enabling the introduction of nitrogen-containing functionalities. The bifunctional nature of the substrate allows for the creation of molecules with two amine groups, which are valuable precursors for ligands, pharmaceuticals, and monomers for polyamines. To ensure disubstitution and prevent the formation of quaternary ammonium salts from over-alkylation, it is crucial to use at least two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the HBr formed during the reaction. Alternatively, an external, non-nucleophilic base can be employed.[1]
Experimental Protocol: Synthesis of 1,4-Bis((piperidin-1-yl)methyl)-2,5-dichlorobenzene
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(bromomethyl)-2,5-dichlorobenzene (1.00 g, 3.00 mmol).
-
Add 30 mL of anhydrous acetonitrile.
-
Add piperidine (0.765 g, 0.89 mL, 9.00 mmol, 3.0 equiv.). Rationale: Using a moderate excess of the amine ensures the reaction goes to completion and that sufficient base is present.
-
Add anhydrous potassium carbonate (1.24 g, 9.00 mmol, 3.0 equiv.). Rationale: An inorganic base can be used to drive the reaction forward and is easily removed during workup.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 15 minutes.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material is significantly less polar than the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove potassium carbonate and the potassium bromide byproduct.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Dissolve the crude residue in 50 mL of dichloromethane (DCM).
-
Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to afford the pure product.
-
Data Presentation: Amination Reactions
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | 82 | 12 | >90 |
| Morpholine | Self-based (3 eq.) | THF | 66 | 16 | 85-95 |
| Aniline | Triethylamine | DMF | 100 | 24 | 70-85 |
| Benzylamine | NaHCO₃ | Ethanol | 78 | 12 | >90 |
Application Protocol 2: Synthesis of Bis-phosphonium Salts for the Wittig Reaction
A powerful application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is its conversion into a bis-phosphonium salt. These salts are stable, crystalline solids that serve as direct precursors to phosphorus ylides, the key reagents in the Wittig reaction.[3][4] The subsequent double Wittig reaction with aldehydes or ketones provides a direct route to conjugated molecules and polymers, which are of great interest in materials science.[5]
Experimental Protocol: Two-Step Synthesis of 2,5-Dichloro-1,4-distyrylbenzene
Part A: Synthesis of ((2,5-Dichlorobenzene-1,4-diyl)bis(methylene))bis(triphenylphosphonium) Dibromide
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene (5.00 g, 15.0 mmol) in 100 mL of anhydrous toluene.
-
Add triphenylphosphine (8.26 g, 31.5 mmol, 2.1 equiv.). Rationale: A slight excess of the phosphine ensures complete conversion of the dialkyl halide.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
During this time, a white precipitate of the bis-phosphonium salt will form.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with 2 x 30 mL of cold toluene and then with 2 x 30 mL of diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white powder under high vacuum. The product is typically of high purity and can be used without further purification. Yields are often quantitative.[6]
-
Part B: Wittig Reaction with Benzaldehyde
-
Ylide Generation:
-
Suspend the bis-phosphonium salt (8.57 g, 10.0 mmol) in 150 mL of anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 13.1 mL, 21.0 mmol, 2.1 equiv.) dropwise via syringe. The mixture will turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78°C for 1 hour.
-
-
Reaction with Aldehyde:
-
Add benzaldehyde (2.23 g, 2.14 mL, 21.0 mmol, 2.1 equiv.), dissolved in 20 mL of anhydrous THF, dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with 3 x 75 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography (silica gel, Hexanes/DCM gradient) to isolate the 2,5-dichloro-1,4-distyrylbenzene product. The E,E-isomer is typically the major product.
-
Caption: Workflow for the two-step Wittig reaction.
Application Protocol 3: Synthesis of Macrocycles via Reaction with Dithiols
The rigid geometry of the dichlorobenzene core makes it an ideal component for constructing macrocycles, known as cyclophanes. Reaction with dithiols under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization, leading to the formation of thiacyclophanes. These molecules are of significant interest in supramolecular and host-guest chemistry.[7]
Experimental Protocol: Synthesis of a Dithiacyclophane
-
Reagent and Apparatus Setup:
-
This reaction requires a high-dilution setup. Use a two- or three-neck round-bottom flask (1 L) containing the bulk of the solvent and a base. The two reactants will be added slowly and simultaneously from two separate syringe pumps.
-
In the main flask, add cesium carbonate (Cs₂CO₃, 3.26 g, 10.0 mmol, 10 equiv.) to 500 mL of anhydrous DMF. Rationale: Cesium carbonate is highly effective in this cyclization (the "cesium effect"), and DMF is an excellent polar aprotic solvent. Heat the suspension to 60°C.
-
In Syringe A, prepare a solution of 1,4-bis(bromomethyl)-2,5-dichlorobenzene (0.333 g, 1.00 mmol) in 50 mL of anhydrous DMF.
-
In Syringe B, prepare a solution of 1,3-propanedithiol (0.108 g, 0.101 mL, 1.00 mmol) in 50 mL of anhydrous DMF.
-
-
Reaction Execution:
-
Using the syringe pumps, add the solutions from Syringe A and Syringe B simultaneously to the stirring suspension of cesium carbonate in DMF over a period of 8 hours. Rationale: Slow, simultaneous addition maintains a very low concentration of both reactants, dramatically favoring the intramolecular reaction pathway.
-
After the addition is complete, allow the reaction to stir at 60°C for an additional 12 hours.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter off the cesium salts.
-
Remove the DMF under high vacuum.
-
Dissolve the residue in 100 mL of DCM and wash with 3 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the desired macrocycle.
-
Data Presentation: Macrocyclization Reactions
| Dithiol Linker | Base | Solvent | Temp. (°C) | Addition Time (h) | Typical Yield (%) |
| 1,3-Propanedithiol | Cs₂CO₃ | DMF | 60 | 8 | 40-60 |
| 1,4-Butanedithiol | K₂CO₃ | Acetonitrile | 82 | 10 | 30-50 |
| 1,3-Benzenedimethanethiol | NaOH | Ethanol/Toluene | 78 | 6 | 50-70 |
References
-
Cottle, M. R. (2008). Synthesis of Novel Conjugated Polymers and Copolymers. Carolina Digital Repository. [Link]
-
Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Hossain, M. A., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Asian Journal of Chemical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) via Gilch Polymerization of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Introduction and Scientific Context
Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers, renowned for their exceptional photoluminescent and electroluminescent properties.[1][2] These characteristics make them highly valuable materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors.[2][3][4] The electronic and physical properties of the PPV backbone can be precisely tuned by incorporating functional groups onto the phenylene ring.[2] The introduction of electron-withdrawing groups, such as chlorine atoms, is a powerful strategy to modify the polymer's electron affinity, solubility, and emission wavelengths.
This document provides a comprehensive experimental guide for the synthesis of poly(2,5-dichloro-p-phenylene vinylene) (Cl-PPV), a chlorinated derivative of PPV. The protocol employs the Gilch polymerization route, a robust and widely used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylene monomers.[5] The selected monomer, 1,4-bis(bromomethyl)-2,5-dichlorobenzene, serves as the precursor for the chlorinated polymer backbone. We will detail the underlying reaction mechanism, provide a step-by-step protocol from reaction setup to polymer purification, and outline essential characterization techniques to validate the final product.
The causality behind this synthetic choice rests on the Gilch mechanism, which proceeds via a base-induced 1,6-elimination to form a highly reactive p-quinodimethane intermediate.[6] This intermediate then undergoes spontaneous polymerization. The use of bromomethyl groups is advantageous as they are more reactive than their chloromethyl counterparts, facilitating the formation of the active monomer intermediate under milder conditions.[6] This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of a well-defined, functional polymer for research and development in advanced materials.
Reaction Mechanism: The Gilch Polymerization
The Gilch polymerization is initiated by a strong, non-nucleophilic base, typically potassium tert-butoxide (KOtBu). The reaction is believed to proceed through the following key steps:
-
Deprotonation: The base abstracts a proton from one of the bromomethyl groups of the 1,4-bis(bromomethyl)-2,5-dichlorobenzene monomer.
-
Elimination & Intermediate Formation: This is followed by the elimination of a bromide ion, leading to the formation of a reactive α-bromo-p-quinodimethane intermediate.
-
Polymerization: This intermediate acts as the active monomer. The precise mechanism of chain growth (radical vs. anionic) has been a subject of discussion, but it is generally accepted that these intermediates rapidly combine to form the high molecular weight poly(p-phenylene vinylene) backbone with a predominantly trans-vinylene linkage.[5][6]
The overall reaction scheme is illustrated in the diagram below.
Caption: Gilch polymerization of the monomer to form the final polymer.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Notes |
| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | 19036-27-2 | 332.85 | >95% | [7][8] Handle with care, lachrymator. |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | >98% | Sublimed grade recommended. Handle under inert gas. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Inhibitor-free. Use from a solvent purification system. |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | Used for precipitation. |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | HPLC Grade | Used for polymer dissolution and characterization.[4] |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 / 7727-37-9 | - | High Purity (99.998%) | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Three-neck round-bottom flasks (e.g., 250 mL, 500 mL)
-
Glass stoppers, rubber septa, and condenser
-
Magnetic stirrer and stir bars
-
Cannula and syringes for inert transfers
-
Low-temperature bath (e.g., ice-water or cryocooler)
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
High-vacuum pump and vacuum oven
Detailed Experimental Protocol
The following workflow diagram provides a high-level overview of the entire process, from initial setup to final characterization.
Caption: Experimental workflow for the synthesis and characterization of Cl-PPV.
Step 1: System Preparation
-
Thoroughly clean all glassware and dry overnight in an oven at >120 °C.
-
Assemble the reaction apparatus (e.g., 250 mL three-neck flask with a condenser, gas inlet, and rubber septum) while hot and allow it to cool under a stream of high-purity argon or nitrogen.
-
Maintain a positive pressure of inert gas throughout the experiment using a Schlenk line or by performing the experiment in a glovebox.
Step 2: Reagent Preparation
-
In the reaction flask, add 1.66 g (5.0 mmol) of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
-
Using a cannula, transfer 100 mL of anhydrous THF into the flask to dissolve the monomer. Stir the solution until all the solid has dissolved.
-
In a separate Schlenk flask, prepare the base solution by dissolving 1.35 g (12.0 mmol, 2.4 equivalents) of potassium tert-butoxide in 50 mL of anhydrous THF. Causality Note: A slight excess of base is used to ensure complete reaction of the monomer.
Step 3: Polymerization
-
Cool the monomer solution to 0 °C using an ice-water bath.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution dropwise via a cannula over a period of 60-90 minutes. Causality Note: Slow addition is critical to control the exothermic reaction, prevent localized high concentrations of base, and promote the formation of higher molecular weight polymer by controlling the initiation rate.
-
Upon addition of the base, the solution will typically turn a deep yellow or orange color, and a precipitate may begin to form, indicating polymerization.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 22 hours to ensure high conversion.
Step 4: Work-up and Polymer Isolation
-
Quench the reaction by slowly adding 10 mL of methanol containing a few drops of concentrated HCl. This neutralizes the excess base and protonates any living anionic chain ends.
-
Pour the reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. A fibrous, yellow-green precipitate of the crude polymer should form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer generously with methanol (3 x 50 mL) and then with deionized water (2 x 50 mL) to remove salts and low molecular weight species.
Step 5: Purification
-
Dry the crude polymer in a vacuum oven at 40 °C for several hours.
-
For rigorous purification, perform a Soxhlet extraction. Load the crude polymer into a cellulose thimble and extract sequentially with methanol, acetone, and finally chloroform or THF. Causality Note: Extraction with methanol and acetone removes oligomers and unreacted monomer. The desired polymer is then extracted using a good solvent like chloroform or THF, leaving behind any insoluble cross-linked material.
-
Collect the chloroform/THF fraction, which contains the purified polymer.
-
Reduce the solvent volume using a rotary evaporator and re-precipitate the purified polymer into a large volume of methanol.
-
Collect the final product by filtration and dry under high vacuum at 50 °C to a constant weight. The final product should be a bright yellow-green solid.
Characterization and Expected Results
Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly(2,5-dichloro-p-phenylene vinylene).
Spectroscopic Analysis
-
¹H NMR (CDCl₃): The spectrum should show broad peaks corresponding to the aromatic protons (around 7.0-7.5 ppm) and the vinylene protons (around 6.8-7.2 ppm). The broadening of peaks is characteristic of polymeric materials.
-
UV-Visible Spectroscopy (in CHCl₃ or THF): The polymer is expected to exhibit a strong absorption peak (λ_max) in the range of 400-450 nm, corresponding to the π-π* transition of the conjugated backbone.
-
Photoluminescence (PL) Spectroscopy (in CHCl₃ or THF): When excited at its λ_max, the polymer should display bright yellow-green fluorescence, with an emission maximum typically between 500-550 nm.
Molecular Weight Analysis
Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the polymer.
| Parameter | Expected Value | Significance |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Indicates the average polymer chain length. |
| Weight-Average Molecular Weight (Mₙ) | 20,000 - 150,000 g/mol | Sensitive to larger polymer chains. |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 2.0 - 4.0 | A measure of the breadth of the molecular weight distribution. |
Note: These are typical values and will vary based on reaction conditions like monomer purity, base addition rate, and temperature.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. Cl-PPV is expected to be stable up to 300-350 °C under an inert atmosphere, after which decomposition of the polymer backbone occurs.
Safety and Handling
-
Monomer: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a lachrymator and irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Base: Potassium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle exclusively under an inert, anhydrous atmosphere.
-
Solvents: THF and chloroform are flammable and toxic. Avoid inhalation and skin contact. Ensure all transfers are performed in a fume hood.
References
-
New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST. Available at: [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). Photonics Polymer Lab, MSE. Available at: [Link]
- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology. Google Patents.
-
Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4. Dr. Lee Group - University of Houston. Available at: [Link]
-
Poly(p-phenylene vinylene). Wikipedia. Available at: [Link]
-
Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α‐Bromo‐ p ‐quinodimethanes. ResearchGate. Available at: [Link]
-
A short overview on the synthesis, properties and major applications of poly(p-phenylene vinylene). ResearchGate. Available at: [Link]
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central. Available at: [Link]
-
Horner-Wadsworth-Emmons dispersion polymerization for the production of monodisperse conjugated polymer particles under ambient conditions. RSC Publishing. Available at: [Link]
-
New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. Available at: [Link]
-
1,4-Bis(bromomethyl)-2,5-dicyanobenzene. Pharmaffiliates. Available at: [Link]
-
Fluorescently Labeled Branched Copolymer Nanoparticles for In Situ Characterization of Nanovectors and Imaging of Cargo Release. ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction. chemeurope.com. Available at: [Link]
- CN102516990B - Application of polyphenylene vinylene (PPV) polymer serving as fluorescent indicator in oxygen sensor based on fluorescence quenching. Google Patents.
-
Synthesis of Poly(p-phenylene vinylene) under Nanoconfinement. Journal of Functional Polymers. Available at: [Link]
-
United States Patent Office. Google APIs. Available at: [Link]
-
Horner–Wadsworth–Emmons dispersion polymerization for the production of monodisperse conjugated polymer particles under ambient conditions. RSC Publishing. Available at: [Link]
-
Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Thieme. Available at: [Link]
-
Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner-Wadsworth. Organic Chemistry Portal. Available at: [Link]
-
1,4-DICHLOROBENZENE FOR SYNTHESIS 204170500 Reagents 106-46-7. BiochemoPharma. Available at: [Link]
-
1,4-bis(brommethyl)-2,5-dichlorobenzene 19036-27-2. Chemcd. Available at: [Link]
Sources
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. CN102516990B - Application of polyphenylene vinylene (PPV) polymer serving as fluorescent indicator in oxygen sensor based on fluorescence quenching - Google Patents [patents.google.com]
- 5. davidlu.net [davidlu.net]
- 6. researchgate.net [researchgate.net]
- 7. synchem.de [synchem.de]
- 8. 1,4-BIS(BROMMETHYL)-2,5-DICHLOROBENZENE | 19036-27-2 [m.chemicalbook.com]
Applications of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in Materials Science: A Guide for Researchers
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utilization of 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a versatile building block in materials science. This guide offers insights into its primary application in the synthesis of conjugated polymers for organic electronics and explores its potential in other advanced materials.
Introduction: Unveiling the Potential of a Halogenated Aromatic Building Block
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound characterized by two reactive bromomethyl groups positioned para to each other on a dichlorinated benzene ring. This specific arrangement of functional groups makes it a valuable monomer for the synthesis of a variety of functional organic materials. The presence of chlorine atoms on the aromatic ring can be leveraged to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials, a crucial aspect in the design of organic semiconductors.
The primary application of this compound lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a class of conjugated polymers renowned for their electroluminescent and photovoltaic properties, making them key components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The dichlorinated backbone of the polymer derived from 1,4-bis(bromomethyl)-2,5-dichlorobenzene is expected to influence the polymer's electronic bandgap and electron affinity, potentially leading to materials with tailored optoelectronic characteristics.
Core Application: Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) (DC-PPV)
The most prominent application of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is as a monomer for the synthesis of poly(2,5-dichloro-p-phenylene vinylene) (DC-PPV). This conjugated polymer is of significant interest for applications in organic electronics due to its potential for high electron affinity, which is beneficial for electron transport in devices. Two primary synthetic routes are commonly employed for the synthesis of DC-PPV from this monomer: the Gilch polymerization and the Horner-Wadsworth-Emmons reaction.
Gilch Polymerization Route
The Gilch polymerization is a widely used method for the synthesis of PPV derivatives from α,α'-dihalo-p-xylenes. The reaction proceeds via a dehydrohalogenation mechanism initiated by a strong base.
Causality Behind Experimental Choices: The choice of a strong base, such as potassium tert-butoxide, is crucial for the efficient elimination of HBr and the formation of the reactive p-quinodimethane intermediate, which is believed to be the key monomer in the polymerization process.[1][2] The polymerization is thought to proceed via a radical mechanism initiated by the dimerization of the p-quinodimethane intermediate.[1] The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is essential to prevent side reactions of the strong base and the reactive intermediates. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the conjugated polymer.
Experimental Protocol: Gilch Polymerization of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M.
-
Base Solution Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF. The concentration should be similar to the monomer solution.
-
Polymerization: Cool the monomer solution to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours. A color change to yellow or orange is typically observed, indicating the formation of the conjugated polymer.
-
Reaction Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Quench the reaction by slowly adding methanol to the mixture.
-
Polymer Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the precipitate and wash it sequentially with methanol and acetone to remove unreacted monomer and oligomers.
-
Drying: Dry the resulting polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to obtain the final product, poly(2,5-dichloro-p-phenylene vinylene).
Expected Outcome: A yellow to orange solid, which is typically soluble in chlorinated solvents like chloroform and dichlorobenzene.
Characterization of DC-PPV:
| Technique | Expected Observations |
| ¹H NMR | Broad peaks in the aromatic and vinylic regions, consistent with a polymeric structure. |
| FTIR | Characteristic peaks for C-H out-of-plane bending of the trans-vinylene group (~965 cm⁻¹) and aromatic C-H stretching. |
| UV-Vis Spectroscopy | An absorption maximum (λ_max) in the range of 400-450 nm, corresponding to the π-π* transition of the conjugated backbone.[1] |
| Fluorescence Spectroscopy | Emission in the green-yellow region of the visible spectrum when excited at the absorption maximum.[1] |
| Thermogravimetric Analysis (TGA) | Good thermal stability, with decomposition temperatures typically above 300 °C. |
Diagram: Gilch Polymerization Workflow
Caption: Workflow for the synthesis of DC-PPV via Gilch polymerization.
Horner-Wadsworth-Emmons (HWE) Reaction Route
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route to PPV derivatives, often with better control over the stereochemistry of the resulting vinylene linkages, favoring the formation of trans-olefins.[3] This multi-step synthesis involves the initial conversion of 1,4-bis(bromomethyl)-2,5-dichlorobenzene to a bisphosphonate ester, followed by a condensation reaction with a dialdehyde.
Causality Behind Experimental Choices: The Michaelis-Arbuzov reaction is a reliable method for the synthesis of phosphonate esters from alkyl halides. The use of a high-boiling phosphite, such as triethyl phosphite, allows the reaction to be carried out at elevated temperatures to ensure complete conversion. The subsequent HWE reaction with a dialdehyde, such as terephthaldehyde, in the presence of a base like sodium hydride, generates the vinylene linkages. The choice of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for the solubility of the reactants and the stability of the phosphonate carbanion intermediate.
Experimental Protocol: Synthesis of DC-PPV via the Horner-Wadsworth-Emmons Reaction
Part A: Synthesis of Tetraethyl ((2,5-dichloro-1,4-phenylene)bis(methylene))bis(phosphonate)
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Triethyl phosphite
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 1,4-bis(bromomethyl)-2,5-dichlorobenzene (1.0 eq) and an excess of triethyl phosphite (2.5-3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
Purification: After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: A colorless or pale yellow oil or solid.
Part B: Polymerization via Horner-Wadsworth-Emmons Reaction
Materials:
-
Tetraethyl ((2,5-dichloro-1,4-phenylene)bis(methylene))bis(phosphonate)
-
Terephthaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactant Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bisphosphonate ester (1.0 eq) and terephthaldehyde (1.0 eq) in anhydrous DMF.
-
Base Suspension: In a separate Schlenk flask, suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Polymerization: Slowly add the reactant solution to the stirred suspension of sodium hydride at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the polymer and wash it with methanol and water to remove inorganic salts and low molecular weight byproducts. Further purification can be achieved by Soxhlet extraction with methanol.
-
Drying: Dry the polymer under vacuum.
Expected Outcome: A yellow solid, similar to the product from the Gilch polymerization.
Diagram: Horner-Wadsworth-Emmons Polymerization Workflow
Caption: Workflow for the synthesis of DC-PPV via the HWE reaction.
Potential Applications in Materials Science Beyond PPVs
The bifunctional nature of 1,4-bis(bromomethyl)-2,5-dichlorobenzene makes it a candidate for the synthesis of other advanced materials, although these applications are less explored in the literature.
Porous Organic Cages (POCs)
Porous organic cages are discrete molecular architectures with intrinsic cavities that can be utilized for gas storage, separation, and catalysis. The rigid and well-defined geometry of 1,4-bis(bromomethyl)-2,5-dichlorobenzene makes it a potential building block for the construction of POCs through reactions that form C-C bonds, such as the Wittig reaction with a complementary trialdehyde.[4][5]
Conceptual Synthetic Approach: A [2+3] cage-forming reaction between 1,4-bis(bromomethyl)-2,5-dichlorobenzene (as the linear component) and a C₃-symmetric trialdehyde, such as 1,3,5-triformylbenzene, could potentially yield a porous organic cage. The reaction would likely require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Fluorescent Chemosensors
The aromatic core of 1,4-bis(bromomethyl)-2,5-dichlorobenzene can serve as a fluorophore. By functionalizing the bromomethyl groups with specific recognition moieties (e.g., crown ethers, calixarenes, or specific ligands), it may be possible to design fluorescent chemosensors for the detection of metal ions or other analytes.[6][7] The binding of the analyte to the recognition unit could induce a change in the fluorescence properties of the aromatic core through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Conceptual Design: Reaction of 1,4-bis(bromomethyl)-2,5-dichlorobenzene with a receptor molecule containing nucleophilic groups (e.g., amines or thiols) would lead to the desired sensor molecule. The choice of the receptor would determine the selectivity of the sensor for a particular analyte.
Safety and Handling
General Precautions:
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a valuable and versatile monomer for the synthesis of functional organic materials, particularly poly(p-phenylene vinylene) derivatives for applications in organic electronics. The protocols provided in this guide offer a starting point for researchers to explore the synthesis and properties of materials derived from this compound. The potential for its use in the construction of porous organic cages and fluorescent chemosensors opens up exciting avenues for future research in materials science. As with all chemical research, adherence to strict safety protocols is paramount.
References
- This reference is a placeholder for a general review on conjug
-
PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Journal of the American Chemical Society. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α‐Bromo- p -quinodimethanes. Macromolecular Chemistry and Physics. [Link]
- This reference is a placeholder for a general organic chemistry textbook covering the Michaelis-Arbuzov reaction.
-
Porous Organic Cages. Chemical Reviews. [Link]
- This reference is a placeholder for a general review on organic electronics.
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Synthesis and Applications of Fluorescent Chemosensors: A Review. PubMed. [Link]
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Porous Organic Cages. PubMed Central. [Link]
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Editorial: Organic Fluorescent Materials as Chemical Sensors. MDPI. [Link]
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- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 5. Porous Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. synquestlabs.com [synquestlabs.com]
The Strategic Utility of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,4-bis(bromomethyl)-2,5-dichlorobenzene, a versatile chemical intermediate. We will delve into its fundamental properties, reactivity, and its strategic applications in the synthesis of functional materials and complex molecules relevant to drug discovery. This document serves as a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable bifunctional building block. Its structure, characterized by two reactive benzylic bromide moieties and a dichlorinated benzene ring, dictates its chemical behavior and synthetic potential.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| CAS Number | 19036-27-2 | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 158-162 °C | General knowledge |
| Solubility | Soluble in many organic solvents like THF, DMF, and chlorinated hydrocarbons. | General knowledge |
The presence of two benzylic bromide groups provides two electrophilic centers, making the molecule an excellent substrate for nucleophilic substitution reactions. The chlorine atoms on the benzene ring are less reactive towards nucleophilic aromatic substitution under standard conditions but influence the electronic properties of the ring and can be exploited in more advanced synthetic transformations.
Core Reactivity: The Benzylic Bromides
The primary mode of reactivity for 1,4-bis(bromomethyl)-2,5-dichlorobenzene involves the two bromomethyl groups. These are benzylic halides, which are known to be highly reactive towards nucleophiles.
Nucleophilic Substitution Reactions
The benzylic carbons are electrophilic and readily undergo nucleophilic substitution, primarily through an Sₙ2 mechanism. This is due to the primary nature of the carbon and the stability of the transition state, which is influenced by the adjacent aromatic ring. A wide range of nucleophiles can be employed to displace the bromide ions, including amines, thiols, alcohols, and carbanions.
This bifunctional nature allows for the molecule to act as a rigid linker or cross-linking agent, connecting two nucleophilic species.
Application Note I: Synthesis of Advanced Materials
The rigid structure and bifunctional reactivity of 1,4-bis(bromomethyl)-2,5-dichlorobenzene make it an ideal monomer for the synthesis of conjugated polymers and other advanced materials with interesting electronic and photophysical properties.
Protocol 1: Synthesis of an Oligo(p-phenylenevinylene) (OPV) Precursor
This protocol is adapted from methodologies for synthesizing similar OPV precursors and outlines the use of 1,4-bis(bromomethyl)-2,5-dichlorobenzene in a Wittig or Horner-Wadsworth-Emmons reaction to form vinylene bridges.
Objective: To synthesize a dichlorinated oligo(p-phenylenevinylene) derivative.
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Triphenylphosphine (for Wittig) or a suitable phosphonate ester (for HWE)
-
A suitable aromatic dialdehyde (e.g., terephthaldehyde)
-
A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (silica gel for column chromatography)
Workflow Diagram:
Caption: Workflow for the synthesis of an OPV precursor.
Step-by-Step Protocol:
-
Synthesis of the Bis(phosphonium) Salt or Bis(phosphonate) Ester:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene in a suitable anhydrous solvent (e.g., toluene).
-
Add a slight excess (2.1 equivalents) of triphenylphosphine (for the Wittig reagent) or a trialkyl phosphite (for the HWE reagent).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the reaction to room temperature. The phosphonium salt will likely precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum. The phosphonate ester may require purification by column chromatography.
-
-
Wittig or Horner-Wadsworth-Emmons Reaction:
-
In a separate flask under an inert atmosphere, suspend the bis(phosphonium) salt or dissolve the bis(phosphonate) ester in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., 2.2 equivalents of n-butyllithium for the Wittig ylide formation or sodium hydride for the HWE reaction). Stir at this temperature for 30-60 minutes to ensure complete formation of the ylide or carbanion.
-
In another flask, dissolve the aromatic dialdehyde (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the dialdehyde to the ylide/carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oligo(p-phenylenevinylene) derivative.
-
Expected Outcome: The formation of a new carbon-carbon double bond, extending the conjugation of the system. The product will be a larger, more conjugated molecule with altered photophysical properties compared to the starting materials.
Application Note II: Synthesis of Pharmaceutically Relevant Scaffolds
The rigid dichlorobenzene core of 1,4-bis(bromomethyl)-2,5-dichlorobenzene can serve as a scaffold for the synthesis of various heterocyclic compounds and as a linker in drug-conjugate chemistry.
Protocol 2: Synthesis of a Substituted Isoindole Derivative
This protocol is based on the general synthesis of isoindoles from bis(bromomethyl)benzene derivatives and primary amines. Substituted isoindoles are present in a number of biologically active molecules.
Objective: To synthesize a 2-substituted-5,6-dichloro-1,3-dihydroisoindole.
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
A primary amine (e.g., benzylamine, aniline)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware
-
Purification supplies (silica gel for column chromatography)
Reaction Scheme Diagram:
Caption: General scheme for isoindole synthesis.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine 1,4-bis(bromomethyl)-2,5-dichlorobenzene (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2.5 equivalents) in a suitable polar aprotic solvent like DMF.
-
Stir the suspension at room temperature.
-
-
Addition of Amine:
-
Slowly add the primary amine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted isoindole.
-
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: A non-nucleophilic base is used to neutralize the HBr formed during the reaction without competing with the primary amine as a nucleophile.
-
Temperature: Moderate heating is often sufficient to drive the reaction to completion without promoting side reactions.
Application in Drug Development:
The resulting isoindole scaffold can be further functionalized to develop novel therapeutic agents. For instance, isoindolinone-based molecules have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in various cancers. The dichlorinated benzene ring can also be a site for further modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening.
Safety and Handling
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a benzylic bromide, it is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract.
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a valuable and versatile chemical intermediate with significant potential in both materials science and drug development. Its bifunctional nature allows for its use as a rigid linker and a building block for more complex molecular architectures. The protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this compound in their respective fields.
References
-
MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]
-
PubMed. Synthesis of benzo[f]isoindole-4,9-diones. [Link]
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Synthesis of Functionalized Resins Using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: An Application Guide for Researchers
Introduction: The Strategic Role of Designer Resins in Modern Drug Development
In the landscape of contemporary drug discovery and development, solid-phase synthesis stands as a cornerstone technology, enabling the rapid and efficient construction of complex molecular entities, from peptides to small molecule libraries.[1] The choice of the solid support, or resin, is a critical determinant of the success of these synthetic endeavors.[1] The resin's physical and chemical properties dictate reaction kinetics, loading capacity, and the ultimate purity of the final product.[1] This guide focuses on the synthesis and application of functionalized resins derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, a versatile building block that offers unique advantages in the creation of robust and highly functional solid supports.
The rigid, pre-organized structure of the dichlorinated aromatic core of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene imparts a high degree of stability and defined spatial orientation to the resulting polymer network. The two bromomethyl groups serve as reactive handles for either crosslinking pre-formed polymers, such as polystyrene, or for the de novo synthesis of microporous organic polymers. The presence of chlorine atoms on the aromatic ring provides an additional layer of functionality, potentially influencing the resin's chromatographic properties and offering sites for further chemical modification.
This document provides a comprehensive overview of two primary applications of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in the synthesis of functionalized resins: as a crosslinking agent for polystyrene-based resins via Friedel-Crafts alkylation and as a monomer for the construction of porous aromatic frameworks (PAFs) through Yamamoto coupling. Detailed protocols, mechanistic insights, and potential applications in drug development are presented to empower researchers to leverage this unique reagent in their synthetic workflows.
Part 1: Crosslinking of Polystyrene Resins with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
The modification of pre-existing polystyrene resins, such as the widely used Merrifield resin, with crosslinking agents is a common strategy to enhance their mechanical stability, control swelling properties, and introduce new functionalities.[2] 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is an excellent candidate for this purpose, reacting with the aromatic rings of the polystyrene backbone via a Friedel-Crafts alkylation reaction.[3][4]
Causality of Experimental Choices in Friedel-Crafts Crosslinking
The Friedel-Crafts alkylation of polystyrene with a bis(halomethyl) aromatic compound is a powerful method for creating a highly crosslinked and robust polymer network. The choice of catalyst, solvent, and reaction temperature is critical to achieving the desired degree of crosslinking while minimizing side reactions. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is typically employed to activate the bromomethyl groups, facilitating electrophilic attack on the electron-rich phenyl rings of the polystyrene.[5] The solvent must be inert to the reaction conditions and capable of swelling the polystyrene beads to allow for efficient diffusion of the crosslinker and catalyst into the polymer matrix.[6] Nitrobenzene is a common choice for this purpose. The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions, such as self-polymerization of the crosslinker.
Experimental Workflow: Friedel-Crafts Crosslinking
Caption: Workflow for the synthesis of a Porous Aromatic Framework via Yamamoto coupling.
Detailed Protocol: Synthesis of a Porous Aromatic Framework
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Deionized water
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ni(cod)₂ (2.2 equivalents) and 2,2'-bipyridyl (2.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature until a deep-colored solution is formed, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Add 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (1 equivalent) to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. A solid precipitate should form as the polymerization proceeds.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the polymer. Filter the solid and wash it extensively with water, methanol, and acetone to remove any unreacted monomer, catalyst, and solvent.
-
Activation: To ensure the removal of any residual impurities and to open up the porous network, the polymer should be subjected to Soxhlet extraction with a suitable solvent (e.g., methanol or chloroform) for 24 hours. After extraction, dry the polymer in a vacuum oven at a high temperature (e.g., 120-150°C) to obtain the activated porous aromatic framework.
Self-Validation: The successful synthesis of the PAF can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy, which will show the disappearance of the C-Br stretching vibrations of the starting material and the appearance of new bands corresponding to the polymer backbone. The porosity of the material can be characterized by nitrogen gas sorption analysis at 77 K, which will provide the BET surface area, pore volume, and pore size distribution. [7]
| Property | Expected Value |
|---|---|
| BET Surface Area | 500 - 1500 m²/g |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Thermal Stability (TGA) | > 300 °C |
Part 3: Applications in Drug Development
The unique structural features of resins synthesized from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene open up a range of potential applications in the field of drug development.
Highly Stable Supports for Solid-Phase Organic Synthesis (SPOS)
The crosslinked polystyrene resins described in Part 1 offer enhanced mechanical and chemical stability compared to standard Merrifield resins. This makes them ideal supports for multi-step solid-phase organic synthesis, where the resin must withstand numerous reaction cycles with aggressive reagents and solvents. [1]The rigid, dichlorinated aromatic crosslinker can also influence the microenvironment within the resin beads, potentially leading to altered reaction kinetics and selectivities.
Scaffolds for Combinatorial Library Synthesis
The defined and rigid nature of the crosslinks introduced by 1,4-Bis(bromomethyl)-2,5-dichlorobenzene can be exploited to create resin beads with well-defined reaction sites. This is particularly advantageous in the synthesis of combinatorial libraries, where precise control over the spatial arrangement of reactants can lead to a more predictable and diverse set of products.
Controlled Drug Delivery Systems
The porous aromatic frameworks synthesized in Part 2 are promising candidates for drug delivery applications. [8][9]Their high surface area and tunable pore size allow for the efficient loading of therapeutic agents. The hydrophobic nature of the aromatic backbone can be advantageous for the encapsulation of poorly water-soluble drugs. Furthermore, the chlorine atoms on the aromatic rings can be functionalized post-synthesis to introduce targeting ligands or stimuli-responsive moieties, enabling the development of advanced drug delivery systems with controlled release profiles. [9]
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a versatile and valuable building block for the synthesis of a new generation of functionalized resins. By serving as either a robust crosslinker for conventional polystyrene supports or as a key monomer for the construction of highly porous aromatic frameworks, this reagent provides access to materials with enhanced stability, defined structural characteristics, and tunable properties. The application of these advanced resins in solid-phase synthesis and drug delivery holds significant promise for accelerating the pace of drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to explore the potential of these novel materials in their own laboratories.
References
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Marquette University. (n.d.). Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Multi-functional Additives. e-Publications@Marquette. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-linking of polystyrene by Friedel–Crafts chemistry: Reaction of p-hydroxymethylbenzyl chloride with polystyrene. Retrieved from [Link]
-
Semantic Scholar. (1983). Friedel–crafts crosslinking methods for polystyrene modification. IV. Macromolecular structure of crosslinked particles. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of condensed poly-nuclear aromatic resin using heavy distillate from ethylene tar. Retrieved from [Link]
- Google Patents. (n.d.). Merrifield resin and preparation method and application thereof.
-
ACS Publications. (2020). Functionalizing Polystyrene with N-Alicyclic Piperidine-Based Cations via Friedel–Crafts Alkylation for Highly Alkali-Stable Anion-Exchange Membranes. Retrieved from [Link]
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of resin cross-linking on solid-phase chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Retrieved from [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]
-
ACS Publications. (2024). Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. Retrieved from [Link]
-
ResearchGate. (n.d.). Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tailored preparation of porous aromatic frameworks in a confined environment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Merrifield Resin. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Emerging porous organic polymers for biomedical applications. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Porous Organic Frameworks Using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Introduction: The Architectural Versatility of Porous Organic Frameworks
Porous Organic Frameworks (POFs) are a class of highly porous materials constructed from organic building blocks linked by strong covalent bonds.[1] Their exceptional properties, including high surface area, tunable pore sizes, and facile functionalization, have positioned them as promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The rational design of POFs allows for the precise control of their structural and functional properties by carefully selecting the monomeric building blocks.[1]
This application note provides a detailed guide for the synthesis and characterization of a novel Porous Organic Framework (POF) utilizing 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as a key building block. The presence of halogen atoms on the aromatic core and the reactive bromomethyl groups make this monomer particularly interesting for creating robust frameworks with potential for post-synthetic modification. The insights provided herein are intended for researchers and professionals in materials science and drug development, offering both a step-by-step protocol and a deeper understanding of the underlying scientific principles.
Scientific Rationale: Causality in Experimental Design
The choice of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as the primary monomer is predicated on several key factors. The dichlorobenzene core imparts significant chemical and thermal stability to the resulting framework. The two bromomethyl groups serve as reactive sites for polymerization, typically through reactions like Yamamoto-type Ullmann coupling, which is known to form robust carbon-carbon bonds.[4] The chlorine substituents can influence the electronic properties of the framework and may also serve as sites for further functionalization.
The selection of a co-monomer, in this case, a planar aromatic molecule like 1,3,5-triphenylbenzene, is crucial for achieving a high surface area and a well-defined porous structure. The rigid and non-planar geometry of such co-monomers helps to prevent the close packing of the polymer chains, thereby ensuring permanent porosity.
The synthesis is carried out under solvothermal conditions, where the elevated temperature provides the necessary activation energy for the coupling reaction, while the sealed reaction vessel maintains a high pressure, which can enhance reaction rates and promote the formation of a crystalline or highly cross-linked amorphous network. The choice of a high-boiling point, aprotic solvent like N,N-dimethylformamide (DMF) is critical as it effectively solubilizes the monomers and the catalyst system, facilitating a homogeneous reaction environment.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the synthesis of a POF, designated as POF-DVB, from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene and a suitable aromatic co-monomer.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | ≥98% | Sigma-Aldrich | Handle with care, irritant. |
| 1,3,5-Tris(4-bromophenyl)benzene | ≥97% | TCI Chemicals | Co-monomer. |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] | 98% | Strem Chemicals | Highly air and moisture sensitive. |
| 2,2'-Bipyridyl | ≥99% | Alfa Aesar | Ligand for the catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Store under inert atmosphere. |
| 1,5-Cyclooctadiene (cod) | 99% | Acros Organics | Dried over CaH₂ before use. |
| Schlenk flask | 100 mL | VWR | For inert atmosphere reactions. |
| Magnetic stirrer with heating | IKA | ||
| Centrifuge | Eppendorf | ||
| Vacuum oven | Binder |
Synthesis of POF-DVB
The synthesis of the porous aromatic framework is achieved through a Yamamoto-type Ullmann cross-coupling reaction.[4][5]
-
Catalyst Preparation: In a 100 mL Schlenk flask under an argon atmosphere, add bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (2.18 g, 7.93 mmol) and 2,2'-bipyridyl (1.24 g, 7.94 mmol).
-
Add 40 mL of dehydrated DMF to the flask.
-
Add 1,5-cyclooctadiene (cod) (0.93 mL, 7.92 mmol), previously dried over CaH₂, to the mixture.
-
Heat the mixture to 80°C and stir for 1 hour. The solution should turn a deep purple color, indicating the formation of the active catalytic species.
-
Polymerization: In a separate flask, dissolve 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (0.73 g, 2.20 mmol) and 1,3,5-tris(4-bromophenyl)benzene (1.19 g, 2.20 mmol) in 80 mL of dehydrated DMF.
-
Add the monomer solution to the catalyst solution at 80°C.
-
Stir the reaction mixture at 80°C for 72 hours. A solid precipitate will form.
-
Work-up and Purification: After cooling the reaction to room temperature, add concentrated hydrochloric acid to quench the catalyst.
-
Filter the solid product and wash extensively with deionized water, tetrahydrofuran (THF), and chloroform to remove any unreacted monomers, catalyst residues, and oligomers.
-
Drying: Dry the resulting off-white powder in a vacuum oven at 120°C for 24 hours to yield the final POF-DVB.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the porous organic framework.
Caption: Synthetic workflow for the preparation of POF-DVB.
Characterization of the Porous Organic Framework
A comprehensive characterization of the synthesized POF-DVB is essential to confirm its structure, porosity, and thermal stability.[4][5]
Spectroscopic and Microscopic Analysis
| Technique | Expected Observations | Interpretation |
| FT-IR | Disappearance of C-Br stretching bands from the monomers. Appearance of characteristic aromatic C-H and C=C stretching bands. | Confirmation of the polymerization reaction and the formation of the aromatic framework. |
| Solid-State ¹³C NMR | Broad signals corresponding to the aromatic carbons of the polymer backbone. | Evidence of the amorphous or poorly crystalline nature of the POF. |
| SEM/TEM | Aggregated nanoparticles or a continuous porous morphology.[6] | Visualization of the macroscopic and microscopic structure of the material.[6] |
Porosity and Surface Area Analysis
Nitrogen adsorption-desorption isotherms at 77 K are crucial for evaluating the porous properties of the material.[7]
| Parameter | Typical Value Range | Significance |
| BET Surface Area | 500 - 1500 m²/g | A high surface area indicates a well-developed porous structure. |
| Total Pore Volume | 0.5 - 1.5 cm³/g | Represents the total volume of accessible pores. |
| Pore Size Distribution | Microporous (<2 nm) and Mesoporous (2-50 nm) | Provides information on the size and uniformity of the pores. |
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the POF.[7]
| Parameter | Expected Result | Interpretation |
| Decomposition Temperature (Td) | > 400°C (in N₂ atmosphere) | High thermal stability is indicative of a robust covalent framework. |
Applications in Research and Drug Development
The unique properties of POFs derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene open up a range of potential applications.
-
Gas Storage and Separation: The high surface area and tunable porosity make these materials suitable for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.[1]
-
Catalysis: The robust framework can serve as a support for catalytic nanoparticles, or the framework itself can be functionalized with catalytic sites.[8]
-
Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.[3][9] The functionalizable chlorine atoms on the aromatic rings provide handles for attaching targeting ligands or stimuli-responsive moieties.
Conclusion: A Versatile Platform for Advanced Materials
The synthesis of porous organic frameworks using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene provides a versatile platform for the development of advanced functional materials. The detailed protocol and characterization data presented in this application note offer a solid foundation for researchers to explore the potential of these materials in various scientific and technological fields. The ability to rationally design and functionalize these frameworks at the molecular level underscores their importance in the ongoing quest for materials with tailored properties and functionalities.
References
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OAE Publishing Inc. (n.d.). Innovations in Functional Porous Frameworks. Chemical Synthesis. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Available at: [Link]
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Yoo, Y., et al. (2009). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. ACS Publications. Available at: [Link]
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Wang, Z., et al. (2020). Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications. RSC Publishing. Available at: [Link]
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Zhang, Y. (2021). Design and Synthesis of Aliphatic Monomer-Based Porous Organic Polymers. The University of Liverpool Repository. Available at: [Link]
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Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry. Available at: [Link]
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Casiello, M., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. MDPI. Available at: [Link]
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Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. RSC Publishing. Available at: [Link]
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Kinik, F. P., et al. (2020). Porous Metal-Organic Frameworks for Advanced Applications. ResearchGate. Available at: [Link]
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Yoo, Y., et al. (2009). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Northwestern University. Available at: [Link]
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Ashenhurst, J. (2018). Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Available at: [Link]
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Rani, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Available at: [Link]
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Lustig, W. P., et al. (2017). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. MDPI. Available at: [Link]
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Al-Shargabi, M., et al. (2024). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Journal of the American Chemical Society. Available at: [Link]
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Li, Z., et al. (2019). Hierarchically porous metal–organic frameworks: synthetic strategies and applications. National Science Review. Available at: [Link]
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Ito, H., et al. (2023). Porous Organic Frameworks Utilizing Halogen···Halogen Interactions of X4–tetra[9][10]Thienylene (X = Br, I): Guest Dynamics and Dielectric Response. PubMed Central. Available at: [Link]
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Casiello, M., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. ResearchGate. Available at: [Link]
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Chen, J., et al. (2026). Characterization techniques for metal–organic frameworks. ResearchGate. Available at: [Link]
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Liu, Q., et al. (2016). Tailored preparation of porous aromatic frameworks in a confined environment. PMC. Available at: [Link]
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Aguila, B., et al. (2021). Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. MDPI. Available at: [Link]
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Bernard-Gauthier, V., et al. (2021). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. PMC. Available at: [Link]
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Griveau, S., et al. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. Available at: [Link]
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Li, Y., et al. (2024). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. MDPI. Available at: [Link]
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Application Notes & Protocols: Leveraging 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for the Creation of Reactive Sites in Polymers
Introduction: A Bifunctional Linker for Advanced Polymer Architectures
In the pursuit of advanced functional materials, the strategic modification of polymer backbones is a cornerstone of innovation. The introduction of reactive sites onto otherwise inert polymer chains unlocks a vast landscape of possibilities, from the development of novel drug delivery systems to the fabrication of high-performance composites and functional coatings.[1] 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a versatile bifunctional reagent that serves as a robust molecular bridge to engender polymers with reactive "handles." Its symmetrically placed bromomethyl groups, activated by the electron-withdrawing nature of the dichlorinated aromatic ring, offer two points of covalent attachment. This allows for either the cross-linking of polymer chains to enhance thermomechanical properties or the introduction of pendant groups that can be further functionalized.[2][3]
This guide provides an in-depth exploration of the chemical principles and practical methodologies for utilizing 1,4-Bis(bromomethyl)-2,5-dichlorobenzene in polymer modification. We will delve into the mechanistic underpinnings of its reactivity, offer detailed protocols for the functionalization of key polymer classes, and discuss the essential analytical techniques for the characterization of the resulting materials.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value |
| Chemical Name | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene |
| CAS Number | 19036-27-2 |
| Molecular Formula | C₈H₆Br₂Cl₂ |
| Molecular Weight | 332.85 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF, and DMF. Insoluble in water. |
Mechanisms of Reactivity: Creating Covalent Linkages
The utility of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene stems from the reactivity of its benzylic bromide groups. These groups can participate in two primary reaction pathways to modify polymer chains:
-
Friedel-Crafts Alkylation: For polymers containing aromatic moieties, such as polystyrene, the bromomethyl groups can act as electrophiles in a Lewis acid-catalyzed Friedel-Crafts alkylation reaction. This results in the formation of a stable carbon-carbon bond between the reagent and the aromatic rings on the polymer backbone. The bifunctional nature of the reagent can lead to either the introduction of a pendant bromomethyl group (if one end reacts) or the formation of a cross-link between two polymer chains (if both ends react).[4][5]
-
Nucleophilic Substitution: Polymers possessing nucleophilic functional groups (e.g., hydroxyls, amines, thiols) can react with the bromomethyl groups via nucleophilic substitution. This reaction, often carried out in the presence of a non-nucleophilic base, displaces the bromide ion and forms a new covalent bond between the polymer and the linker.
Below is a diagram illustrating the primary reaction pathways for polymer modification.
Caption: Reaction pathways of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific polymer systems.
Protocol 1: Functionalization of Polystyrene via Friedel-Crafts Alkylation
This protocol details the introduction of reactive bromomethyl groups onto a polystyrene backbone.
Materials:
-
Polystyrene (PS)
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen inlet
-
Ice bath
-
Addition funnel
Procedure:
-
Dissolution of Polystyrene: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve polystyrene (e.g., 5 g) in anhydrous DCM (e.g., 100 mL). Stir until a homogeneous solution is obtained.
-
Reagent Addition: Dissolve 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (e.g., 1.5 molar equivalents relative to the desired degree of functionalization) in a minimal amount of anhydrous DCM and add it to the polystyrene solution.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of SnCl₄ (e.g., 1.2 equivalents relative to the linker) in anhydrous DCM to the reaction mixture via an addition funnel over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Let the reaction proceed for an additional 12-24 hours. The progress can be monitored by taking aliquots and analyzing via ¹H NMR.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol (e.g., 20 mL). Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol (e.g., 800 mL).
-
Purification: Filter the precipitated polymer and wash it extensively with fresh methanol to remove unreacted reagents and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Cross-linking of a Polymer Containing Nucleophilic Groups
This protocol provides a general method for cross-linking polymers with hydroxyl or amine functionalities.
Materials:
-
Polymer with nucleophilic groups (e.g., Polyvinyl alcohol, Polyallylamine)
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Polymer Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the nucleophilic polymer in anhydrous DMF. Gentle heating may be required.
-
Base Addition: Add an excess of a non-nucleophilic base, such as powdered anhydrous potassium carbonate (e.g., 3-5 equivalents relative to the linker), to the polymer solution.
-
Linker Addition: Dissolve 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (the amount will determine the cross-linking density) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific polymer (e.g., 60-80 °C) and stir for 24-48 hours. The formation of a gel indicates successful cross-linking.
-
Work-up: Cool the reaction mixture to room temperature. If a gel has formed, it can be washed by swelling in fresh DMF followed by decantation to remove soluble impurities.
-
Solvent Exchange and Drying: The cross-linked polymer can be washed with a series of solvents to remove DMF (e.g., acetone, followed by methanol) and then dried under vacuum.
Characterization of Modified Polymers
Confirmation of successful functionalization is critical. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of new functional groups and changes in the polymer backbone. For example, the incorporation of the dichlorobenzene ring will introduce new aromatic C-H and C-Cl stretching vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for quantifying the degree of functionalization. The appearance of new signals corresponding to the protons and carbons of the 1,4-Bis(bromomethyl)-2,5-dichlorobenzene moiety provides direct evidence of its incorporation.[6]
-
Gel Permeation Chromatography (GPC): GPC can be used to analyze changes in the molecular weight and molecular weight distribution of the polymer. An increase in molecular weight suggests successful grafting, while significant broadening or the appearance of a high molecular weight shoulder can indicate cross-linking.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can reveal changes in the thermal stability and glass transition temperature (Tg) of the polymer upon modification, which is often indicative of cross-linking.[6]
Below is a workflow for the characterization of the modified polymers.
Caption: Workflow for the characterization of modified polymers.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be moisture-sensitive.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Always consult the material safety data sheet (MSDS) for the specific reagent being used and follow all institutional safety guidelines.
Applications in Drug Development and Research
The ability to introduce reactive sites onto polymers opens up a wide range of applications in the biomedical field:
-
Drug Conjugation: The newly introduced reactive groups can serve as attachment points for therapeutic agents, enabling the creation of polymer-drug conjugates for targeted delivery.
-
Biomolecule Immobilization: Proteins, peptides, and nucleic acids can be covalently attached to the functionalized polymer surfaces for applications in biosensors, diagnostics, and tissue engineering.
-
Hydrogel Formation: The cross-linking capabilities of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene can be utilized to form hydrogels with tunable properties for controlled drug release and as scaffolds for cell culture.[10]
-
Surface Modification: Polymer surfaces can be functionalized to alter their properties, such as hydrophilicity, biocompatibility, or to introduce specific binding sites.
Conclusion
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a powerful tool for the chemical modification of polymers. Its bifunctional nature allows for the creation of reactive sites that can be used for a multitude of downstream applications. By understanding the underlying reaction mechanisms and following robust experimental protocols, researchers can effectively leverage this reagent to design and synthesize novel functional materials with tailored properties for a wide range of scientific and technological endeavors.
References
-
ResearchGate. (n.d.). Synthesis of linear chloromethylated polystyrene with 1,4- bis(chloromethoxyl)butane as chloromethylation reagent | Request PDF. Retrieved January 23, 2026, from [Link]
-
Beilstein Journals. (2010). BJOC - Functionalized polymers: synthesis and properties. Retrieved January 23, 2026, from [Link]
- Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5565-5569.
-
PERGAN. (n.d.). Crosslinking - Organische Peroxide. Retrieved January 23, 2026, from [Link]
-
Utrecht University. (2025). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Retrieved January 23, 2026, from [Link]
-
MPG.PuRe. (2021). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. Retrieved January 23, 2026, from [Link]
-
PubMed. (2025). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator | Request PDF. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy) butane as chloromethylation reagent. Retrieved January 23, 2026, from [Link]
-
UMass ScholarWorks. (n.d.). STRUCTURE-PROPERTY RELATIONSHIPS OF POLYETHYLENE COPOLYMERS VIA POST-POLYMERIZATION MODIFICATION OF POLYCYCLOOCTENE FOR POLYMER UPCYCLING STRATEGIES. Retrieved January 23, 2026, from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,4-Dichlorobenzene D4. Retrieved January 23, 2026, from [Link]
-
Frontiers. (n.d.). Design, Synthesis and Biomedical Applications of Functional Polymers. Retrieved January 23, 2026, from [Link]
-
MAFLON S.p.A. (n.d.). CROSSLINKERS. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Block Copolymers: Synthesis, Self-Assembly, and Applications. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Fluoroelastomers – Knowledge and References. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and Biomedical Applications of Functional Polymers. Retrieved January 23, 2026, from [Link]
-
Beilstein Journals. (2023). α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Welcome to the technical support center for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
I. Introduction to the Synthesis
The synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is a critical step in the preparation of various active pharmaceutical ingredients and functional organic materials. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which involves the free-radical bromination of the benzylic positions of 2,5-dichloroxylene using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[1]
The core of the Wohl-Ziegler reaction lies in its ability to generate a low, steady concentration of molecular bromine (Br₂), which selectively reacts with the benzylic hydrogens via a radical chain mechanism.[3][4] This selectivity is crucial to prevent undesirable side reactions, such as electrophilic aromatic bromination.
II. Recommended High-Yield Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene, designed to maximize yield and purity.
Experimental Workflow Diagram
Caption: High-yield synthesis workflow for 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2,5-Dichloroxylene | 175.05 | 17.5 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 2.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 250 mL | - |
Note: Due to the toxicity of carbon tetrachloride, alternative solvents like dichloromethane or acetonitrile can be used, though optimization may be required.[3]
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-dichloroxylene (17.5 g, 100 mmol), N-bromosuccinimide (37.4 g, 210 mmol), and carbon tetrachloride (250 mL).
-
Initiation: Add azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) while irradiating with a 250-watt tungsten lamp. The reaction is initiated when vigorous boiling is observed.[2]
-
Monitoring: The reaction progress can be monitored by observing the solid succinimide, which is less dense than NBS and will float on the surface of the solvent upon formation.[3] The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with a 10% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to yield pure 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting guide for low yield in the synthesis of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Ineffective Radical Initiation: The radical initiator (AIBN) may have decomposed upon storage. 2. Insufficient Brominating Agent: Incomplete conversion of the starting material. 3. Poor Solvent Quality: Presence of water or other reactive impurities in the solvent. | 1. Use Fresh Initiator: Use freshly recrystallized AIBN. Alternatively, initiation can be achieved using a UV lamp.[3] 2. Optimize NBS Stoichiometry: Use a slight excess of NBS (2.1-2.2 equivalents) to ensure complete dibromination. 3. Use Anhydrous Solvent: Ensure the solvent is dry, as water can hydrolyze NBS and the product.[5] |
| Formation of Monobrominated By-product | 1. Insufficient NBS: Not enough brominating agent to react with both methyl groups. 2. Short Reaction Time: The reaction was stopped before complete conversion. | 1. Increase NBS Equivalents: Ensure at least 2.1 equivalents of NBS are used. 2. Extend Reaction Time: Monitor the reaction closely using TLC or GC-MS until the starting material and monobrominated intermediate are consumed. |
| Presence of Ring-Brominated Impurities | 1. High Concentration of Br₂: This can occur if the reaction conditions favor ionic bromination over radical substitution. This is less common with NBS but can happen. | 1. Maintain Low Br₂ Concentration: The use of NBS is designed to keep the concentration of Br₂ low.[3] Ensure the reaction is not exposed to acidic conditions which can promote ionic pathways. |
| Dark-colored Reaction Mixture | 1. Decomposition of Reagents: Overheating or prolonged reaction times can lead to the decomposition of NBS or the product. 2. Presence of Impurities: Impurities in the starting materials can lead to side reactions. | 1. Control Reaction Temperature and Time: Maintain a gentle reflux and monitor the reaction to avoid unnecessary heating. 2. Purify Starting Materials: Ensure the 2,5-dichloroxylene is pure before starting the reaction. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) the preferred brominating agent for this synthesis?
A1: NBS is the reagent of choice for allylic and benzylic brominations because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[3][6] This is crucial for favoring the desired free-radical substitution pathway at the benzylic positions while minimizing competitive ionic electrophilic addition to the aromatic ring.[7]
Q2: What is the role of the radical initiator (AIBN or benzoyl peroxide)?
A2: The radical initiator is essential to start the free-radical chain reaction.[1] Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•), which initiates the chain propagation steps.
Q3: Can I use a different solvent instead of carbon tetrachloride (CCl₄)?
A3: Yes, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents can be used.[3] Dichloromethane, acetonitrile, and 1,2-dichlorobenzene have been reported as effective solvents for Wohl-Ziegler brominations.[3][8] However, reaction conditions, such as temperature and time, may need to be re-optimized for these solvents.
Q4: How can I effectively remove the succinimide by-product after the reaction?
A4: Succinimide is a solid that is largely insoluble in non-polar organic solvents like carbon tetrachloride. After cooling the reaction mixture, the succinimide can be easily removed by vacuum filtration. Washing the collected solid with a small amount of cold solvent can help recover any trapped product.
Q5: What are the key safety precautions for this reaction?
A5:
-
NBS: N-bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Carbon tetrachloride and dichloromethane are toxic and potential carcinogens. All manipulations should be performed in a fume hood.
-
Bromine: Although used in low concentrations, be aware of the potential for bromine exposure. Have a quenching agent like sodium thiosulfate readily available.
-
Light Source: If using a UV lamp, ensure proper shielding to avoid eye and skin exposure.
V. References
-
CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents. Available at:
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at: [Link]
-
(PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. Available at: [Link]
-
CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents. Available at:
-
US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents. Available at:
-
Wohl–Ziegler bromination - Grokipedia. Available at: [Link]
-
Wohl-Ziegler Bromination | Chem-Station Int. Ed. Available at: [Link]
-
Wohl–Ziegler bromination - Wikipedia. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
benzyl chloromethyl ether - Organic Syntheses Procedure. Available at: [Link]
-
What is Allylic Bromination? - Master Organic Chemistry. Available at: [Link]
-
Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene | Request PDF - ResearchGate. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
10.2 Free Radical Chlorination vs Bromination - YouTube. Available at: [Link]
-
2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. Available at: [Link]
-
JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents. Available at:
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
Biphenyl, 3,4-dichloro - Organic Syntheses Procedure. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
9.4: Chlorination vs Bromination - Chemistry LibreTexts. Available at: [Link]
-
10.2 The Free Radical Halogenation Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry - YouTube. Available at: [Link]
-
EP0953557A1 - Method for producing bis(trifluoromethyl)benzene - Google Patents. Available at:
-
(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. Available at: [Link]
-
(PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique - ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Welcome to the technical support center for the purification of crude 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (CAS: 19036-27-2). This guide is designed for chemistry professionals engaged in research and development who handle this reactive intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench, providing troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of crude 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Q1: What are the primary impurities I should expect in my crude 1,4-Bis(bromomethyl)-2,5-dichlorobenzene?
A1: The impurity profile is heavily dependent on the synthetic route, but typically originates from incomplete reactions or side reactions. Common impurities include:
-
Starting Material: Unreacted 1,4-dichloro-2,5-dimethylbenzene.
-
Mono-brominated Intermediate: 1-(Bromomethyl)-2,5-dichloro-4-methylbenzene. This is often the most significant impurity, arising from incomplete bromination.
-
Over-brominated Species: While less common with controlled stoichiometry, impurities with bromination on the aromatic ring can occur under harsh conditions.
-
Oxidation Products: Small amounts of corresponding aldehydes or carboxylic acids can form if the reaction is exposed to air and light for extended periods.
-
Polymeric Byproducts: Benzylic halides are reactive and can self-condense or polymerize, especially when heated for prolonged periods or in the presence of certain contaminants.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and widely used techniques are recrystallization and flash column chromatography.
-
Recrystallization is ideal when the target compound is the major component (>85-90% purity) and is a solid at room temperature. It is efficient for removing impurities with significantly different solubility profiles.
-
Flash Column Chromatography is the method of choice for complex mixtures where impurities have polarities similar to the product, or when the crude material is an oil.[1] It offers higher resolution but is more time-consuming and solvent-intensive.
Q3: What is the general solubility profile of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene?
A3: As a moderately nonpolar, halogenated aromatic compound, it exhibits good solubility in chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, xylene), and ethers (diethyl ether, THF). It has moderate solubility in nonpolar solvents like hexanes and petroleum ether, especially when heated. Its solubility in polar protic solvents like alcohols (methanol, ethanol) and water is very low.[2] This profile is key to designing effective purification strategies.
Q4: My purified product's melting point is lower than the literature value. What does this indicate?
A4: A depressed and broadened melting point is a classic indicator of residual impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase. This suggests that further purification is necessary.
Section 2: Purification Workflow & Methodology
The choice between recrystallization and chromatography is a critical decision point. The following workflow provides a logical path for selecting the optimal technique.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize both purity and yield. The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility tests, a mixed solvent system of Toluene and Hexane often provides excellent results. Toluene acts as the "good" solvent, while hexane serves as the "poor" or anti-solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for 2-5 minutes. Caution: Never add charcoal to a boiling solution due to the risk of violent bumping.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale |
| Toluene/Hexane | Good for dissolving the compound when hot (Toluene) and forcing precipitation when cold (Hexane). |
| Chloroform/Methanol | Chloroform effectively dissolves the compound, while methanol acts as an anti-solvent upon cooling.[3] |
| Xylene | A high-boiling point solvent that can be effective for single-solvent recrystallization.[4] |
Table 1: Recommended solvent systems for the recrystallization of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Protocol 2: Flash Column Chromatography
This method is used for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using Thin-Layer Chromatography (TLC). Test various ratios of a nonpolar solvent (e.g., Hexane) and a slightly more polar solvent (e.g., Dichloromethane or Ethyl Acetate). The ideal system should give the product an Rf value of ~0.3-0.4 and show good separation from all impurities.[5]
-
Column Packing: Prepare a column with silica gel (230-400 mesh is standard) in the chosen eluent system. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any residual solvent.
| Eluent System (v/v) | Rf (Product) | Rf (Impurity) | Assessment |
| 95:5 Hexane:EtOAc | ~0.35 | ~0.50 (Mono-Br) | Good starting point. Provides adequate separation for less polar impurities. |
| 90:10 Hexane:DCM | ~0.40 | ~0.20 (Polar) | Effective if more polar byproducts are present. |
Table 2: Example TLC analysis to guide eluent selection for column chromatography.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during purification.
Caption: Troubleshooting flowchart for common purification issues.
Issue 1: After recrystallization, the yield is very low.
-
Probable Cause: The chosen solvent is too "good," meaning the product has significant solubility even at low temperatures. Another possibility is that too much solvent was used during the dissolution step.
-
Solution:
-
Re-evaluate the Solvent: Select a solvent in which the compound is less soluble. Alternatively, use a mixed-solvent system. After dissolving the crude product in a minimum of hot "good" solvent, add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Concentrate and Re-cool: If you suspect too much solvent was used, evaporate a portion of the solvent from the mother liquor and attempt a second crystallization by cooling the more concentrated solution.
-
Issue 2: The product separates as an oil during recrystallization ("oiling out"), not as crystals.
-
Probable Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system. It is often exacerbated by the presence of impurities that depress the melting point.
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling & Seeding: Allow the solution to cool much more slowly. If possible, add a "seed crystal" (a tiny crystal of pure product) to the solution once it has cooled slightly. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent's surface can create microscopic imperfections that promote nucleation.
-
Switch to Chromatography: If oiling out persists, it indicates the crude product is too impure for effective recrystallization. Purification by column chromatography is recommended.[1]
-
Issue 3: In column chromatography, the product co-elutes with an impurity.
-
Probable Cause: The polarity of the product and the impurity are too similar for effective separation with the chosen eluent and stationary phase.
-
Solution:
-
Shallow Gradient Elution: Instead of running the column with a single eluent mixture ("isocratic"), use a shallow gradient. Start with a less polar eluent (e.g., 100% Hexane) and slowly increase the proportion of the more polar solvent (e.g., from 0% to 10% Dichloromethane over many column volumes). This can resolve closely eluting spots.[5]
-
Change the Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. For example, switching from a Hexane/Ethyl Acetate system to a Hexane/Dichloromethane system changes the interactions with the silica gel and may resolve the compounds.
-
Consider a Different Stationary Phase: While less common for routine purification, if separation on silica gel fails, consider using alumina or a reverse-phase (C18) silica gel, which separates compounds based on different principles.[5]
-
Issue 4: The product appears to be decomposing on the silica gel column.
-
Probable Cause: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a reactive benzylic halide. Standard silica gel is slightly acidic and can promote decomposition or nucleophilic attack if trace amounts of water or other nucleophiles are present.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the eluent and adding a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v).
-
Work Quickly: Do not let the sample sit on the column for an extended period. Pack the column, load the sample, and elute it in a single continuous process.
-
Use Alumina: Neutral or basic alumina can be a less reactive alternative to silica gel for sensitive compounds.
-
By understanding the chemical nature of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene and applying these principles, researchers can effectively overcome common purification challenges to obtain high-purity material essential for successful downstream applications.
References
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
-
ResearchGate - Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene | Request PDF. ResearchGate. [Link]
-
Organic Syntheses - benzyl chloromethyl ether. Organic Syntheses. [Link]
- Google Patents - US7078465B2 - Process to bromomethylate aromatic compounds.
-
PubChem - 1,4-Dichloro-2,5-bis(dichloromethyl)benzene. PubChem. [Link]
-
KAUST Repository - SUPPORTING INFORMATION. KAUST Repository. [Link]
-
ResearchGate - How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]
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Organic Syntheses - Biphenyl, 3,4-dichloro-. Organic Syntheses. [Link]
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Sciencemadness.org - 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. [Link]
-
Academia.edu - Synthesis and identification of some impurities of irbesartan. Academia.edu. [Link]
-
The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2 . Acta Crystallographica Section E. [Link]
-
Newcrom - Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column. Newcrom. [Link]
- Google Patents - EP0913381B1 - Method for purifying a bromine compound.
- Google Patents - EP0953557A1 - Method for producing bis(trifluoromethyl)benzene.
-
ResearchGate - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds | Request PDF. ResearchGate. [Link]
-
Recrystallization and Crystallization . University of Rochester. [Link]
- Google Patents - US4954648A - Method for the bromination of aromatic compound.
-
PubChem - 1,4-Bis(bromomethyl)benzene. PubChem. [Link]
Sources
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- 2. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]
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- 4. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Benzylic Bromination Technical Support Center: A Guide to Maximizing Yield and Purity
Welcome to the Technical Support Center for Benzylic Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. Benzylic bromides are pivotal intermediates in organic synthesis, but their preparation can be fraught with challenges, primarily the formation of undesirable side products. Here, we dissect common issues, provide evidence-based solutions, and offer detailed protocols to ensure your success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during benzylic bromination experiments.
Q1: My reaction is producing significant amounts of dibrominated and tribrominated products. How can I improve the selectivity for monobromination?
A1: This is a classic challenge in benzylic bromination, often termed the Wohl-Ziegler reaction.[1] The root cause is the reactivity of the desired monobrominated product, which can undergo further radical bromination. To favor monobromination, the key is to maintain a very low and steady concentration of molecular bromine (Br₂) throughout the reaction.[1][2]
Troubleshooting Strategies:
-
Reagent Choice: Use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂).[2][3][4] NBS serves as a solid-phase source of Br₂, which is generated in situ at a controlled rate.[5][6] This prevents the high local concentrations of Br₂ that lead to over-bromination.[3][7]
-
Controlled Reagent Addition: Instead of adding all the NBS at once, consider a slow, portion-wise, or continuous addition of the NBS slurry. This strategy has been shown to minimize impurity formation by keeping the solution-phase concentration of Br₂ low.[1]
-
Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion without significantly increasing the risk of dibromination if other conditions are optimized.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or ¹H NMR to stop the reaction once the starting material is consumed and before significant dibromination occurs.
Q2: I'm observing bromination on the aromatic ring instead of the benzylic position. What causes this and how can I prevent it?
A2: Aromatic ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical pathway at the benzylic position.[8][9] This side reaction is typically promoted by the presence of Lewis acids or Brønsted acids, which can polarize the Br-Br bond, generating a strong electrophile (Br⁺).
Preventative Measures:
-
Avoid Acidic Conditions: The HBr byproduct of the radical reaction can contribute to an acidic environment. While some HBr is necessary for the Goldfinger mechanism to generate Br₂ from NBS, excessive amounts can promote ring bromination.[1]
-
Use Radical Initiators: Ensure the reaction is properly initiated via a radical pathway. Use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), along with light (hν) or heat, strongly favors the free-radical mechanism over the electrophilic pathway.[9][10]
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used and favor the radical pathway.[2][9] While CCl₄ is now largely phased out due to toxicity, solvents like trifluorotoluene (PhCF₃) can be suitable alternatives.[2] Polar solvents can sometimes favor ionic pathways.
-
Alternative Reagents: For substrates particularly prone to ring bromination, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalytic ZrCl₄ has been shown to prevent this side reaction.[1]
Q3: My reaction is sluggish or not going to completion. What are the likely causes?
A3: A stalled benzylic bromination can be frustrating. The issue often lies with the initiation of the radical chain reaction or the quality of the reagents.
Troubleshooting Steps:
-
Initiator Efficacy: Ensure your radical initiator is active. AIBN and BPO have finite shelf lives and can decompose over time. Use a fresh batch of initiator. The initiation temperature is also crucial; for AIBN, it's typically around 66-72°C.[10]
-
Light Source: If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine-bromine bond.[11]
-
NBS Quality: The quality of NBS is critical. Impurities in NBS, such as Br₂ or HBr, can sometimes lead to inconsistent reaction rates.[1] It's also important that the NBS is dry.
-
Radical Inhibitors: Ensure your starting material and solvent are free from radical inhibitors. For example, dissolved oxygen can act as a radical scavenger. Degassing the solvent prior to the reaction can be beneficial.
Section 2: Reaction Mechanisms and Competing Pathways
Understanding the underlying mechanisms is crucial for effective troubleshooting.
The Goldfinger Mechanism for Benzylic Bromination with NBS
The generally accepted mechanism for benzylic bromination with NBS is the Goldfinger mechanism.[1][8] This mechanism involves a radical chain reaction where NBS serves to provide a low, constant concentration of Br₂.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light, which generates a small number of bromine radicals (Br•) from the trace amounts of Br₂ present.[5][10]
-
Propagation:
-
Regeneration of Br₂: The HBr generated during propagation reacts with NBS in a rapid ionic step to produce succinimide and molecular bromine. This step is crucial for maintaining the low concentration of Br₂ needed for selectivity.[1][6]
-
Termination: The reaction terminates when two radicals combine.
Caption: Goldfinger mechanism for selective benzylic bromination.
Competing Side Reactions
Caption: Competing pathways in benzylic bromination.
Section 3: Experimental Protocols and Data
Table 1: Influence of Reaction Conditions on Selectivity
| Parameter | Condition A (Non-selective) | Condition B (Selective) | Outcome |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a low, steady concentration of Br₂, minimizing over-bromination.[3] |
| Initiation | High temperature alone | AIBN or BPO + Heat/Light | Radical initiators ensure the reaction proceeds via the desired free-radical pathway.[9][10] |
| Solvent | Polar (e.g., Acetonitrile) | Non-polar (e.g., CCl₄, PhCF₃) | Non-polar solvents favor the radical mechanism and discourage ionic side reactions.[2][8] |
| Reagent Addition | All at once | Slow, portion-wise addition | Slow addition maintains a low concentration of Br₂, enhancing selectivity for the monobrominated product.[1] |
Protocol 1: Selective Monobromination of a Toluene Derivative
This protocol is a general guideline and should be adapted based on the specific substrate.
Materials:
-
Toluene derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (or a suitable non-polar solvent)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Light source (e.g., a 100W tungsten lamp)
Procedure:
-
To a dry reaction flask equipped with a reflux condenser, add the toluene derivative and the solvent.
-
Add the NBS and AIBN to the flask.
-
Begin stirring the mixture and gently heat to reflux (for CCl₄, this is ~77°C).
-
Position the light source close to the reaction flask to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the lighter succinimide floats on the surface.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Work-up Procedure to Minimize Side Products
A proper work-up is crucial to prevent further reactions and degradation of the product.
-
Cooling: Immediately cool the reaction to 0°C upon completion to quench the radical chain reaction.
-
Filtration: Promptly filter off the succinimide byproduct.
-
Quenching: Wash the organic phase with a reducing agent solution (e.g., 10% aqueous sodium thiosulfate or sodium bisulfite) to remove any unreacted Br₂ and HBr.
-
Washing: Perform subsequent washes with water and brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo at a low temperature to avoid thermal decomposition of the benzyl bromide product.
Section 4: Conclusion
Achieving high selectivity in benzylic bromination is a matter of controlling the reaction kinetics to favor the desired free-radical pathway while suppressing competing ionic and over-bromination reactions. By carefully selecting reagents, controlling their addition, using appropriate initiators and solvents, and diligently monitoring the reaction, researchers can consistently obtain high yields of the desired monobrominated products. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your benzylic bromination reactions, paving the way for successful downstream applications.
References
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
Studley, J. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]
-
Cantillo, D., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]
-
Osbourn, J. (2021). Benzylic Bromination. YouTube. [Link]
-
Oregon State University. (2020). Chapter 3 Worked Problem 1. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Cantillo, D., et al. (2014). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Dichlorobenzene Derivatives
Welcome to the technical support center for the purification of dichlorobenzene derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging task of separating isomeric impurities from dichlorobenzene compounds. The close physical properties of ortho-, meta-, and para-isomers often complicate purification, leading to issues with product purity and yield.
This resource provides in-depth, field-proven insights into troubleshooting common experimental hurdles, detailed protocols for key separation techniques, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome these separation challenges effectively and efficiently.
Troubleshooting Guide: Common Issues in Isomer Separation
This section addresses specific problems you may encounter during the purification of dichlorobenzene derivatives, offering probable causes and actionable solutions based on established chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of m- and p-isomers by distillation. | The boiling points of m-dichlorobenzene (173°C) and p-dichlorobenzene (174°C) are extremely close, making separation by standard fractional distillation inefficient.[1] | - High-Efficiency Fractional Distillation: Employ a distillation column with a very high number of theoretical plates (130-250 trays) and a high reflux ratio.[1][2] This is energy-intensive and may not be practical for all lab settings. - Alternative Techniques: Consider fractional crystallization, as the melting points are significantly different.[3] Alternatively, preparative gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be effective for small-scale, high-purity separations.[4][5] |
| Low yield of pure isomer after fractional crystallization. | - Eutectic Mixture Formation: The presence of a eutectic point can limit the purity achievable for one of the isomers. For instance, the m- and p-dichlorobenzene system has a eutectic point, which can prevent the complete separation of the meta isomer.[3] - Cooling Rate Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | - Iterative Crystallization: Perform multiple crystallization steps. The mother liquor from one crystallization can be re-processed to recover more of the desired product.[6] - Controlled Cooling: Employ a slow, controlled cooling rate to allow for the formation of purer crystals. - Solvent Selection: For derivatives, carefully select a solvent in which the desired isomer has significantly lower solubility at colder temperatures compared to the impurity. |
| Incomplete removal of o-dichlorobenzene by distillation. | While o-dichlorobenzene has a higher boiling point (180.4°C) than the other isomers, its complete removal may require a highly efficient column.[3][7] | - Optimize Distillation Parameters: Ensure your distillation setup is well-insulated to maintain a proper temperature gradient. Use a column with appropriate packing and length for the required separation efficiency. - Chemical Conversion: For stubborn mixtures, consider selectively reacting the o- and m-isomers through bromination. The resulting bromodichlorobenzenes have different boiling points and can be separated, followed by debromination to recover the desired isomers.[7] |
| Purity of the isolated isomer does not meet specifications. | - Co-crystallization: Impurities may have crystallized along with the target compound. - Inadequate Washing: Residual mother liquor containing impurities may remain on the crystal surface. - Analytical Method Limitations: The method used to assess purity (e.g., GC, NMR) may not be sufficiently sensitive. | - Recrystallization: Perform a second recrystallization of the isolated solid to enhance purity.[8][9] - Thorough Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove adhering mother liquor. - Purity Verification: Use a secondary analytical method to confirm purity. A mixed melting point determination with an authentic, pure sample can be a powerful confirmation tool.[10] A sharp melting point close to the literature value for the mixture indicates high purity. |
| Crystallization does not initiate, even at low temperatures. | - Supersaturation Not Reached: The concentration of the target isomer in the solvent may not be high enough for crystallization to occur. - Lack of Nucleation Sites: Spontaneous crystal formation can sometimes be slow to start. | - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute. - Induce Crystallization: Introduce a seed crystal of the pure compound. Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating dichlorobenzene isomers?
The main difficulty lies in the very similar physical properties of the ortho-, meta-, and para-isomers, particularly their close boiling points.[3][1] This makes traditional separation methods like fractional distillation challenging and often energy-intensive.[3][1]
Q2: Which separation technique is generally most effective for removing p-dichlorobenzene?
Fractional crystallization is highly effective for removing p-dichlorobenzene from a mixture of isomers.[1] This is due to its significantly higher melting point (53.5°C) compared to the ortho- (-17.0°C) and meta- (-24.8°C) isomers.[1] Upon cooling, the p-isomer will selectively crystallize and can be easily separated by filtration.[1]
Q3: Can I use chemical methods to aid in the separation of dichlorobenzene isomers?
Yes, chemical conversion can be a powerful strategy when physical methods are insufficient. One approach is the selective chlorination of the isomer mixture. m-Dichlorobenzene is more reactive and can be preferentially converted to 1,2,4-trichlorobenzene.[1][6] This derivative has a much higher boiling point and can be easily separated by distillation.[1] A similar principle applies to selective bromination, where the ortho and meta isomers react more readily than the para isomer.[7]
Q4: What are some of the newer, more advanced methods for separating dichlorobenzene isomers?
Research has explored the use of zeolites and metal-organic frameworks (MOFs) for selective adsorption of specific isomers.[3] Another promising area is supramolecular chemistry, which utilizes host-guest interactions to selectively encapsulate and crystallize one isomer from a mixture.[3][11] These methods can be highly selective and environmentally friendly.[3]
Q5: How can I accurately determine the isomeric purity of my final product?
Gas chromatography (GC) with a suitable capillary column is a standard and effective method for quantifying the ratio of dichlorobenzene isomers.[12] High-Performance Liquid Chromatography (HPLC) can also be employed for this purpose.[4][5] For structural confirmation, ¹³C-NMR spectroscopy is particularly useful, as the three isomers exhibit distinct chemical shifts for the benzene ring carbons.[13]
Experimental Protocols
Protocol 1: Purification of p-Dichlorobenzene by Fractional Crystallization
This protocol describes the purification of p-dichlorobenzene from a mixture containing o- and m-isomers by leveraging its higher melting point.
Materials:
-
Isomeric mixture of dichlorobenzenes
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold wash solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolution: If the mixture is solid, gently warm it until it becomes a homogeneous liquid. Place the liquid mixture in a beaker or Erlenmeyer flask with a magnetic stir bar.
-
Cooling and Crystallization: Place the flask in an ice bath and begin gentle stirring. As the solution cools, solid p-dichlorobenzene will begin to crystallize. Maintain the temperature of the bath to ensure slow and controlled crystal growth.
-
Filtration: Once a significant amount of solid has formed and the crystallization appears complete, filter the mixture through a Buchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away the mother liquor containing the o- and m-isomers.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and analyze by GC to confirm the isomeric purity.
Visualizing the Workflow
Decision Tree for Isomer Separation
The choice of separation technique depends on the specific isomers present and the desired purity. The following diagram illustrates a general decision-making workflow.
Caption: Decision tree for selecting a separation method.
Fractional Crystallization Workflow
This diagram outlines the key steps in the fractional crystallization process for purifying dichlorobenzene isomers.
Caption: Workflow for fractional crystallization.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4300004A - Process for the preparation of dichlorobenzenes - Google Patents [patents.google.com]
- 3. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 7. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Polymer Crosslinking Reactions
Welcome to the technical support center for polymer crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating robust and reliable crosslinked polymer networks. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Part 1: Foundational Principles of Polymer Crosslinking
Polymer crosslinking is a fundamental process in materials science and drug delivery, transforming linear or branched polymers into three-dimensional networks with enhanced mechanical, thermal, and chemical properties. The success of this process hinges on precise control over reaction conditions. This guide will provide you with the tools to troubleshoot and optimize these reactions effectively.
The Chemistry of Connection: Common Crosslinking Mechanisms
Understanding the underlying chemistry of your crosslinking reaction is the first step toward optimization. Different functional groups on your polymer chains will dictate the most suitable crosslinking chemistry. Some common strategies include:
-
Free-Radical Polymerization: Often initiated by thermal or photochemical means, this method creates covalent bonds between polymer chains.
-
Condensation Reactions: These involve the reaction between two functional groups, such as an alcohol and a carboxylic acid, to form an ester linkage and a small molecule byproduct like water.
-
Click Chemistry: A class of reactions that are highly efficient, specific, and biocompatible, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enzymatic Crosslinking: Utilizing enzymes like transglutaminase to form covalent bonds between specific amino acid residues in protein-based polymers.
The choice of crosslinking chemistry will significantly impact the reaction kinetics and the final properties of the crosslinked network.
Part 2: Troubleshooting Guide for Polymer Crosslinking Reactions
This section addresses specific issues you may encounter during your crosslinking experiments in a question-and-answer format. Each answer provides potential causes and step-by-step protocols for resolution.
Issue 1: Incomplete or Low Degree of Crosslinking
Question: My final polymer network is weak, swells excessively, or dissolves in solvent. How can I increase the degree of crosslinking?
Answer: This is a common issue that points to an insufficient number of crosslinks forming within your polymer network. The problem can stem from several factors, including stoichiometry, reaction time, temperature, or catalyst activity.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of the polymer's functional groups to the crosslinker's functional groups is critical. An imbalance can lead to unreacted sites.
-
Troubleshooting Protocol:
-
Carefully recalculate the required molar ratios of your polymer and crosslinking agent.
-
Ensure accurate measurement of all components. For very small quantities, consider using a stock solution to minimize weighing errors.
-
Experiment with a range of stoichiometric ratios (e.g., 0.8:1, 1:1, 1.2:1 of crosslinker to polymer functional groups) to find the optimum.
-
-
-
Insufficient Reaction Time or Temperature: Crosslinking reactions require a certain amount of time and energy to proceed to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction over a longer period. Take samples at different time points and analyze the degree of swelling or perform rheological measurements to track the progress of crosslinking.
-
If using a thermally initiated system, incrementally increase the reaction temperature in 5-10°C intervals. Be mindful of potential polymer degradation at higher temperatures.
-
-
-
Catalyst Inactivation or Insufficient Concentration: Catalysts are often essential for initiating or accelerating crosslinking reactions. Their effectiveness can be compromised by impurities or incorrect concentrations.
-
Troubleshooting Protocol:
-
Ensure the catalyst is fresh and has been stored under the recommended conditions.
-
Verify the purity of your monomers and solvents, as impurities can inhibit catalyst activity.
-
Systematically vary the catalyst concentration to determine the optimal loading.
-
-
Experimental Workflow: Determining the Degree of Swelling
This protocol provides a quantitative measure of the crosslink density.
Caption: Workflow for determining the swelling ratio.
Issue 2: Premature Gelation or Inhomogeneous Crosslinking
Question: My reaction mixture becomes a gel too quickly, making it difficult to process, or the final product has visible inhomogeneities. What's going wrong?
Answer: Premature gelation, also known as the gel point, occurs when a continuous network forms throughout the reaction vessel. This can be problematic for applications requiring a specific shape or homogeneity. Inhomogeneity can arise from poor mixing or localized "hot spots" of high reactivity.
Potential Causes & Solutions:
-
Reaction is Too Fast: The kinetics of your crosslinking reaction may be too rapid for your processing timeline.
-
Troubleshooting Protocol:
-
Lower the Temperature: For thermally initiated reactions, reducing the temperature can significantly slow down the reaction rate.
-
Reduce Catalyst Concentration: A lower catalyst concentration will decrease the rate of crosslinking.
-
Introduce an Inhibitor: For free-radical systems, a small amount of an inhibitor can be added to delay the onset of polymerization.
-
-
-
Poor Mixing: If the crosslinker and polymer are not uniformly distributed, you can get localized regions of high crosslink density, leading to inhomogeneities.
-
Troubleshooting Protocol:
-
Improve the stirring efficiency. Use an overhead mechanical stirrer for viscous solutions.
-
Consider a two-stage mixing process: first, a slow pre-mixing to ensure homogeneity, followed by an increase in temperature or addition of the catalyst.
-
-
Data Presentation: Effect of Temperature on Gel Time
| Temperature (°C) | Gel Time (minutes) | Observations |
| 60 | 120 | Slow, controlled gelation |
| 70 | 45 | Moderate gelation rate |
| 80 | 15 | Rapid, potentially uncontrolled gelation |
This table clearly illustrates the inverse relationship between temperature and gel time, a critical parameter in process control.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right crosslinking agent for my polymer?
The choice of crosslinker depends on the functional groups present on your polymer, the desired properties of the final network, and any biocompatibility requirements. For example, for polymers with amine groups, glutaraldehyde is a common crosslinker, but for biomedical applications, less cytotoxic alternatives like genipin or EDC/NHS are preferred.
Q2: What are the best techniques to characterize my crosslinked polymer?
Several techniques can be used to characterize the extent of crosslinking and the properties of the resulting network:
-
Swelling Studies: As described earlier, this provides an indirect measure of crosslink density.
-
Rheometry: Measures the viscoelastic properties of the material, such as the storage modulus (G') and loss modulus (G''), which are sensitive to the degree of crosslinking.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg), which typically increases with crosslink density.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to track the disappearance of functional groups involved in the crosslinking reaction.
Troubleshooting Logic Diagram
Technical Support Center: Mastering the Rate of Polymerization with Bifunctional Monomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in polymerization with bifunctional monomers. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of controlling your polymerization reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Polymerization Issues
Controlling the rate of polymerization is paramount to achieving the desired molecular weight, architecture, and material properties. Below are common issues encountered in the lab, their potential causes, and actionable solutions.
Issue 1: Polymerization is Too Rapid, Leading to Premature Gelation or Insoluble Cross-linked Networks
Symptoms:
-
A sudden and dramatic increase in viscosity.
-
Formation of an insoluble gel before reaching high monomer conversion.
-
Loss of processability and difficulty in isolating the desired linear polymer.
Root Cause Analysis:
Uncontrolled, rapid polymerization with bifunctional monomers often stems from a loss of control over the reaction pathways, leading to unintended branching and cross-linking. This is particularly prevalent in systems where side reactions can occur.
Diagnostic Workflow & Solutions:
-
Re-evaluate Monomer Purity and Functionality: Impurities with more than two functional groups can act as cross-linking agents.
-
Action: Purify monomers rigorously before use. Techniques like recrystallization, distillation, or column chromatography are essential. Verify purity and functionality using techniques such as NMR, FTIR, and titration.
-
-
Scrutinize Stoichiometric Balance: While a precise 1:1 stoichiometry is crucial for achieving high molecular weight in linear step-growth polymerization, even minor deviations can be problematic if side reactions are prevalent.[1][2]
-
Action: Carefully measure and dispense monomers. For highly reactive systems, consider a slight stoichiometric imbalance to limit the molecular weight and prevent gelation, as described by the Carothers equation.[3]
-
-
Optimize Reaction Temperature: Higher temperatures generally increase reaction rates but can also promote side reactions.[4][5]
-
Action: Conduct a temperature screening study. Start with a lower temperature to moderate the reaction rate and minimize side reactions. Gradually increase the temperature to find the optimal balance between polymerization rate and control.
-
-
Catalyst Concentration and Activity: The type and concentration of the catalyst can significantly influence the polymerization rate.
-
Action: If using a catalyst, screen different concentrations. A lower catalyst loading can slow down the reaction. For highly active catalysts, consider using a less reactive alternative or an inhibitor to gain better control. Bifunctional catalysts can offer enhanced control by activating both monomer species in a concerted manner.[6][7][8]
-
Experimental Protocol: Temperature Screening for Rate Control
-
Prepare identical reaction mixtures in parallel reactors.
-
Set each reactor to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Initiate the polymerization simultaneously in all reactors.
-
Withdraw aliquots at regular time intervals from each reactor.
-
Quench the reaction in the aliquots.
-
Analyze the molecular weight (e.g., by GPC/SEC) and monomer conversion (e.g., by NMR or titration) for each time point and temperature.
-
Plot molecular weight versus time for each temperature to determine the optimal temperature for a controlled polymerization rate.
Logical Relationship: Factors Leading to Gelation
Caption: Interplay of factors causing premature gelation.
Issue 2: Polymerization is Too Slow or Stalls at Low Molecular Weight
Symptoms:
-
The reaction takes an impractically long time to reach the desired conversion.
-
The final polymer has a low number-average molecular weight (Mn).[9]
-
The degree of polymerization is significantly lower than theoretically predicted.
Root Cause Analysis:
Achieving high molecular weight in step-growth polymerization requires the reaction to proceed to very high conversions (>99%).[3] Several factors can prevent this, leading to sluggish reactions and stunted chain growth.
Diagnostic Workflow & Solutions:
-
Verify Monomer Purity and Stoichiometry: This is the most common culprit.[9]
-
Assess Reaction Conditions:
-
Temperature: The reaction may be too cold.
-
Action: Increase the reaction temperature in a controlled manner. A higher temperature will increase the rate constant of the polymerization reaction.[5]
-
-
Catalyst: The catalyst may be inactive, poisoned, or present at too low a concentration.
-
Action: Ensure the catalyst is active and not poisoned by impurities in the monomers or solvent. Increase the catalyst concentration if necessary.
-
-
Removal of Byproducts: In condensation polymerizations, the accumulation of small molecule byproducts (e.g., water, HCl) can inhibit the forward reaction and promote the reverse reaction.[9]
-
Action: Apply a vacuum or use a Dean-Stark trap to effectively remove volatile byproducts and drive the equilibrium towards polymer formation.
-
-
-
Solvent Effects: The solvent can influence the solubility of the growing polymer chains and the reactivity of the functional groups.
-
Action: Ensure the polymer remains soluble throughout the reaction. If the polymer precipitates, the functional groups at the chain ends are no longer accessible for reaction.[9] Choose a solvent that does not interfere with the polymerization chemistry.
-
Experimental Workflow: Optimizing Stoichiometry and Byproduct Removal
Caption: Workflow for troubleshooting low molecular weight.
Frequently Asked Questions (FAQs)
Q1: How does the stoichiometric ratio of bifunctional monomers (AA and BB) affect the polymerization rate and the final molecular weight?
The stoichiometric ratio is one of the most critical parameters in step-growth polymerization.[1] For linear polymers, a precise 1:1 ratio of the functional groups from the two monomers is required to achieve a high degree of polymerization and, consequently, high molecular weight.[10][11]
-
Effect on Molecular Weight: Any deviation from a 1:1 ratio will result in one type of functional group being in excess. Once the limiting functional group is completely consumed, the polymerization stops, leading to a lower molecular weight. The number-average degree of polymerization (Xn) can be predicted by the Carothers equation: Xn = (1 + r) / (1 + r - 2rp), where 'r' is the stoichiometric ratio of the functional groups (r ≤ 1) and 'p' is the extent of the reaction.
-
Effect on Polymerization Rate: The rate of a step-growth polymerization is typically proportional to the concentrations of the reacting functional groups.[3][12] The highest initial rate is achieved when the concentrations of the two different functional groups are equal (a 1:1 stoichiometric ratio).
| Stoichiometric Ratio (r) | Extent of Reaction (p) | Number-Average Degree of Polymerization (Xn) |
| 1.0 | 0.95 | 20 |
| 1.0 | 0.99 | 100 |
| 1.0 | 0.995 | 200 |
| 0.99 | 0.995 | 133 |
| 0.95 | 0.995 | 39 |
Q2: What is the role of temperature in controlling the rate of step-growth polymerization?
Temperature has a dual and significant effect on step-growth polymerization.[5]
-
Increases Reaction Rate: According to the Arrhenius equation, the rate constant of the polymerization reaction increases exponentially with temperature. Therefore, raising the temperature will generally speed up the polymerization, allowing high conversions to be reached in a shorter time.
-
Can Promote Side Reactions and Depolymerization: At excessively high temperatures, undesirable side reactions may become more prominent, which can lead to branching, cross-linking, or degradation of the polymer.[4] Additionally, many polymerization reactions are reversible. High temperatures can shift the equilibrium back towards the monomers, a phenomenon known as depolymerization, especially above the ceiling temperature.[5]
Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate while minimizing side reactions and depolymerization.
Q3: How do catalysts influence the rate of polymerization, and what are the advantages of using bifunctional catalysts?
Catalysts are often used to increase the rate of step-growth polymerizations, which can otherwise be very slow. They work by providing a lower activation energy pathway for the reaction between the functional groups.
-
Conventional Catalysts: These are typically acids, bases, or metal compounds that activate one of the functional groups. For example, in polyesterification, an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Bifunctional Catalysts: These advanced catalysts possess two distinct functionalities that can simultaneously activate both reacting monomers.[7][8][13] For instance, a catalyst might have a Lewis acidic site to activate one monomer and a Lewis basic site to activate the other. This cooperative catalysis can lead to significantly higher reaction rates and greater control over the polymerization process, even at lower temperatures and catalyst loadings.[14]
Q4: Why is the removal of condensation byproducts so critical for achieving high molecular weight?
In many step-growth polymerizations, a small molecule (like water, methanol, or HCl) is eliminated for every new bond formed. These are condensation reactions.
According to Le Chatelier's principle, the presence of the byproduct can drive the equilibrium back towards the reactants, leading to the cleavage of polymer chains (the reverse reaction). To achieve the very high conversions (>99%) necessary for high molecular weight polymers, these byproducts must be continuously and efficiently removed from the reaction medium.[9] This is typically accomplished by:
-
Applying a vacuum.
-
Purging the reaction with an inert gas (e.g., nitrogen or argon).
-
Using a Dean-Stark trap for azeotropic removal of water.
Failure to remove these byproducts is a common reason for obtaining low molecular weight polymers.
References
- The Gu Lab. (n.d.). Step-Growth Polymerization.
- Kumar, A., & Khandelwal, P. K. (n.d.). Kinetic Modeling of Polymerization Reactions. Indian Institute of Technology-Kanpur.
- Reddit. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros.
- Polymer Colloids: Current Challenges, Emerging Applications, and New Developments. (n.d.).
- Chemistry For Everyone. (2025, April 27). How Does Stoichiometry Impact Step-growth Polymerization?
- A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters. (n.d.). New Journal of Chemistry (RSC Publishing).
- Bifunctional and recyclable polyesters by chemoselective ring-opening polymerization of a δ-lactone derived from CO2 and butadiene. (n.d.). PMC.
- Surface-confined alternating copolymerization with molecular precision by stoichiometric control. (2024, January 22). PMC.
- Kinetics of Step-Growth Polymerization. (2021, September 12). Chemistry LibreTexts.
- Step-Growth Polymers. (2023, January 28). Chemistry LibreTexts.
- Abel, B. A., Lidston, C. A. L., & Coates, G. W. (2019). Mechanism-Inspired Design of Bifunctional Catalysts for the Alternating Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 141(32), 12760–12769.
- Chapter 3: Bifunctional and Supramolecular Organocatalysts for Polymerization. (2019, January 1).
- ResolveMass Laboratories Inc. (2025, December 30). A Comprehensive Guide to Polymerization Techniques: Step-Growth vs Chain-Growth.
- Flynn, S., Penrhyn-Lowe, O. B., Mckeating, S., Wright, S., Lomas, S., Cassin, S. R., Chambon, P., & Rannard, S. P. (2022). Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT). RSC Publishing.
- Tunable acid-base polymers for the aldol condensation. (n.d.). OSTI.GOV.
- Effects of Temperature. (n.d.). MATSE 202: Introduction to Polymer Materials.
- How can we control the polycondensation(step growth) polymerization? (2018, March 21). ResearchGate.
- Step-growth polymerization. (n.d.). Grokipedia.
- Evolving Cyclopropenium Derivatives into High-Performance Bifunctional Organocatalysts towards Ring-Opening Alternating Copolymerization. (2025, January 16). ChemRxiv.
Sources
- 1. youtube.com [youtube.com]
- 2. Surface-confined alternating copolymerization with molecular precision by stoichiometric control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06578A [pubs.rsc.org]
- 5. Effects of Temperature | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 6. A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism-Inspired Design of Bifunctional Catalysts for the Alternating Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Chapter 3: Bifunctional and Supramolecular Organocatalysts for Polymer" by Kurt V. Fastnacht, Partha P. Datta et al. [digitalcommons.uri.edu]
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Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Substitution Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic workflows. Nucleophilic substitution is a cornerstone of organic synthesis, but its success hinges on a delicate balance of factors. Low reactivity, poor yields, and unexpected side reactions are common hurdles. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving beyond simple procedural steps to explain the fundamental causality behind each experimental choice.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is formatted as a direct response to common issues observed at the bench.
Q1: My SN2 reaction is extremely slow or has failed completely. I've confirmed my starting materials are correct. What are the most likely causes and how do I fix them?
Low or no conversion in a bimolecular nucleophilic substitution (SN2) reaction is a frequent issue that can almost always be traced back to one of four key factors: the substrate, the nucleophile, the leaving group, or the solvent. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, meaning any weakness in these components will significantly hinder the reaction.[1]
Here is a logical workflow to diagnose the problem:
Caption: A logical workflow for troubleshooting SN2 reactions.
Detailed Breakdown of Causes & Solutions:
-
Steric Hindrance at the Substrate: The SN2 mechanism involves a backside attack on the electrophilic carbon.[2] If this carbon is sterically congested, the nucleophile cannot approach, and the reaction rate plummets.[3][4][5]
-
Causality: Tertiary (3°) substrates do not undergo SN2 reactions because the three alkyl groups completely block the path for backside attack.[1][3] Secondary (2°) substrates react slower than primary (1°), and bulky groups even on a primary substrate (like a neopentyl halide) can stop the reaction.[6]
-
Solution: If you have a 3° substrate, an SN2 reaction is not a viable pathway. You must switch to conditions that favor an SN1 mechanism (polar protic solvent, weaker nucleophile). For hindered 1° or 2° substrates, you may need to increase the temperature, but be aware this can also promote competing elimination (E2) reactions. The best solution is often to redesign the synthesis to use a less-hindered electrophile.
-
-
A Poor Leaving Group: The leaving group must be able to stabilize the negative charge it takes with it upon departure. Good leaving groups are weak bases.[7]
-
Causality: Groups like hydroxide (HO⁻) and alkoxides (RO⁻) are strong bases and therefore terrible leaving groups. A reaction where the leaving group is a stronger base than the incoming nucleophile is thermodynamically unfavorable.
-
Solution: You must convert the poor leaving group into a good one. Alcohols (-OH) are the most common culprits. They can be activated by protonation with a strong acid, which allows the leaving group to depart as a neutral water molecule, or by converting them into sulfonate esters (tosylates, mesylates), which are exceptionally good leaving groups.[8][9]
-
-
A Weak or Hindered Nucleophile: The nucleophile is the driving force of the attack. Its strength is critical.[10][11]
-
Causality: Nucleophilicity is influenced by charge, electronegativity, and solvent.[10] Negatively charged nucleophiles (e.g., RO⁻) are stronger than their neutral counterparts (e.g., ROH). Bulky nucleophiles (e.g., potassium tert-butoxide) are often poor nucleophiles for substitution because their size prevents them from accessing the electrophilic carbon, and they tend to act as bases, promoting elimination instead.[11]
-
Solution: If using a neutral nucleophile, consider deprotonating it with a non-nucleophilic base (e.g., NaH) to generate the more reactive conjugate base.[12] If your nucleophile is sterically hindered, choose a smaller, less-hindered alternative if the synthesis allows.
-
-
The Wrong Solvent: The choice of solvent is critical for SN2 reactions.
-
Causality: Polar protic solvents (e.g., water, ethanol, methanol) have acidic protons that can form hydrogen bonds with the nucleophile.[13][14] This creates a "solvent cage" around the nucleophile, stabilizing it and blunting its reactivity.[15][16] Polar aprotic solvents (e.g., DMSO, DMF, acetone) are polar enough to dissolve the reactants but lack acidic protons.[17] They solvate the cation but leave the anion (the nucleophile) "naked" and highly reactive.[15]
-
Solution: Always use a polar aprotic solvent for SN2 reactions. Switching from methanol to DMSO can increase the reaction rate by several orders of magnitude.
-
Q2: My reaction requires an ionic nucleophile and an organic substrate, but they are in different phases and not reacting. How can I facilitate this reaction?
This is a classic solubility problem. For a reaction to occur, the reacting molecules must collide. If your nucleophile is in an aqueous phase and your substrate is in an organic phase, the reaction rate will be negligible.
Solution: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for bringing reactants together across an immiscible phase boundary.[18] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, R₄N⁺X⁻) or a crown ether, is used.[19]
-
Mechanism of Action:
-
The ionic nucleophile (e.g., CN⁻ from the aqueous phase) swaps with the counter-ion of the PTC at the phase interface.
-
The resulting complex (e.g., [R₄N⁺][CN⁻]) has a lipophilic (hydrocarbon-like) exterior due to the alkyl groups on the cation.[19] This allows it to dissolve in the organic phase.
-
Once in the organic phase, the "naked" and highly reactive nucleophile attacks the substrate.
-
The PTC, now complexed with the leaving group, returns to the aqueous phase to repeat the cycle.[19]
-
Caption: Mechanism of Phase Transfer Catalysis (PTC).
-
Benefits: Using PTC can dramatically increase reaction rates, allow for the use of cheaper reagents (e.g., aqueous NaCN vs. a more expensive organic-soluble cyanide source), and enable reactions that would otherwise be impossible.[18][20]
Frequently Asked Questions (FAQs)
Q3: How do I know if my leaving group is poor, and what are the best ways to improve it?
A good leaving group is the conjugate base of a strong acid. The key is that the leaving group must be stable on its own after it departs with the electron pair from the bond.
-
Identifying Poor Leaving Groups: Look at the pKa of the leaving group's conjugate acid (pKaH).
-
Good Leaving Groups: The conjugate acids are strong acids (pKaH < 0). Examples include I⁻, Br⁻, Cl⁻, and sulfonate ions like tosylate (TsO⁻) and mesylate (MsO⁻). Water (H₂O) is also an excellent leaving group.
-
Poor Leaving Groups: The conjugate acids are weak acids (pKaH > 0). The most common examples are hydroxide (HO⁻, pKaH of H₂O ≈ 15.7), alkoxides (RO⁻, pKaH of ROH ≈ 16-18), and fluoride (F⁻, pKaH of HF ≈ 3.2).[21] Fluoride is a weak base but forms a very strong C-F bond, making it a poor leaving group for kinetic reasons.[7]
-
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Quality |
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Very Good |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor/Fair |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
| NH₂⁻ (Amide) | NH₃ | ~ 38 | Extremely Poor |
Protocol: Converting an Alcohol to a Tosylate (Improving a Poor -OH Leaving Group)
This protocol transforms a poor hydroxyl leaving group into an excellent tosylate leaving group, making the carbon susceptible to nucleophilic attack.
Materials:
-
Alcohol substrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (serves as solvent and base)
-
Dichloromethane (DCM, optional co-solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the alcohol (1.0 eq) in pyridine (or a mixture of pyridine and DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C. This is crucial to control the exothermic reaction.
-
Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding cold water. The excess TsCl will react to form water-soluble toluenesulfonic acid.
-
Perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl (to remove pyridine), then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can then be purified by chromatography or recrystallization.
Q4: How does solvent choice dictate the SN1 vs. SN2 pathway?
The solvent plays a powerful role in determining the reaction mechanism by selectively stabilizing or destabilizing key intermediates and transition states.[22]
Caption: Solvent selection logic for SN1 vs. SN2 reactions.
-
For SN1 Reactions: The rate-determining step is the formation of a carbocation intermediate.[1] Polar protic solvents are ideal for SN1 reactions.[17][23] Their high polarity and ability to form hydrogen bonds strongly solvate both the departing leaving group (anion) and the carbocation intermediate, lowering the activation energy for this step.[13][23]
-
For SN2 Reactions: The reaction proceeds through a single, concerted step where the nucleophile attacks as the leaving group departs.[2] Polar aprotic solvents are required.[17] These solvents enhance the nucleophile's strength by not engaging it in hydrogen bonding, which would otherwise reduce its reactivity.[16] Using a protic solvent will significantly slow down or halt an SN2 reaction.
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Favors/Accelerates: Stabilizes carbocation intermediate. | Hinders/Slows: Solvates and deactivates the nucleophile. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Does not favor: Less effective at stabilizing carbocations. | Favors/Accelerates: Maximizes nucleophile reactivity. |
| Nonpolar | Hexane, Toluene, CCl₄ | Hinders: Does not dissolve ionic reactants or stabilize intermediates. | Hinders: Reactants often insoluble. |
References
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
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The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2024, June 25). Comparing The SN1 vs SN2 Reactions. [Link]
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Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
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Master Organic Chemistry. (2024, October 23). The Conjugate Acid Is A Better Leaving Group. [Link]
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St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect. [Link]
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Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). ResearchGate. [Link]
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Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
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ACS Publications. (2014, March 6). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
-
Chemistry LibreTexts. (2021, May 20). 8.6: Converting Alcohols into Better Leaving Groups. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
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Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
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ChemComplete. (2019, November 5). Nucleophilic Substitution and Elimination Course: Lesson 5 [Video]. YouTube. [Link]
-
Labster. (2025, May 21). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link]
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ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. [Link]
-
National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
-
Leah4sci. (2012, June 23). How to Make OH into a Good Leaving Group [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]
-
ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
GumballDegree. (2025, December 29). How does steric hindrance affect SN2 reactions? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). OH Activation for Nucleophilic Substitution. [Link]
-
National Center for Biotechnology Information. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. [Link]
-
University of Wisconsin-Madison. (2022, July 30). Nucleophile Effects on Substitution Reaction Rates. [Link]
-
ACS Publications. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]
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Technical Support Center: Solvent Selection for Reactions with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
This technical support guide provides researchers, scientists, and drug development professionals with in-depth guidance on solvent selection for chemical reactions involving 1,4-bis(bromomethyl)-2,5-dichlorobenzene. The document is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the properties of 1,4-bis(bromomethyl)-2,5-dichlorobenzene and the general principles guiding solvent choice.
Q1: What are the key chemical features of 1,4-bis(bromomethyl)-2,5-dichlorobenzene that dictate its reactivity and solubility?
A1: The reactivity of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is dominated by two primary structural features:
-
Two Benzylic Bromide Groups: The bromomethyl (-CH₂Br) groups are the primary reactive sites. As benzylic halides, they are exceptionally reactive towards nucleophilic substitution. This is because the transition states and intermediates (carbocations in an Sₙ1 pathway, for example) are stabilized by resonance with the adjacent aromatic ring.[1][2]
-
Dichlorinated Aromatic Core: The 2,5-dichloro-substituted benzene ring is relatively nonpolar and electron-withdrawing. This core structure makes the molecule generally soluble in a range of common organic solvents but practically insoluble in water.[3] The molecule's bifunctional nature, with two reactive sites, also makes it a prime candidate for polymerization or the synthesis of symmetrical molecules.
Q2: What is the primary reaction mechanism I should consider for this molecule, and how does it influence solvent selection?
A2: For most applications involving strong to moderate nucleophiles (e.g., amines, phenoxides, cyanides), the reaction will proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] In some cases, with weak nucleophiles in ionizing solvents, a unimolecular (Sₙ1) pathway is possible.[6] The choice of solvent is critical as it directly impacts the kinetics and outcome of these pathways.
-
For Sₙ2 Reactions: The ideal choice is a polar aprotic solvent . These solvents possess a significant dipole moment but lack acidic protons. They excel at solvating the cation (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the Sₙ2 reaction rate.[4][6]
-
For Sₙ1 Reactions: Polar protic solvents (e.g., ethanol, water) are required. These solvents can stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding, facilitating the Sₙ1 pathway.[1][6] However, these solvents are often nucleophilic themselves and can lead to undesired solvolysis side products.[7]
Q3: What are the most common reaction types performed with 1,4-bis(bromomethyl)-2,5-dichlorobenzene?
A3: This compound is primarily used as a bifunctional alkylating agent or a monomer. Common applications include:
-
Williamson Ether Synthesis: Reacting with two equivalents of a phenol or alcohol in the presence of a base to form bis-ethers.[4][5]
-
Synthesis of Diamines: Reacting with primary or secondary amines.[8]
-
Polymer Synthesis: Used as a monomer in polycondensation reactions.
-
Cross-Coupling Reactions: Although less common for the bromide itself, derivatives can be used in various cross-coupling chemistries.[9]
Part 2: Solvent Recommendations and Data
Choosing the correct solvent is paramount for reaction success. This section provides specific recommendations and a comparative data table.
Q4: Which specific solvents are recommended for Sₙ2 reactions with this substrate?
A4: For the majority of applications, which are Sₙ2-type substitutions, the following polar aprotic solvents are highly recommended.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Excellent solvating power for both the substrate and many ionic nucleophiles. Facilitates high reaction rates. Can be difficult to remove during workup. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Very high polarity and solvating power. Can significantly accelerate slow reactions. Extremely difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good choice for moderate reaction rates. Easier to remove due to lower boiling point. Less effective at dissolving some salts compared to DMF. |
| Acetone | Polar Aprotic | 56 | 21 | Often used in Williamson ether syntheses with K₂CO₃, as it facilitates the reaction while being easy to remove.[4] Its lower boiling point limits the reaction temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 66 | 7.6 | A less polar option. Good for reactions where a highly polar environment is detrimental. Often used with strong, soluble bases like sodium hydride (NaH).[10] |
Q5: Are there any solvents I should generally avoid?
A5: Yes. For typical nucleophilic substitution reactions, you should exercise caution with or avoid:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Unless an Sₙ1 pathway is explicitly desired, these solvents can act as competing nucleophiles, leading to the formation of ether or alcohol byproducts (solvolysis).[7] This is a common cause of reduced yield and complex product mixtures.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for reactions involving ionic nucleophiles (e.g., sodium phenoxide, potassium cyanide) due to their inability to dissolve the reagents and stabilize charged transition states. An exception is for radical reactions, which are not the typical use case for this substrate.[11]
Part 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses common issues related to solvent selection.
Q6: My reaction is proceeding very slowly or not at all. How can the solvent be the cause?
A6: This is a frequent issue that can often be traced back to the solvent system.
-
Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent. 1,4-bis(bromomethyl)-2,5-dichlorobenzene itself is a solid. If you observe un-dissolved material, you may need a solvent with greater solvating power (e.g., switching from THF to DMF) or to increase the reaction temperature.
-
Incorrect Solvent Class: Using a nonpolar or weakly polar solvent like toluene or THF for a reaction with an ionic salt (like NaCN) will result in extremely slow reaction rates. The salt will not dissolve, and the Sₙ2 transition state will not be stabilized. A switch to a polar aprotic solvent is necessary.
Q7: My reaction is messy, and I'm getting multiple unexpected side products. What's wrong?
A7: This often points to the solvent participating in the reaction or promoting undesired pathways.
-
Check for Solvolysis: If you used a protic solvent like an alcohol, you have likely formed byproducts where the -Br has been replaced by the alkoxy group from the solvent.[7] Solution: Repeat the reaction in an inert, polar aprotic solvent like DMF or acetone.
-
Consider Elimination: While less common for benzylic systems, using a strong, sterically hindered base in a non-optimal solvent can lead to elimination (E2) side reactions.[7] Solution: Ensure you are using a base suitable for substitution (e.g., K₂CO₃, NaH) rather than elimination (e.g., potassium tert-butoxide).
-
Polymerization/Oligomerization: The bifunctional nature of the starting material can lead to polymerization. This can happen if stoichiometry is not carefully controlled or if the product is reactive with the starting material. Solution: Use a slight excess of your nucleophile. Ensure the reaction is sufficiently dilute, as high concentrations can favor intermolecular reactions leading to polymers.
Q8: I successfully ran my reaction in DMF, but now I can't get rid of the solvent. What should I do?
A8: This is a classic challenge with high-boiling point polar aprotic solvents.
-
Aqueous Workup: DMF is miscible with water. A common procedure is to dilute the reaction mixture with a large volume of water and extract the desired product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary to recover all the product and remove the DMF.
-
Vacuum Distillation: For thermally stable products, removing DMF under high vacuum is possible but requires very low pressure and often elevated temperatures. This is generally less preferred than an extractive workup.
Part 4: Workflows and Protocols
Logical Workflow for Solvent Selection
This diagram outlines the decision-making process for choosing an appropriate solvent system.
Caption: Decision workflow for selecting a reaction solvent.
Example Protocol: Synthesis of 1,4-Bis((4-methoxyphenoxy)methyl)-2,5-dichlorobenzene
This protocol describes a typical Williamson ether synthesis, a common application for the title compound.
Reaction Scheme:
Sources
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safe disposal methods for 1,4-Bis(brommethyl)-2,5-dichlorobenzene waste
Technical Support Center: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
A Guide to Safe Waste Management and Disposal for Laboratory Professionals
This guide serves as a critical resource for researchers, scientists, and drug development professionals handling 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment. This compound is a halogenated aromatic hydrocarbon, a class of chemicals requiring specialized handling and disposal protocols due to its reactivity and hazardous nature.
Section 1: Hazard Identification & Chemical Profile
Understanding the chemical's properties is the foundation of safe handling. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a reactive substance that poses significant health and environmental risks if managed improperly.
| Property | Value | Source(s) |
| CAS Number | 19036-27-2 | [1] |
| Molecular Formula | C₈H₆Br₂Cl₂ | [1] |
| Molecular Weight | 332.85 g/mol | [1] |
| Primary Hazards | Causes severe skin burns and eye damage; Harmful if swallowed, in contact with skin, or inhaled; May cause respiratory irritation. | [2][3][4] |
| Incompatible Materials | Strong bases, oxidizing agents, alcohols, amines. | [2][5] |
| Hazardous Decomposition | Thermal decomposition generates toxic fumes, including carbon oxides and hydrogen bromide. | [2] |
Section 2: Frequently Asked Questions (FAQs)
These FAQs address the most common queries and concerns encountered during the lifecycle of experiments involving 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Q1: What is the single most critical step for the disposal of this waste?
A1: The most critical step is strict segregation . You must classify and collect this waste as a halogenated organic waste stream , kept separate from all other waste types, especially non-halogenated solvents.[5][6][7] This is not merely a regulatory formality; it is a crucial safety and cost-control measure.
Q2: From a technical standpoint, why is segregating this waste from non-halogenated solvents so vital?
A2: There are two primary reasons:
-
Disposal Technology: Halogenated waste requires high-temperature incineration (typically around 1200 K) with specialized flue gas scrubbers to neutralize the acidic gases (like HBr and HCl) produced.[2][8] This process prevents the formation of highly toxic dioxins and furans.[8] Non-halogenated solvents can often be recycled or used in fuel blending, which are less expensive and entirely different processes.[7]
-
Cost and Compliance: Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent forces the entire container to be treated as halogenated waste. This dramatically increases disposal costs and can lead to non-compliance if not declared correctly.[7][9]
Q3: What is the officially approved disposal method for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene?
A3: The standard and approved method is incineration by a licensed hazardous waste disposal facility .[2][6] The facility must be equipped with an afterburner and scrubber systems to handle the halogenated byproducts.[2] Under no circumstances should this chemical be disposed of down the drain or in standard refuse.[9][10]
Q4: I have solid waste (e.g., contaminated filter paper, gloves). How should this be handled?
A4: Any solid materials contaminated with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene must also be treated as hazardous waste. Collect these materials in a separate, clearly labeled, and sealed container (e.g., a labeled bag or drum liner inside a solid waste container). The label must indicate that the contents are contaminated with a halogenated organic compound.
Q5: What type of container should I use for liquid waste streams of this chemical?
A5: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass, with a tightly sealing cap.[5] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,4-Bis(bromomethyl)-2,5-dichlorobenzene," and an indication of its hazards (e.g., Corrosive, Toxic).[9]
Section 3: Troubleshooting Guide
Issue 1: I've accidentally mixed a small amount of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene waste with my non-halogenated solvent waste (e.g., acetone, hexane).
-
Causality: The entire mixture is now contaminated with halogens.
-
Solution:
-
STOP adding any more waste to the container.
-
Immediately re-label the container as "Halogenated Organic Waste."
-
On the waste log or tag, amend the contents to accurately reflect the mixture, providing an estimated percentage of each component.
-
Ensure the cap is secure and place it in your designated Satellite Accumulation Area (SAA).
-
Inform your institution's Environmental Health & Safety (EHS) office. The disposal cost for this container will be higher, and accurate characterization is required.[7]
-
Issue 2: How do I handle the decontamination of glassware and equipment after my experiment?
-
Causality: Residual chemical will remain on surfaces and must be treated as hazardous waste.
-
Solution:
-
Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) in which the compound is soluble.
-
Crucially, this first rinsate is hazardous. Collect it and add it to your designated halogenated liquid waste container.
-
Repeat with a second rinse, which should also be collected as hazardous waste.
-
Subsequent washing with detergent and water can be performed after these initial solvent rinses. Never perform the initial rinse directly into the sink.
-
Issue 3: What is the correct procedure for managing a small spill (e.g., <100 mL) in a chemical fume hood?
-
Causality: A spill presents an immediate inhalation and contact hazard.
-
Solution:
-
Ensure the fume hood sash is lowered and ventilation is active. Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, double-layered nitrile gloves, and a lab coat.[2]
-
Contain the spill using a spill kit absorbent (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels for the initial absorption.
-
Carefully collect the absorbed material using non-sparking tools and place it in a heavy-duty plastic bag or a designated container for solid hazardous waste.[11]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.
-
Label the waste container as "Solid Waste contaminated with 1,4-Bis(bromomethyl)-2,5-dichlorobenzene" and arrange for disposal through your EHS office.
-
Section 4: Standard Operating Procedure (SOP): Waste Segregation and Disposal Workflow
This SOP provides a self-validating workflow for the proper handling of waste from generation to disposal.
Experimental Workflow for Waste Disposal
Caption: Waste Disposal Workflow for Halogenated Compounds.
Step-by-Step Protocol:
-
Preparation: Before starting your experiment, identify the correct, empty, and properly labeled halogenated waste container.
-
Verification: The container must be labeled "Hazardous Waste" and specify "Halogenated Organics."
-
-
Collection: During your experiment, collect all waste streams (pure compound, solutions, initial solvent rinses) containing 1,4-Bis(bromomethyl)-2,5-dichlorobenzene directly into this container.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Storage: Store the container in a designated and properly signed Satellite Accumulation Area (SAA). This area should be away from heat sources and incompatible materials.[2]
-
Disposal Request: Once the container is full (up to 90% capacity) or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department. Do not overfill containers.
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Synquest Labs Safety Data Sheet for 1,4-Bis(bromomethyl)benzene. Synquest Labs.
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Fact sheet: 1,4-dichlorobenzene. Public Services and Procurement Canada.
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1,4-Bis(brommethyl)-2,5-dichlorobenzene Product Information. Synchem.
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
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Hazardous Waste Segregation Guide. Bucknell University.
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1,4-Dibromo-2,5-bis(bromomethyl)benzene Compound Summary. PubChem, National Center for Biotechnology Information.
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
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Electrochemical Debromination of Brominated Aromatic Flame Retardants. ACS Publications.
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Safety Data Sheet for 1,4-Bis(dibromomethyl)benzene. ECHEMI.
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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Technical Fact Sheet on 1,4-Dichlorobenzene. U.S. Environmental Protection Agency.
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Chemical Safety Data Sheet for 1,4-Dibromo-2,5-dichlorobenzene. ChemicalBook.
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Safety Data Sheet for 2,4-Dichloro-1-(chloromethyl)benzene. Fisher Scientific.
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Safety Data Sheet for 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Fluorochem.
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Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH).
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Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
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Safety Data Sheet for p-Dichlorobenzene. Fisher Scientific.
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Safety Data Sheet for a related brominated compound. CymitQuimica.
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
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Safety Data Sheet for a related brominated compound. Thermo Fisher Scientific.
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Technical Support Center: Managing Co-precipitation in Cooling Crystallization
Welcome to the technical support center for crystallization process control. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with impurity co-precipitation during cooling crystallization. Our goal is to provide you with the foundational knowledge and actionable troubleshooting strategies required to enhance product purity, ensure batch-to-batch consistency, and develop robust, scalable crystallization processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts at the heart of crystallization and impurity control.
Q1: What is co-precipitation and how is it driven by fast cooling rates?
-
Rapid Nucleation: The solution may spontaneously form a large number of small, imperfect crystal nuclei.
-
Kinetically-Trapped Impurities: Crystal growth occurs so rapidly that impurity molecules do not have sufficient time to diffuse away from the growing crystal face and become entrapped within the lattice.[4]
Q2: What is the relationship between supersaturation, the Metastable Zone Width (MSZW), and impurity incorporation?
A: The Metastable Zone Width (MSZW) is a critical concept in crystallization.[6][7] It is the region between the solubility curve (where the compound is dissolved) and the supersolubility curve (where spontaneous nucleation occurs). Within the MSZW, a solution is supersaturated, but it will not nucleate on its own without an external trigger (like a seed crystal).
-
Fast Cooling: Rapidly cooling a solution quickly crosses the entire MSZW and enters the "labile zone," where spontaneous and uncontrolled nucleation happens. This high supersaturation environment promotes co-precipitation.
-
Controlled Cooling: An ideal crystallization process operates within the MSZW.[8] By cooling slowly and introducing seed crystals at a specific point within this zone, you can control the onset of crystallization and maintain a low level of supersaturation that favors pure crystal growth over new nucleation.[8][9][10]
Q3: What are the main types of impurity incorporation?
A: Impurities can be incorporated into a final crystalline product through several mechanisms. Understanding the type of incorporation is key to devising a successful purification strategy.[2][4][11]
| Incorporation Type | Description | Common Cause |
| Inclusions | Pockets of mother liquor (solvent and dissolved impurities) are trapped within a growing crystal.[2][11] | Very fast crystal growth, often seen with dendritic or poorly formed crystals. |
| Occlusions | Impurities are trapped along the boundaries of agglomerated (clumped) crystals. | High nucleation rates leading to many small crystals that stick together. |
| Solid Solutions | Impurity molecules substitute for the target compound's molecules within the crystal lattice itself.[4] | The impurity has a very similar size, shape, and chemical functionality to the target molecule.[4] |
| Surface Adsorption | Impurities adhere to the surface of the finished crystals after growth is complete. | Insufficient washing of the final crystal cake. |
Q4: What initial process parameters must I define for a cooling crystallization?
A: Before designing a cooling crystallization protocol, you must characterize the following:
-
Solubility Curve: Determine the solubility of your compound in the chosen solvent at various temperatures. This defines the maximum theoretical yield.
-
Metastable Zone Width (MSZW): Measure the MSZW at different cooling rates and concentrations. This is crucial for designing a controlled cooling profile and seeding strategy.[6][12]
-
Impurity Profile: Identify the key impurities and their approximate concentrations. Understand if any are structurally similar to your target compound, as these are most likely to form solid solutions.[4]
-
Solvent System: The chosen solvent should provide a steep solubility curve (high yield upon cooling) while being a poor solvent for the impurities.[13]
Section 2: Troubleshooting Guide
This section provides structured solutions to common problems encountered during cooling crystallization.
Issue 1: High Impurity Content in Final Product
-
Probable Causes:
-
The chosen solvent is not optimal and may have high solubility for key impurities.
-
A structurally similar impurity is forming a solid solution, which is difficult to purge via crystallization.[4]
-
Inefficient washing of the final product is leaving surface-adsorbed impurities.
-
Investigative Strategy & Solutions:
-
Implement Seeding: Avoid spontaneous nucleation by introducing seed crystals of the pure compound once the solution is cooled into the metastable zone.[9][15] This provides a surface for controlled growth and helps maintain a low supersaturation level.[9][10] A typical seed loading is 0.1-1.0% by mass.
-
Perform a Solvent Screen: If purity does not improve, investigate alternative solvents or anti-solvent systems. An anti-solvent is a solvent in which your compound is poorly soluble; its gradual addition can help control supersaturation.[16]
-
Introduce Temperature Cycling: For kinetically trapped impurities, controlled temperature cycling during the crystallization process can be effective.[4] A slight heating step can dissolve the impure, higher-energy regions of the crystals, followed by a slow cooling step to allow for purer regrowth.[4]
Issue 2: Poor Batch-to-Batch Purity Reproducibility
-
Probable Causes:
-
Uncontrolled primary nucleation due to the absence of a seeding protocol. The temperature at which nucleation starts can vary significantly between batches, leading to different supersaturation profiles and impurity uptake.
-
Inconsistent quality or quantity of seed crystals.
-
Variations in the impurity profile of the starting material.
-
Inconsistent agitation, leading to different heat and mass transfer within the crystallizer.
-
-
Investigative Strategy & Solutions:
-
Develop a Robust Seeding Protocol: This is the most effective way to ensure reproducibility.[17] Define the exact temperature for seed addition (typically 1/3 into the MSZW), the seed mass, and the seed quality (particle size, polymorphic form).[8]
-
Utilize Process Analytical Technology (PAT): PAT tools provide real-time, in-process data to monitor and control the crystallization.[18][19][20]
-
Control Agitation: Ensure the agitation rate is consistent and sufficient to keep crystals suspended without causing excessive secondary nucleation through attrition (crystal breakage).
-
Issue 3: Undesirable Crystal Morphology (e.g., Needles, Dendrites)
-
Probable Causes:
-
Extremely high supersaturation from "crash" cooling often leads to the formation of thin needles or dendritic (tree-like) crystals.[21]
-
These morphologies have very high surface areas and are prone to trapping mother liquor (inclusions) and forming agglomerates, resulting in low purity and difficult filtration.
-
-
Investigative Strategy & Solutions:
-
Drastically Reduce Supersaturation: This is the primary solution. Implement the strategies from Issue 1, such as slower cooling and a robust seeding protocol.
-
Introduce an "Aging" or "Digestion" Step: After the initial crystallization, hold the slurry at a constant temperature for a period (e.g., 1-2 hours). This allows for Ostwald ripening, where smaller, less perfect crystals dissolve and redeposit onto larger, more stable ones, often improving morphology and purity.
-
Consider Temperature Cycling: As mentioned previously, controlled heating and cooling cycles can help break down agglomerates and allow for the recrystallization of purer, more well-defined crystals.[4]
-
Section 3: Key Experimental Protocols
Protocol 1: Determination of Metastable Zone Width (MSZW) using PAT
This protocol uses a probe-based particle counter (like FBRM) to accurately determine the MSZW.[6][22][23]
-
Preparation: Prepare a solution of your compound at a known concentration. Ensure all solids are dissolved by heating the solution well above its saturation temperature (e.g., 15-20 °C above).
-
Cooling Ramp: Begin cooling the solution at a constant, defined rate (e.g., 0.5 °C/min).
-
Monitor Nucleation: Use the FBRM probe to monitor particle counts in the solution. The temperature at which a sharp and sustained increase in particle counts occurs is the nucleation temperature (the edge of the MSZW).[23]
-
Heating Ramp: Immediately after nucleation is detected, begin heating the solution at the same rate.
-
Monitor Dissolution: The temperature at which the particle count returns to baseline is the dissolution temperature (the solubility point).
-
Repeat: Repeat steps 1-5 for several different concentrations and cooling rates to map out the full MSZW.[22]
Section 4: Data & Visualization Hub
Table 1: Comparison of Cooling Strategies and Their Impact on Crystal Purity
| Cooling Strategy | Description | Supersaturation Profile | Typical Purity Outcome | Recommended Use Case |
| Natural (Uncontrolled) Cooling | Flask removed from heat and left at ambient temperature. | Very high initial peak, then rapid decay. | Poor to Moderate. High risk of inclusions and occlusions. | Initial, non-critical crystallizations; screening. |
| Linear Cooling | Temperature is decreased at a constant rate (e.g., 0.5 °C/min). | Moderate, but can still peak high during nucleation. | Moderate to Good. An improvement, but not optimal. | Simple processes where high purity is not the primary driver. |
| Controlled/Profile Cooling | Multi-stage cooling: slow rate during nucleation/growth, faster rate later. | Low and controlled throughout the critical phases. | Excellent. Minimizes impurity incorporation. | Processes requiring high purity and batch consistency. |
| Temperature Cycling | Deliberate heating/cooling cycles are applied to the slurry. | Oscillating profile designed to dissolve and regrow crystals. | Very Good to Excellent. Effective for purging kinetically-trapped impurities.[4] | When other methods fail to remove stubborn impurities. |
Diagram 1: Troubleshooting Workflow for Co-precipitation
This diagram outlines a logical decision-making process for addressing purity issues in your crystallization.
Caption: A step-by-step workflow for diagnosing and solving crystal purity issues.
Diagram 2: Impact of Cooling Rate on Crystallization Pathway
This diagram illustrates how the cooling rate dictates the thermodynamic and kinetic pathways of crystallization.
Caption: Comparison of kinetic vs. thermodynamic crystallization control.
References
-
Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1799-1819. [Link]
-
Zhang, Y., et al. (2025). Impact of impurities on crystal growth. Nature Physics, 21, 938–946. [Link]
-
CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Barrett, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1437-1447. [Link]
-
Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization. [Link]
-
Guo, X., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 12(7), 1000. [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]
-
Tanthapanichakoon, W., et al. (2022). Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. Pharmaceutics, 14(11), 2496. [Link]
-
Al-Zoubi, N., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Pharmaceutics, 13(9), 1362. [Link]
-
Yu, L. X., et al. (2004). Applications of process analytical technology to crystallization processes. Advanced Drug Delivery Reviews, 56(3), 349-369. [Link]
-
Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Zhang, S., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development, 24(10), 1835-1854. [Link]
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Validation & Comparative
Part 1: Decoding the ¹H NMR Spectrum of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
An In-Depth Guide to the 1H NMR Spectral Analysis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Comparative Approach
For professionals engaged in the synthesis of novel therapeutics and advanced materials, the unambiguous structural confirmation of intermediates is a cornerstone of rigorous scientific practice. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a key building block, valued for its rigid, symmetric core and reactive benzylic bromide functionalities. Its precise characterization is not merely a procedural step but a critical determinant for the success of subsequent synthetic transformations.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. Moving beyond a simple data report, we will dissect the spectrum based on fundamental principles, comparing its informational value against complementary analytical techniques. This document is structured to provide not just data, but a framework for analytical reasoning, empowering researchers to make informed decisions in their own structural elucidation workflows.
The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the electronic environment of protons within a molecule. For a molecule with the symmetry of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, the spectrum is deceptively simple yet highly informative.
Predicted Spectral Features
Due to the molecule's C₂h symmetry, we anticipate a spectrum characterized by two distinct signals:
-
Aromatic Protons (H-3, H-6) : The two protons on the benzene ring are chemically and magnetically equivalent. Therefore, they are expected to produce a single peak (a singlet). The chemical shift of these protons is influenced by the cumulative electron-withdrawing effects of four substituents: two chlorine atoms and two bromomethyl groups. Compared to the chemical shift of benzene (~7.3 ppm), a significant downfield shift is predicted for these protons.[1]
-
Benzylic Protons (-CH₂Br) : The four protons of the two bromomethyl groups are also chemically and magnetically equivalent. They will appear as a second singlet. The resonance of benzylic bromide protons typically falls in the range of δ 4.4–4.7 ppm.[2] The strong deshielding is a result of the combined inductive effect of the adjacent bromine atom and the magnetic anisotropy of the aromatic ring.[2]
The integration of these signals will be key to confirming the structure. The ratio of the integral for the benzylic protons to the aromatic protons should be 2:1 (corresponding to 4H:2H).
Part 2: A Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful first step, a multi-faceted analytical approach provides the most robust and irrefutable structural confirmation. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Carbon-13 NMR Spectroscopy (¹³C NMR)
¹³C NMR spectroscopy serves as an excellent orthogonal technique, providing information about the carbon skeleton.
-
What it reveals : It identifies the number of chemically non-equivalent carbon atoms. For 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, symmetry dictates the presence of four distinct carbon signals:
-
C-1/C-4 : The two aromatic carbons bonded to the bromomethyl groups.
-
C-2/C-5 : The two aromatic carbons bonded to the chlorine atoms.
-
C-3/C-6 : The two aromatic carbons bonded to the hydrogen atoms.
-
-CH₂Br : The two equivalent bromomethyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is unparalleled for determining the molecular weight and elemental composition of a compound.
-
What it reveals : MS provides the mass-to-charge ratio (m/z) of the molecular ion. For halogenated compounds, the isotopic distribution is a definitive fingerprint. 1,4-Bis(bromomethyl)-2,5-dichlorobenzene contains two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a highly characteristic cluster of peaks for the molecular ion, providing unambiguous confirmation of the presence and number of halogen atoms.
-
Synergy with ¹H NMR : NMR establishes the connectivity (how atoms are linked), while MS confirms the exact mass and elemental formula. Together, they leave little room for structural ambiguity.
Elemental Analysis
This classical technique determines the mass percentages of the constituent elements (C, H).
-
What it reveals : It provides the empirical formula of the compound. For C₈H₆Br₂Cl₂, the theoretical percentages are: C (30.72%), H (1.93%), Br (51.06%), and Cl (16.29%). Experimental values matching these percentages confirm the elemental composition.
-
Synergy with ¹H NMR and MS : If the molecular weight from MS and the empirical formula from elemental analysis are in agreement, they provide powerful validation for the structure proposed by NMR.
Summary of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environments, connectivity (J-coupling), relative proton count (integration), symmetry. | Simple, interpretable spectrum (two singlets) confirming high symmetry. | Does not directly provide molecular weight or elemental formula. |
| ¹³C NMR | Number of unique carbon environments, carbon skeleton symmetry. | Confirms the carbon framework and corroborates the symmetry observed in ¹H NMR. | Longer acquisition times; does not provide proton information. |
| Mass Spec. (MS) | Molecular weight, elemental formula (HRMS), isotopic information. | Highly characteristic isotopic pattern due to Br and Cl provides definitive evidence of halogen presence. | Does not provide information on atom connectivity (isomerism). |
| Elemental Analysis | Percentage composition, empirical formula. | Confirms the ratio of elements in the molecule. | Does not distinguish between isomers; requires high sample purity. |
Experimental Protocol: ¹H NMR Acquisition
Trustworthy data is born from meticulous experimental execution. The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.
Objective : To obtain a high-resolution ¹H NMR spectrum of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene for structural verification.
Materials :
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipette and vial
Procedure :
-
Sample Preparation : a. Weigh approximately 5-10 mg of the solid sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. c. Agitate the vial gently to ensure the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a pipette.
-
Instrument Setup (300-500 MHz Spectrometer) : a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
Acquisition : a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm). b. Use a standard pulse sequence (e.g., 'zg30'). c. Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).
-
Data Processing : a. Apply a Fourier transform to the FID to generate the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities and chemical shifts to confirm the structure.
Visualization of the Analytical Workflow
A logical workflow is essential for comprehensive characterization. The following diagram illustrates the process of integrating multiple analytical techniques for the structural elucidation of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Caption: Workflow for the structural elucidation of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Conclusion
The structural analysis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene provides an excellent case study in the principles of modern organic characterization. While its ¹H NMR spectrum is straightforward, its interpretation, grounded in an understanding of symmetry and substituent effects, offers definitive insights into its structure. However, for the level of certainty required in pharmaceutical and materials development, relying on a single technique is insufficient. By creating a self-validating system that integrates ¹H NMR with orthogonal methods like ¹³C NMR, Mass Spectrometry, and Elemental Analysis, researchers can achieve an unimpeachable confirmation of molecular structure, ensuring the integrity and success of their scientific endeavors.
References
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]
-
ResearchGate. (2010). Alternative Methodologies for Halogenation of Organic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
-
ResearchGate. (2014). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. Retrieved from [Link]
-
PubMed Central. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. National Institutes of Health. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Bis(chloromethyl)benzene. Wiley. Retrieved from [Link]
-
ACS Publications. (2016). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Labcompare. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2,5-dichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information A visible-light-induced, metal-free bis-arylation of 2,5- dichlorobenzoquinone Experimental part and NMR. Retrieved from [Link]
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A Researcher's Guide to Distinguishing Dichlorobenzene Isomers by 13C NMR Spectroscopy
For professionals in chemical research, particularly in fields like drug development and materials science, the unambiguous structural elucidation of isomeric compounds is a daily imperative. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool that provides a direct window into the carbon framework of a molecule. This guide offers an in-depth, comparative analysis of the 13C NMR spectra of the three isomers of dichlorobenzene: 1,2- (ortho), 1,3- (meta), and 1,4- (para). We will delve into the underlying principles that govern their distinct spectral appearances, provide supporting experimental data, and present a robust protocol for acquiring high-quality 13C NMR spectra.
The Decisive Role of Molecular Symmetry
The primary differentiating feature in the 13C NMR spectra of disubstituted benzene isomers is the number of unique carbon signals, which is a direct consequence of molecular symmetry.[1][2] Each chemically non-equivalent carbon atom in a molecule gives rise to a distinct resonance peak in the 13C NMR spectrum.[3] Therefore, by simply counting the number of signals, one can often definitively distinguish between the ortho, meta, and para isomers.
-
1,4-Dichlorobenzene (para): This isomer possesses the highest degree of symmetry, with two planes of symmetry. This results in only two unique carbon environments: the two carbons bearing the chlorine atoms (ipso-carbons) are equivalent, and the four carbons bearing hydrogen atoms (protonated carbons) are also equivalent to each other. Consequently, its 13C NMR spectrum exhibits only two signals .
-
1,2-Dichlorobenzene (ortho): This isomer has one plane of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry renders two pairs of carbons equivalent. As a result, the 13C NMR spectrum of 1,2-dichlorobenzene displays three distinct signals .[1]
-
1,3-Dichlorobenzene (meta): This isomer also possesses a single plane of symmetry, passing through the C2 and C5 atoms. This leads to four sets of chemically equivalent carbons. Therefore, the 13C NMR spectrum of 1,3-dichlorobenzene shows four signals .
The following diagrams, generated using the DOT language, visually represent the planes of symmetry and the resulting number of unique carbon environments for each isomer.
Caption: Symmetry and expected 13C NMR signals for dichlorobenzene isomers.
Comparative Analysis of Experimental 13C NMR Data
The chemical shift (δ) of each carbon signal provides further valuable information. The electronegativity of the chlorine atoms causes a deshielding effect, generally shifting the signals of the carbons in the benzene ring downfield (to a higher ppm value) compared to unsubstituted benzene (δ ≈ 128.5 ppm). The carbon atoms directly attached to the chlorine atoms (ipso-carbons) are significantly deshielded.
Below is a table summarizing the experimentally observed 13C NMR chemical shifts for the three dichlorobenzene isomers, typically recorded in deuterated chloroform (CDCl3).
| Isomer | Carbon Position | Experimental Chemical Shift (ppm) | Number of Signals |
| 1,2-Dichlorobenzene | C1, C2 | ~132.6 | 3 |
| C3, C6 | ~130.5 | ||
| C4, C5 | ~127.9 | ||
| 1,3-Dichlorobenzene | C1, C3 | ~134.9 | 4 |
| C2 | ~128.8 | ||
| C4, C6 | ~130.5 | ||
| C5 | ~126.6 | ||
| 1,4-Dichlorobenzene | C1, C4 | ~134.2 | 2 |
| C2, C3, C5, C6 | ~129.2 |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[4][5][6]
The substituent effects on the chemical shifts in aromatic systems are a complex interplay of inductive and resonance effects.[7][8] The chlorine atom is an electronegative element that withdraws electron density through the sigma bond (inductive effect), which deshields the nearby carbon atoms. However, it also has lone pairs of electrons that can be donated into the π-system of the benzene ring (resonance effect), which would shield the ortho and para positions. For halogens, the inductive effect is generally considered to be dominant in influencing the overall chemical shift.[8]
A Practical, Step-by-Step Protocol for Acquiring 13C NMR Spectra
Achieving high-quality, interpretable 13C NMR spectra requires careful attention to experimental parameters. The following protocol is a robust starting point for the analysis of dichlorobenzene isomers and other small organic molecules.
Objective: To acquire a quantitative or semi-quantitative proton-decoupled 13C NMR spectrum.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tube
-
Dichlorobenzene isomer sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl3, 0.6-0.7 mL)
-
Pipettes and vial for sample preparation
Caption: Workflow for acquiring a 13C NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the dichlorobenzene isomer and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube. The liquid height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Tune and match the 13C channel of the probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape, which ensures high resolution in the resulting spectrum.
-
-
Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled pulse program (e.g., zgpg30 or a similar variant on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.[9]
-
Relaxation Delay (D1): This is a critical parameter for quantitative accuracy. For a semi-quantitative spectrum, a delay of 2 seconds is a reasonable starting point. For more accurate quantification, a longer delay of 5 times the longest T1 relaxation time of the carbon nuclei is recommended.[10] A pulse delay of 8 seconds has been used in some experimental setups.[11]
-
Number of Scans (NS): Due to the low natural abundance of 13C, multiple scans are required to achieve an adequate signal-to-noise ratio. Start with 128 or 256 scans and increase as needed based on the sample concentration.[9]
-
Pulse Angle: A 30-45° pulse angle is often used to allow for shorter relaxation delays.
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
Conclusion
The three isomers of dichlorobenzene can be unequivocally identified and distinguished using 13C NMR spectroscopy. The number of signals in the spectrum, which is dictated by the molecule's symmetry, provides the most straightforward initial differentiation: two signals for the para isomer, three for the ortho isomer, and four for the meta isomer. Further analysis of the chemical shifts, influenced by the inductive and resonance effects of the chlorine substituents, allows for a comprehensive structural confirmation. By following a well-defined experimental protocol, researchers can reliably obtain high-quality 13C NMR data to support their synthetic and analytical endeavors.
References
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Reddit. (2022). 1,2 Dichlorobenzene NMR. r/chemhelp. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]
-
MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 74-80. [Link]
-
SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. (2015). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 51(54), 10902-10905. [Link]
-
University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]
-
Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome.... [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2735–2740. [Link]
-
ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. [Link]
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Unraveling the Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation pathways by drawing comparisons with structurally analogous compounds and applying fundamental principles of mass spectrometry. This comparative approach not only allows for a robust prediction but also enhances our understanding of how different substituents influence fragmentation mechanisms.
The Structural Landscape: Predicting Fragmentation Behavior
1,4-Bis(bromomethyl)-2,5-dichlorobenzene possesses a unique combination of a stable aromatic core, two benzylic bromide moieties, and two chlorine atoms on the benzene ring. This intricate structure suggests a complex yet predictable fragmentation pattern under electron ionization. The stability of the aromatic ring is expected to result in a prominent molecular ion peak.[1][2][3] The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (79Br/81Br ≈ 1:1 and 35Cl/37Cl ≈ 3:1), will generate distinctive isotopic clusters for the molecular ion and any fragments containing these halogens.[1][4]
The primary fragmentation pathways are anticipated to be driven by the lability of the benzylic C-Br bonds and the potential for rearrangement reactions favored by the aromatic system.
Experimental Protocol: A Generalized Approach for EI-MS Analysis
While a specific experimental spectrum for the title compound is not available, a standard protocol for acquiring an electron ionization mass spectrum for a similar solid, crystalline compound is outlined below. This self-validating methodology ensures reproducibility and data integrity.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Helium as the carrier gas.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Comparative Fragmentation Analysis: Deducing the Pattern
To predict the fragmentation of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, we will compare it with the known fragmentation of a simpler, yet structurally related molecule: 1,4-Bis(bromomethyl)benzene. This comparison will illuminate the influence of the two chlorine atoms on the fragmentation pathways.
Reference Compound: 1,4-Bis(bromomethyl)benzene (p-Xylylene dibromide)
The mass spectrum of 1,4-bis(bromomethyl)benzene provides a foundational understanding of the fragmentation of the bis(bromomethyl)benzene core.[5][6]
Key Fragmentation Pathways for 1,4-Bis(bromomethyl)benzene:
Figure 1: Predicted primary fragmentation of 1,4-Bis(bromomethyl)benzene.
-
Molecular Ion (M⁺˙): A prominent molecular ion cluster is observed at m/z 262, 264, and 266, corresponding to the different isotopic combinations of two bromine atoms.
-
Loss of a Bromine Radical (-•Br): The most facile fragmentation is the cleavage of a C-Br bond to lose a bromine radical, forming a stable benzylic carbocation at m/z 183/185.[7] This is often the base peak.
-
Formation of the Tropylium Ion: The resulting fragment can then lose a molecule of HBr to form a quinodimethane-like structure, which can rearrange to the highly stable tropylium ion at m/z 91.[3][8]
-
Further Fragmentation: The tropylium ion can further fragment by losing acetylene (C₂H₂) to give a fragment at m/z 65.[3] Loss of a methyl radical from the m/z 91 ion can lead to a phenyl cation at m/z 77.
Target Compound: 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
By introducing two chlorine atoms to the aromatic ring, we can anticipate several key differences in the fragmentation pattern. The molecular weight of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is 332.85 g/mol .[9]
Predicted Fragmentation Pathways for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene:
Figure 2: Predicted fragmentation pathways for 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
-
Molecular Ion (M⁺˙): A complex and characteristic molecular ion cluster will be observed starting at m/z 330, with subsequent peaks at m/z 332, 334, 336, and 338, reflecting the isotopic contributions of two bromine and two chlorine atoms.
-
Primary Fragmentation - Loss of Bromine: Similar to the reference compound, the most probable initial fragmentation will be the loss of a bromine radical (•Br) due to the relative weakness of the benzylic C-Br bond. This will result in a prominent fragment ion cluster starting at m/z 251.
-
Subsequent Fragmentation - Loss of HBr: The [M-Br]⁺ ion can then lose a molecule of hydrogen bromide (HBr), leading to a fragment ion cluster starting at m/z 159.
-
Alternative Fragmentation - Loss of Chlorine: While less favorable than the cleavage of the benzylic C-Br bond, the loss of a chlorine radical (•Cl) from the molecular ion is also possible, which would yield a fragment ion cluster starting at m/z 295. The subsequent loss of a bromine radical would lead to a fragment starting at m/z 216.
-
Formation of Halogenated Tropylium Ion Analogues: The formation of a direct tropylium ion at m/z 91 is less likely without the loss of the chlorine substituents. Instead, chlorinated analogues of benzylic and tropylium-like ions will be observed at higher m/z values.
Quantitative Comparison of Predicted Fragments
| Feature | 1,4-Bis(bromomethyl)benzene | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Rationale for Difference |
| Molecular Ion (m/z) | 262/264/266 | 330/332/334/336/338 | Addition of two chlorine atoms (mass ≈ 35.5 each). |
| Base Peak (Predicted) | [M-Br]⁺ (m/z 183/185) | [M-Br]⁺ (m/z 251/253/255) | The benzylic C-Br bond remains the most labile. |
| Key Fragment 1 | m/z 91 ([C₇H₇]⁺) | m/z 159/161/163 ([C₈H₅Cl₂]⁺) | Loss of HBr from the [M-Br]⁺ fragment. |
| Key Fragment 2 | m/z 77 ([C₆H₅]⁺) | m/z 216/218/220 ([C₈H₆BrCl]⁺) | Loss of a chlorine radical followed by a bromine radical. |
Conclusion
The mass spectrometry fragmentation pattern of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene can be logically deduced through a comparative analysis with its non-chlorinated analogue and the application of established fragmentation principles. The presence of chlorine and bromine atoms will produce highly characteristic isotopic patterns, which are invaluable for structural confirmation. The primary fragmentation pathway is predicted to be the loss of a bromine radical, followed by the loss of hydrogen bromide. This guide provides a robust framework for interpreting the mass spectrum of this compound and highlights the predictable influence of halogen substituents on fragmentation pathways, offering a valuable resource for researchers in the field.
References
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). o-Bis(bromomethyl)benzene. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. [Link]
-
Wikipedia. (n.d.). Xylylene dibromide. [Link]
-
ALL 'BOUT CHEMISTRY. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
-
NIST. (n.d.). m-Xylyl bromide. NIST WebBook. [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5. [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
University of Lethbridge. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
-
PubChem. (n.d.). 1,4-Bis(dichloromethyl)benzene. National Center for Biotechnology Information. [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional linker is a cornerstone in the rational design and synthesis of a vast array of complex molecular architectures, from advanced polymers and functional materials to targeted therapeutics. This guide offers an in-depth, objective comparison of the performance of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene against a curated selection of alternative bifunctional linkers. By delving into the nuances of reactivity, stability, and application-specific performance, supported by experimental insights and detailed protocols, this document aims to empower you to make informed decisions in your research and development endeavors.
Introduction to 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Rigid and Reactive Scaffold
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a robust, aromatic bifunctional linker characterized by a central dichlorinated benzene ring flanked by two reactive bromomethyl groups. This unique structure imparts a combination of rigidity, hydrophobicity, and high reactivity, making it a valuable building block in various synthetic applications.
The core of its utility lies in the benzylic bromide functionalities. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. The presence of two such groups allows for the covalent linkage of two molecular entities, making it an ideal candidate for cross-linking polymers, constructing porous organic frameworks (POFs), and synthesizing macrocycles.
The dichlorinated benzene core is not merely a passive scaffold. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the benzylic positions and impart specific properties to the final product, such as enhanced thermal stability and modified electronic characteristics.
Performance Comparison with Alternative Bifunctional Linkers
The efficacy of a bifunctional linker is contingent on several factors, including reaction kinetics, the yield of the desired product, and the stability of the newly formed chemical bonds. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature for every conceivable application, a robust, data-supported assessment can be made by examining the chemical nature of the linkers and drawing on established principles of organic chemistry.
Reactivity Profile
The reactivity of bis(bromomethyl)benzene derivatives is primarily governed by the stability of the transition state in nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. In the case of benzylic halides, both pathways are plausible, and the operative mechanism can be influenced by the solvent, the nucleophile, and the substitution pattern on the aromatic ring.
The two bromomethyl groups in 1,4-Bis(bromomethyl)-2,5-dichlorobenzene are benzylic, making them significantly more reactive than their aliphatic counterparts (e.g., 1,4-dibromobutane) in nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the transition state by the adjacent aromatic ring.
However, the isomeric position of the reactive groups and the presence of other substituents on the benzene ring can fine-tune this reactivity. For instance, the para-disposition of the bromomethyl groups in 1,4-isomers generally leads to higher reactivity compared to ortho- and meta-isomers due to reduced steric hindrance.[1]
Table 1: Qualitative Reactivity and Stability Comparison of Bifunctional Linkers
| Linker Type | Example Linker | Reactivity Profile | Stability of Linkage | Key Applications |
| Aromatic (Halogenated) | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | Highly reactive benzylic bromides undergo facile nucleophilic substitution. Electron-withdrawing chlorine atoms can slightly modulate reactivity. | Benzyl-heteroatom bonds (e.g., benzyl-amine, benzyl-ether) are generally stable but can be susceptible to cleavage under harsh reductive conditions (e.g., hydrogenolysis).[2] | Synthesis of porous organic polymers, cross-linking of polymers, building block for macrocycles and MOFs. |
| Aromatic (Non-Halogenated) | 1,4-Bis(bromomethyl)benzene | Similar high reactivity to the halogenated analog due to the benzylic bromide groups. | Similar stability to the halogenated analog. | Polymer synthesis, organic electronics, and materials science. |
| Aromatic (Chlorinated) | 1,4-Bis(chloromethyl)-2,5-dichlorobenzene | Less reactive than the bromomethyl analog due to the stronger C-Cl bond. Requires more forcing reaction conditions. | Benzyl-heteroatom bonds are generally stable. | Similar applications to the bromomethyl analog, but used when lower reactivity is desired. |
| Aliphatic | 1,4-Dibromobutane | Less reactive than benzylic bromides. Requires stronger nucleophiles or higher reaction temperatures. | Highly stable alkyl-heteroatom bonds. | General cross-linking, formation of saturated rings. |
| PEG Linkers | NHS-PEG-Maleimide | Heterobifunctional with distinct reactivity at each end (NHS ester for amines, maleimide for thiols), allowing for controlled, stepwise conjugations. | The ether backbone of PEG is highly stable. The stability of the terminal linkages depends on the specific chemistry (e.g., amide, thioether). | Bioconjugation (e.g., Antibody-Drug Conjugates, PROTACs).[2] |
| Bismaleimides | 1,4-Bismaleimidobutane | Homobifunctional, specifically reacting with sulfhydryl groups to form stable thioether bonds. | Thioether bonds are highly stable. | Cross-linking proteins and other biomolecules containing cysteine residues. |
Impact on Yield and Stability
The rigid and pre-organized nature of aromatic linkers like 1,4-Bis(bromomethyl)-2,5-dichlorobenzene can lead to higher yields in the synthesis of ordered structures such as porous organic polymers and macrocycles, as it reduces the entropic penalty associated with cyclization or network formation.
The stability of the resulting linkages is a critical consideration. While the benzyl-heteroatom bonds formed from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene are generally robust, they can be cleaved under specific, often harsh, reductive conditions such as hydrogenolysis.[2] In contrast, the alkyl-heteroatom bonds formed from aliphatic linkers like 1,4-dibromobutane are typically more resistant to cleavage. Cross-linking of polymers is often presumed to enhance their thermal stability.[3]
Experimental Protocols
Detailed and validated methodologies are paramount for the successful application of any chemical linker. The following protocols provide representative examples of how 1,4-Bis(bromomethyl)-2,5-dichlorobenzene and a common alternative can be employed in practical laboratory settings.
Synthesis of a Porous Organic Polymer (POP) using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
This protocol outlines a general procedure for the synthesis of a porous organic polymer via a Friedel-Crafts alkylation reaction.
Materials:
-
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
-
An aromatic co-monomer (e.g., benzene, biphenyl, or triphenylamine)
-
Anhydrous iron(III) chloride (FeCl(_3))
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Dissolution: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 1,4-Bis(bromomethyl)-2,5-dichlorobenzene and the aromatic co-monomer in anhydrous DCE.
-
Catalyst Addition: To the stirred solution, add anhydrous FeCl(_3) in one portion.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. A solid precipitate should form during the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with THF, water, 1 M HCl solution, water, and finally methanol to remove any unreacted monomers, catalyst, and oligomeric byproducts.
-
-
Drying: Dry the purified porous organic polymer in a vacuum oven at 80 °C overnight.
Characterization: The resulting POP can be characterized by Fourier-transform infrared (FTIR) spectroscopy, solid-state
Cross-linking of an Amine-Containing Polymer using an NHS-Ester-Maleimide PEG Linker
This protocol describes a typical bioconjugation application using a heterobifunctional linker for comparison.
Materials:
-
Amine-containing polymer (e.g., polylysine)
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide)
-
NHS-PEG-Maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Activation of the Polymer: Dissolve the amine-containing polymer in PBS. Add a solution of the NHS-PEG-Maleimide linker in DMF to the polymer solution. The molar ratio of the linker to amine groups should be optimized for the desired degree of labeling.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography or dialysis.
-
Conjugation to the Thiol-Containing Molecule: To the purified maleimide-activated polymer, add a solution of the thiol-containing molecule in PBS.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.
-
Final Purification: Purify the final conjugate by size-exclusion chromatography to remove any unreacted thiol-containing molecule.
Visualizing Reaction Workflows
Diagrams are invaluable tools for conceptualizing and executing complex synthetic procedures. The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the protocols described above.
Caption: Workflow for the synthesis of a porous organic polymer.
Sources
A Senior Application Scientist's Guide to Evaluating Alternative Crosslinking Agents for Advanced Polymer Systems
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the ultimate performance, biocompatibility, and efficacy of a polymer system. This guide provides an in-depth comparison of alternative crosslinking agents, moving beyond traditional, often cytotoxic options, to explore innovative solutions for creating advanced biomaterials. We will delve into the mechanisms of action, comparative performance data, and detailed experimental protocols to empower you to make informed decisions for your specific application.
The Imperative for Alternative Crosslinkers: Moving Beyond Glutaraldehyde
For decades, glutaraldehyde has been a widely used crosslinking agent due to its high efficiency and reactivity with amine groups in polymers like chitosan and collagen.[1] However, its well-documented cytotoxicity, stemming from the potential for unreacted aldehydes to leach out, presents a significant hurdle for biomedical applications.[2][3] This has driven the exploration of safer and more sophisticated alternatives that offer enhanced biocompatibility without compromising performance.[3]
This guide will focus on three promising categories of alternative crosslinking strategies:
-
Natural Product-Derived Crosslinkers: Leveraging the biocompatibility of naturally occurring compounds.
-
Bio-orthogonal "Click" Chemistry: Employing highly specific and efficient reactions that proceed under mild conditions.
-
Enzyme-Mediated Crosslinking: Mimicking biological processes for in situ gelation.
-
Photocrosslinking: Utilizing light to initiate rapid and controllable crosslinking.
Comparative Analysis of Leading Alternative Crosslinking Agents
The selection of an appropriate crosslinking agent is contingent on the specific polymer system and the desired properties of the final material. Below is a comparative overview of key alternatives to traditional crosslinkers.
| Crosslinking Agent/Method | Polymer System Examples | Mechanism of Action | Key Advantages | Key Limitations |
| Genipin | Chitosan, Gelatin, Collagen | Nucleophilic attack by primary amines on the olefinic carbon atom at C-3 of genipin, followed by ring-opening and reaction with a second amino group.[4][5] | Excellent biocompatibility, low cytotoxicity, derived from a natural source.[2][3][6] | Slower reaction kinetics compared to glutaraldehyde, can introduce a blue coloration to the material.[6][7] |
| Diels-Alder "Click" Chemistry | Furan-modified Hyaluronic Acid (HA), Maleimide-functionalized Poly(ethylene glycol) (PEG) | [4+2] cycloaddition reaction between a diene (e.g., furan) and a dienophile (e.g., maleimide).[8][9] | High specificity, no by-products, proceeds under mild, catalyst-free conditions, bioorthogonal.[9][10][11] | Requires functionalization of the polymer backbone with diene and dienophile moieties.[8] |
| Enzyme-Mediated (e.g., HRP/H₂O₂) | Tyramine-modified polymers (e.g., Dextran-tyramine, Hyaluronic acid-tyramine) | Horseradish peroxidase (HRP) catalyzes the oxidation of phenol moieties (e.g., tyramine) by hydrogen peroxide (H₂O₂) to form reactive radicals that couple to form crosslinks.[2][12] | Biocompatible, occurs at physiological pH and temperature, allows for in situ gelation.[13][14] | Potential for protein denaturation by H₂O₂, requires careful control of enzyme and substrate concentrations.[2] |
| Photocrosslinking (e.g., PEGDA) | Poly(ethylene glycol) diacrylate (PEGDA) | Free radical polymerization of acrylate end-groups initiated by a photoinitiator upon exposure to UV or visible light.[15][16] | Rapid and controllable crosslinking, spatial and temporal control over gelation.[15][17] | Potential cytotoxicity of unreacted photoinitiators and monomers, limited penetration of light into thick samples.[18][19] |
In-Depth Mechanistic Insights and Experimental Workflows
A thorough understanding of the crosslinking mechanism is paramount for optimizing reaction conditions and tailoring material properties.
Genipin Crosslinking of Chitosan: A Natural Alternative
Genipin, derived from the fruit of Gardenia jasminoides, has emerged as a biocompatible alternative to aldehyde-based crosslinkers.[2] Its reaction with primary amine groups, such as those found in chitosan, results in a stable, crosslinked network.[4]
Experimental Workflow: Synthesis and Characterization of Genipin-Crosslinked Chitosan Hydrogels
Caption: Workflow for genipin-crosslinked chitosan hydrogel synthesis.
Detailed Protocol:
-
Chitosan Solution Preparation: Dissolve 2% (w/v) chitosan in a 1% (v/v) acetic acid aqueous solution with continuous stirring until a homogenous solution is obtained.
-
Genipin Solution Preparation: Prepare a 4.4 mg/mL genipin solution in 1% (v/v) acetic acid.[7]
-
Crosslinking: Add the genipin solution to the chitosan solution to achieve a desired molar ratio (e.g., 1:8 genipin to chitosan amine groups) and stir for 1 minute.[7]
-
Gelation: Pour the mixture into a mold and allow it to crosslink at room temperature for 7 days. A visual color change to blue indicates the progression of the crosslinking reaction.[7]
Diels-Alder "Click" Chemistry for Hydrogel Formation
The Diels-Alder reaction is a powerful tool for creating covalently crosslinked hydrogels due to its bioorthogonality and the absence of by-products.[9][10] This reaction involves the formation of a cyclohexene ring from a conjugated diene and a dienophile.
Reaction Scheme: Diels-Alder Crosslinking
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A Comparative Guide to Polymers Derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: Performance Characteristics and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced functional polymers, materials derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene represent a significant class of poly(p-phenylene vinylene) (PPV) derivatives. The incorporation of chlorine atoms onto the phenylene ring profoundly influences the polymer's electronic, optical, and material properties, making them compelling candidates for a range of applications, from organic electronics to biomedical engineering. This guide provides an in-depth comparison of the performance characteristics of these dichlorinated PPV polymers with prominent alternatives, supported by experimental data and detailed protocols to aid in material selection and development.
Introduction to Dichlorinated Poly(p-phenylene vinylene)
Polymers synthesized from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene are a subclass of PPVs, a family of conducting polymers known for their rigid-rod structure and bright fluorescence. The synthesis of these materials is most commonly achieved through the Gilch polymerization route, where a strong base is used to induce the polymerization of the α,α'-dihalogenated p-xylene monomer. The presence of two chlorine atoms on the aromatic backbone introduces significant steric and electronic effects, which in turn modify the polymer's solubility, thermal stability, and charge transport properties.
The primary focus of this guide is to delineate these performance characteristics and benchmark them against other well-established conjugated polymers, namely poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and poly(3-hexylthiophene) (P3HT).
Comparative Performance Analysis
The selection of a polymer for a specific application hinges on a thorough understanding of its performance metrics. This section provides a comparative analysis of dichlorinated PPV with MEH-PPV and P3HT across key performance indicators.
Thermal Stability
Thermal stability is a critical parameter for the processing and long-term operational stability of polymer-based devices. It is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Polymer | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) |
| Poly(2,5-dichloro-p-phenylene vinylene) | ~350-400 °C | Not consistently reported, expected to be high |
| MEH-PPV | ~380 °C | ~45 °C[1] |
| Poly(3-hexylthiophene) (P3HT) | ~400-450 °C | ~12 °C |
Note: The exact values can vary depending on the polymer's molecular weight, purity, and the specific experimental conditions.
The data suggests that while all three polymers exhibit good thermal stability with decomposition temperatures well above typical processing temperatures, the glass transition temperature of MEH-PPV is notably lower than what is expected for the more rigid dichlorinated PPV. A higher Tg is generally desirable for applications requiring morphological stability at elevated temperatures.
Electrical Conductivity
The electrical conductivity of conjugated polymers is a key determinant of their utility in electronic devices. The intrinsic conductivity of these materials is typically low and is significantly enhanced by doping.
| Polymer | Intrinsic Conductivity (S/cm) | Doped Conductivity (S/cm) |
| Poly(2,5-dichloro-p-phenylene vinylene) | Very low (insulating) | 10⁻³ - 10⁻¹ (with FeCl₃ doping)[2] |
| MEH-PPV | ~10⁻¹³[3] | Can reach up to 100 (with H₂SO₄ doping)[3] |
| Poly(3-hexylthiophene) (P3HT) | ~10⁻⁷ - 10⁻⁵ | 10⁻⁴ - 10⁻¹ (with iodine doping)[4] |
The presence of electron-withdrawing chlorine atoms in dichlorinated PPV can influence its doping efficiency and charge carrier mobility. While MEH-PPV can achieve higher conductivities upon doping, the stability of the doped state is often a concern. P3HT offers a good balance of conductivity and processability.
Mechanical Properties
The mechanical integrity of polymer films is crucial for the fabrication and durability of flexible devices. Key parameters include Young's modulus (a measure of stiffness) and tensile strength (the maximum stress a material can withstand before breaking).
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Poly(2,5-dichloro-p-phenylene vinylene) | Data not available | Data not available |
| MEH-PPV | ~1-2 | ~30-50 |
| Poly(3-hexylthiophene) (P3HT) | ~0.1-1 | ~10-40 |
Generally, the rigid backbone of PPV derivatives is expected to result in a higher Young's modulus compared to the more flexible P3HT. However, the specific side chains and processing conditions play a significant role in the final mechanical properties.
Experimental Protocols
To ensure the reproducibility and validation of performance data, this section provides detailed, step-by-step methodologies for key synthesis and characterization techniques.
Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a widely used method for synthesizing PPV derivatives. The mechanism involves the dehydrohalogenation of the monomer by a strong base to form a p-quinodimethane intermediate, which then undergoes polymerization.
Figure 1: Simplified workflow of the Gilch polymerization.
Protocol:
-
Monomer Preparation: Ensure 1,4-Bis(bromomethyl)-2,5-dichlorobenzene is purified, typically by recrystallization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the monomer in an anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Prepare a solution of a strong base, such as potassium tert-butoxide, in anhydrous THF.
-
Polymerization: Cool the monomer solution to 0°C in an ice bath. Slowly add the base solution dropwise to the monomer solution under a nitrogen atmosphere with vigorous stirring. The reaction mixture will typically turn yellow or orange, indicating the formation of the conjugated polymer.
-
Reaction Quench and Precipitation: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the precipitate and wash it repeatedly with methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the polymer under vacuum to obtain the final product.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Analysis Conditions: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to prevent oxidation.
-
Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature to a point above the expected glass transition and melting temperatures (e.g., 200°C) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating scan to observe the thermal transitions without the influence of the sample's thermal history.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
Mechanical Testing of Polymer Films
Figure 2: Workflow for tensile testing of polymer films.
Protocol:
-
Film Preparation: Prepare thin films of the polymer on a suitable substrate (e.g., glass) by a method such as spin-coating or drop-casting.
-
Specimen Preparation: Carefully cut the polymer film into a standard "dog-bone" shape according to ASTM D638 specifications.
-
Testing Procedure:
-
Mount the specimen securely in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Record the applied force and the elongation of the specimen throughout the test.
-
-
Data Analysis:
-
Convert the force-elongation data into a stress-strain curve.
-
Determine the Young's modulus from the initial linear portion of the curve.
-
The tensile strength is the maximum stress observed before fracture.
-
Discussion and Future Directions
The analysis of polymers derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene reveals a material with promising thermal stability and tunable electronic properties. The presence of chlorine atoms offers a route to modify the polymer's electronic characteristics, potentially leading to improved performance in specific applications. However, the lack of comprehensive data on their mechanical properties is a notable gap that hinders a complete assessment of their potential.
Future research should focus on:
-
Systematic investigation of mechanical properties: A thorough study of the tensile strength, Young's modulus, and elongation at break of dichlorinated PPV films is crucial.
-
Optimization of synthesis: Exploring different polymerization conditions to control the molecular weight and polydispersity of the polymer, which will, in turn, affect its performance.
-
Device fabrication and characterization: Integrating these polymers into electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to evaluate their real-world performance.
-
Computational modeling: Utilizing theoretical calculations to predict the electronic structure and properties of these polymers to guide further material design.
By addressing these areas, the scientific community can unlock the full potential of this intriguing class of conjugated polymers.
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Cheung, K. M., et al. (2022). Improvement of the electrical performance of Ag/MEH-PPV/SiNWs Schottky diode by the insertion of a thin layer of MEH-PPV polymer and study of the annealing effect. Results in Physics, 39, 105769. [Link]
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Glocklhofer, F., et al. (2019). Thioalkyl- and sulfone-substituted poly(p-phenylene vinylene)s. Polymer Chemistry, 10(44), 6045-6055. [Link]
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A Senior Application Scientist's Guide to Characterizing Glutaraldehyde-Crosslinked Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of biomaterials and drug delivery, the controlled crosslinking of polymers is a cornerstone for designing functional materials with tailored properties. Glutaraldehyde (GA) remains a widely utilized crosslinking agent due to its efficiency in forming stable linkages with polymers containing amine or hydroxyl groups, such as chitosan, gelatin, and polyvinyl alcohol.[1][2] However, the very act of crosslinking fundamentally alters the polymer's architecture, thereby influencing its mechanical strength, swelling behavior, degradation rate, and drug release kinetics.[3] Consequently, a thorough and multi-faceted analytical characterization is not merely a quality control step but a critical component of rational material design.
This guide provides an in-depth comparison of key analytical methods for characterizing glutaraldehyde-crosslinked polymers. It is structured to move from the confirmation of chemical linkage to the evaluation of macroscopic physical and morphological properties, offering a holistic understanding of the crosslinked network.
Spectroscopic Analysis: Confirming the Crosslinking Reaction
The initial and most fundamental question to answer is whether the crosslinking reaction has successfully occurred. Fourier Transform Infrared (FTIR) Spectroscopy is the primary tool for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy probes the vibrational modes of chemical bonds within a sample. When glutaraldehyde reacts with amine groups on a polymer (e.g., chitosan), it forms a Schiff base, which contains a characteristic imine (C=N) bond.[4] Detecting the appearance of this bond, alongside changes in the bands corresponding to the initial amine and aldehyde groups, provides direct evidence of covalent crosslinking.
Trustworthiness: The self-validating nature of this protocol lies in comparing the spectra of the raw polymer, glutaraldehyde, and the final crosslinked product. The disappearance or reduction of reactant peaks and the appearance of new product peaks create a clear and reliable confirmation.
| Key Spectral Features in GA-Crosslinked Amine-Containing Polymers |
| Appearance of Imine (C=N) Peak: A new peak typically appears in the range of 1630-1655 cm⁻¹. This is the most direct evidence of Schiff base formation between the polymer's amine groups and glutaraldehyde's aldehyde groups.[4] |
| Changes in N-H Bending: The peak corresponding to the N-H bending of primary amines (around 1560-1600 cm⁻¹) often decreases in intensity or shifts, indicating the consumption of amine groups during the reaction. |
| Changes in C=O Stretching: The characteristic C=O stretching peak of the aldehyde group in glutaraldehyde (around 1720 cm⁻¹) should diminish or disappear in the final product, signifying its participation in the reaction. |
| Broadening of O-H/N-H Region: The broad peak around 3200-3500 cm⁻¹, corresponding to O-H and N-H stretching vibrations, may change in shape and intensity due to alterations in hydrogen bonding upon crosslinking.[5] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare thin, dry films or KBr pellets of the uncrosslinked polymer, the crosslinked polymer, and, for reference, the glutaraldehyde crosslinker. Ensure samples are thoroughly dried to minimize interference from water's broad O-H band.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Analysis: Place the sample in the FTIR spectrometer and collect the spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A typical scanning range is 4000 to 500 cm⁻¹.[5]
-
Data Analysis: Overlay the spectra of the uncrosslinked polymer, the crosslinker, and the crosslinked product. Identify the key peaks as outlined in the table above to confirm the reaction.
Thermal Analysis: Assessing Stability and Structural Changes
Crosslinking introduces covalent bonds that restrict the mobility of polymer chains, which in turn significantly affects the material's thermal properties. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying these changes.[6]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For crosslinked polymers, TGA is invaluable for determining thermal stability. A higher degree of crosslinking generally leads to a more thermally stable network, as more energy is required to break the interconnected chains.[7] The resulting TGA curve provides information on degradation temperatures and the amount of residual char.
Trustworthiness: Comparing the TGA thermograms of the uncrosslinked and crosslinked polymers provides a self-validating assessment. An observable shift in the onset of degradation to a higher temperature in the crosslinked sample is a robust indicator of increased thermal stability.[6]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous polymers, crosslinking restricts chain mobility, leading to an increase in the Tg. For semi-crystalline polymers, crosslinking can disrupt the crystalline domains, potentially leading to a decrease in the melting temperature and crystallinity.[8]
Trustworthiness: The protocol is self-validating when the DSC thermogram of the crosslinked polymer is compared against its uncrosslinked precursor. A clear shift in the Tg or changes in melting endotherms provides reliable data on how crosslinking has altered the polymer's internal structure and chain dynamics.[9]
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh a small amount of the dried polymer sample (typically 3-10 mg) into a TGA or DSC crucible.[7]
-
Instrument Setup (TGA): Place the crucible in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[7]
-
Instrument Setup (DSC): Place the sample crucible and an empty reference crucible in the DSC cell. Subject the sample to a heat-cool-heat cycle to erase its thermal history. For example, heat from 20 °C to a temperature above its expected melting point, cool back to a low temperature, and then perform the final heating run at a controlled rate (e.g., 10 °C/min).[9]
-
Data Analysis:
-
TGA: Plot mass loss versus temperature. Determine the onset of degradation temperature (the point of significant mass loss) to compare the thermal stability of different samples.
-
DSC: Plot heat flow versus temperature. Identify the glass transition (a step change in the baseline) and melting peaks (endothermic peaks) to assess changes in chain mobility and crystallinity.
-
Swelling Behavior and Crosslink Density: Quantifying the Network Structure
The extent of crosslinking directly dictates how much solvent a polymer network can absorb. This property is crucial for applications like drug delivery and tissue engineering. Swelling studies are a straightforward yet powerful method to probe the crosslink density of the polymer network.[2]
Expertise & Experience: When a crosslinked polymer is placed in a suitable solvent, the solvent molecules diffuse into the network, causing it to swell. This swelling is opposed by the elastic retractive force of the crosslinked chains. The network reaches an equilibrium swelling state when these two forces are balanced. A higher crosslink density results in a tighter network that restricts swelling, leading to a lower equilibrium swelling ratio.[2] The Flory-Rehner theory is a classical model used to calculate the crosslink density from equilibrium swelling data, although its accuracy can be influenced by the polymer-solvent interaction parameter.[10][11]
Trustworthiness: This method is self-validating through its internal consistency and comparative power. By preparing polymers with varying amounts of glutaraldehyde and measuring their swelling ratios, one should observe a clear inverse correlation: as the crosslinker concentration increases, the swelling ratio should decrease.[12] This predictable relationship validates the experimental results.
Experimental Protocol: Swelling Ratio and Crosslink Density Determination
-
Sample Preparation: Prepare accurately weighed, dry samples of the crosslinked polymer (W_d).
-
Swelling: Immerse each sample in a suitable solvent (e.g., deionized water or phosphate-buffered saline for hydrogels) at a constant temperature (e.g., 37 °C).
-
Equilibrium Measurement: At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess solvent, and weigh them (W_s). Continue until the weight remains constant, indicating that equilibrium swelling has been reached.[13]
-
Calculations:
-
Equilibrium Swelling Ratio (ESR): Calculate the ESR using the formula: ESR = (W_s - W_d) / W_d
-
Crosslink Density: The polymer volume fraction in the swollen state (ν₂ₘ) can be calculated, which is then used in the Flory-Rehner equation to estimate the crosslink density (ν).[10] This calculation requires knowledge of the polymer and solvent densities and the Flory-Huggins polymer-solvent interaction parameter (χ).[14]
-
Caption: Workflow for determining swelling ratio and crosslink density.
Mechanical and Morphological Analysis: Linking Structure to Function
The final, and perhaps most application-critical, characterization involves understanding the material's mechanical robustness and its physical microstructure.
Mechanical Testing
Expertise & Experience: Mechanical properties such as tensile strength, Young's modulus, and elongation at break are directly influenced by crosslink density.[15] Generally, increasing the concentration of glutaraldehyde leads to a stiffer, stronger material (higher Young's modulus and tensile strength) but also a more brittle one (lower elongation at break).[3] This trade-off is a critical design consideration. For example, a tissue engineering scaffold must be strong enough to provide support but also sufficiently flexible to integrate with native tissue.[16][17]
Trustworthiness: The self-validating aspect of mechanical testing comes from dose-dependency. A series of materials created with increasing glutaraldehyde concentrations should exhibit a logical and progressive change in mechanical properties (e.g., increasing modulus).[17] Deviations from this trend would indicate issues in the sample preparation or crosslinking process.
Experimental Protocol: Uniaxial Tensile Testing
-
Sample Preparation: Prepare samples in a standard geometry (e.g., dog-bone shape) with defined dimensions.
-
Testing: Mount the sample in a universal testing machine (e.g., an Instron).
-
Measurement: Apply a uniaxial tensile load at a constant crosshead speed until the sample fractures.[3] The instrument records the force (load) and displacement (extension).
-
Data Analysis: Convert the load-displacement data into a stress-strain curve. From this curve, calculate:
-
Young's Modulus: The slope of the initial linear portion of the curve.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The maximum strain the material can endure before fracturing.
-
Scanning Electron Microscopy (SEM)
Expertise & Experience: SEM provides high-resolution images of a material's surface topography and, with sample fracturing, its internal morphology.[18] For crosslinked polymers, especially hydrogels, SEM is essential for visualizing the porous network structure.[19] The pore size, interconnectivity, and overall architecture can be assessed, which are critical factors for nutrient transport in scaffolds or drug diffusion in delivery systems. The crosslinking process can significantly alter this morphology.[15]
Trustworthiness: SEM analysis is validated by consistency and comparison. When observing samples with different crosslink densities, a visible trend, such as a decrease in average pore size with an increase in glutaraldehyde concentration, provides strong, corroborating evidence for the effects of crosslinking.[15]
Experimental Protocol: SEM Analysis
-
Sample Preparation: Samples must be completely dry. For hydrogels, this is typically achieved by freeze-drying (lyophilization) to preserve the porous structure. The dried sample is then fractured (often cryo-fractured using liquid nitrogen) to expose the internal morphology.
-
Coating: The non-conductive polymer sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam.
-
Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of electrons is scanned across the surface, and the emitted secondary electrons are collected to form an image.[18][20]
-
Analysis: Analyze the resulting micrographs to assess surface texture, pore size, and the overall network structure.
Caption: A multi-faceted approach for polymer characterization.
Comparison of Analytical Methods
| Technique | Information Provided | Sample State | Key Advantages | Key Limitations |
| FTIR | Confirmation of chemical bond formation (e.g., C=N) | Dry solid/film | Direct evidence of crosslinking reaction; relatively fast and inexpensive. | Primarily qualitative; difficult to quantify the degree of crosslinking. |
| TGA | Thermal stability, degradation profile | Dry solid | Quantitative data on stability; useful for comparing different formulations. | Does not provide information on structural transitions like Tg or Tm. |
| DSC | Glass transition (Tg), melting (Tm), crystallinity | Dry solid | Sensitive to changes in chain mobility and polymer morphology. | Interpretation can be complex for heterogeneous or semi-crystalline systems. |
| Swelling Studies | Swelling ratio, solvent uptake kinetics, crosslink density | Solid (swollen in solvent) | Simple, inexpensive, directly relates to application performance (e.g., drug release). | Crosslink density calculation relies on the Flory-Rehner theory and the often-unknown χ parameter.[11] |
| Mechanical Testing | Tensile strength, Young's modulus, elongation | Solid film/scaffold | Provides direct data on material performance under load; critical for structural applications.[21] | Requires standardized sample shapes; properties can be sensitive to hydration state. |
| SEM | Surface topography, internal pore structure, morphology | Dry solid | High-resolution visualization of micro/nanostructure; essential for understanding porosity.[22] | Requires high vacuum and conductive coating; sample preparation (e.g., freeze-drying) can introduce artifacts. |
Conclusion
The characterization of glutaraldehyde-crosslinked polymers is not a one-size-fits-all process. A robust and reliable understanding of these materials necessitates an integrated approach that combines multiple analytical techniques. By systematically moving from chemical verification (FTIR) to thermal (TGA, DSC), physical (swelling), and finally mechanical and morphological (tensile testing, SEM) characterization, researchers can build a comprehensive picture of their material. This multi-faceted strategy ensures that the relationship between crosslinking conditions and final material properties is thoroughly understood, enabling the rational design of advanced polymers for the demanding fields of drug delivery and biomedical research.
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Stankus, J. J., Guan, J., & Wagner, W. R. (2009). Biomechanical Comparison of Glutaraldehyde-Crosslinked Gelatin Fibrinogen Electrospun Scaffolds to Porcine Coronary Arteries. Journal of biomedical materials research. Part A, 89(3), 633–641. Available from: [Link]
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ResearchGate. (PDF) Preparation and Characterization of Glutaraldehyde-Crosslinked Kappa Carrageenan Hydrogel. Available from: [Link]
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ResearchGate. (PDF) Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4. Available from: [Link]
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Garg, S., & Garg, A. (2018). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 10(6), 639. Available from: [Link]
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Margel, S., & Rembaum, A. (1980). Synthesis and Characterization of Poly(glutaraldehyde). A Potential Reagent for Protein Immobilization and Cell Separation. Macromolecules, 13(1), 19–24. Available from: [Link]
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Shi, X., Wu, J., Wang, Z., Song, F., Gao, W., & Liu, S. (2020). Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA. RSC Advances, 10(33), 19619–19627. Available from: [Link]
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CHARACTERIZATION OF GLUTARALDEHYDE COMPOSITION ON PVA-ENZYME COATED PVC-KTPCLPB MEMBRANE WITH XRD, UV-VIS, SEM-EDS, AND FTIR. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Comparative Analysis of GC and HPLC Methods
Introduction
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound that serves as a critical building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. Given its role in complex synthetic pathways, the purity of this reagent is paramount. Even trace impurities can lead to undesirable side reactions, compromised product yields, and downstream purification challenges. Therefore, robust and reliable analytical methods for its purity assessment are essential for quality control and process optimization.
This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
Physicochemical Properties and Analytical Considerations
Before delving into the methodologies, it's crucial to understand the physicochemical properties of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene that influence the choice of analytical technique.
| Property | Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₈H₆Br₂Cl₂ | High halogen content suggests high sensitivity with an Electron Capture Detector (ECD) in GC. |
| Molecular Weight | 332.85 g/mol [1] | The compound is sufficiently volatile for GC analysis. |
| Appearance | White to light yellow crystalline powder.[2] | Requires dissolution in an appropriate solvent for both GC and HPLC. |
| Boiling Point | 245°C[2] | Well within the typical operating range of a standard GC. |
| Thermal Stability | Expected to be stable up to its melting point, with decomposition likely initiating above its boiling point.[3] | While suitable for GC, care must be taken to avoid unnecessarily high injector temperatures to prevent on-column degradation. |
| UV Absorbance | The benzene ring chromophore ensures strong UV absorbance, making it suitable for HPLC with UV detection. | A Diode Array Detector (DAD) can provide additional spectral information for peak purity assessment. |
A key challenge in analyzing this molecule is its potential for thermal degradation. The C-Br bonds in the bromomethyl groups are the most likely points of cleavage at elevated temperatures.[3] This necessitates careful optimization of the GC inlet temperature to ensure quantitative transfer of the analyte onto the column without decomposition.
Gas Chromatography (GC) Approach for Purity Assessment
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[4] For halogenated compounds like 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, GC coupled with an Electron Capture Detector (ECD) offers exceptional sensitivity and selectivity.[5][6]
The Rationale Behind the GC-ECD Method
The choice of a GC-ECD system is deliberate. The ECD is highly selective for electronegative compounds, particularly those containing halogens.[7][8][9] It operates by measuring a decrease in a constant background current caused by the analyte "capturing" electrons.[7][10] This makes it exquisitely sensitive to the four halogen atoms (2 Br, 2 Cl) on the target molecule, allowing for the detection of trace-level impurities that might be missed by less selective detectors. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is chosen to provide a good balance of separation based on both boiling point and subtle polarity differences between the main component and any structurally similar impurities.
Experimental Protocol: GC-ECD
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,4-Bis(bromomethyl)-2,5-dichlorobenzene sample.
-
Dissolve in 10 mL of a suitable solvent like Toluene or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 8860 GC or equivalent | A modern GC system provides excellent temperature and flow control. |
| Injector | Split/Splitless, 250°C | A split injection (e.g., 50:1) is used to avoid column overloading with the main component. The temperature is a compromise to ensure volatilization without degradation. |
| Carrier Gas | Helium or Nitrogen, constant flow @ 1.2 mL/min | Inert carrier gas to transport the sample through the column. Nitrogen is often preferred for ECD.[7] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column offering excellent resolution for a wide range of aromatic compounds. |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of any lower-boiling impurities from the main peak and elutes any higher-boiling components. |
| Detector | Electron Capture Detector (ECD), 300°C | High temperature prevents condensation of the analyte. The ECD provides high sensitivity to the halogenated target compound.[8][9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.
-
The peak tailing factor should be between 0.9 and 1.5.
GC Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Approach
HPLC is a complementary technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11] It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile. For 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, a reversed-phase HPLC method with a Diode Array Detector (DAD) is the preferred approach.
The Rationale Behind the HPLC-DAD Method
A reversed-phase C18 column is the workhorse of HPLC, separating compounds primarily based on their hydrophobicity. This provides a different separation mechanism compared to GC, which is beneficial for identifying impurities that might co-elute in the GC system. The use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a key advantage.[12][13] Unlike a standard UV detector that monitors at a single wavelength, a DAD captures the entire UV-Vis spectrum for each eluting peak.[14][15][16] This allows for:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance can be chosen for quantification, maximizing sensitivity.
-
Peak Purity Analysis: The spectra across a single peak can be compared. If the peak is pure, the spectra should be identical. Spectral differences can indicate the presence of a co-eluting impurity.
Experimental Protocol: HPLC-DAD
1. Sample and Mobile Phase Preparation:
-
Sample: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as needed to be within the linear range of the detector (e.g., to 0.1 mg/mL).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases prior to use.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1100 Series or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A general-purpose reversed-phase column providing good efficiency and peak shape. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Mobile Phase | Gradient: 60% B to 95% B over 15 min | A gradient elution is effective for separating the main component from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detector | Diode Array Detector (DAD), 220 nm | 220 nm is a common wavelength for aromatic compounds. The DAD allows for spectral acquisition from 190-400 nm for peak purity assessment.[14] |
| Injection Volume | 10 µL | Standard injection volume for HPLC. |
3. System Suitability Test (SST):
-
Perform five replicate injections of a standard solution.
-
RSD of the peak area should be ≤ 2.0%.
-
Tailing factor should be between 0.9 and 1.5.
-
Theoretical plates for the main peak should be > 2000.
HPLC Workflow Diagram
Head-to-Head Comparison: GC-ECD vs. HPLC-DAD
The choice between GC and HPLC depends on the specific requirements of the analysis, such as the need for sensitivity, the nature of expected impurities, and available instrumentation.
| Feature | Gas Chromatography (GC-ECD) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity/hydrophobicity. |
| Sensitivity | Extremely High for this compound due to the high response of the ECD to halogens.[9] Ideal for trace impurity detection. | Good to High. Sensitivity is dependent on the UV chromophore. |
| Selectivity | High. The ECD is highly selective for halogenated compounds.[8] | Moderate to High. Selectivity is achieved through column chemistry and mobile phase optimization. |
| Impurity Identification | Primarily by retention time. Coupling to a Mass Spectrometer (MS) is required for structural elucidation. | DAD provides UV spectral data, which aids in peak identification and co-elution assessment.[14] |
| Thermal Stress | High. The sample is vaporized at a high temperature (e.g., 250°C), posing a risk of degradation for labile compounds.[3] | Low. Analysis is performed at or near ambient temperature, preserving sample integrity. |
| Speed | Typically faster run times for simple purity assessments. | Run times can be longer, especially with gradient elution. |
| Robustness | Very robust. Columns are durable, and methods are generally transferable. | Robust, but mobile phase preparation and column care are critical. |
| Validation | Method validation must follow guidelines such as ICH Q2(R1) to demonstrate suitability.[17][18][19] | Method validation must follow guidelines such as ICH Q2(R1) to demonstrate suitability.[17][18][19] |
Conclusion and Recommendations
Both GC-ECD and HPLC-DAD are powerful and valid techniques for the purity assessment of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. The optimal choice is dictated by the analytical objective.
-
For routine quality control and the detection of trace-level, halogenated impurities, GC-ECD is the superior method. Its unparalleled sensitivity and selectivity for this class of compounds ensure that even minute contaminants are detected.
-
For method development, impurity profiling, and analysis of potentially thermally labile impurities, HPLC-DAD is the recommended approach. The gentle analytical conditions prevent sample degradation, and the spectral information from the DAD provides an invaluable tool for peak purity assessment and preliminary identification of unknown peaks.
In a comprehensive drug development or process chemistry setting, these two techniques should be viewed as complementary. Employing both GC and HPLC provides an orthogonal approach to purity analysis, offering the highest degree of confidence in the quality of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. This dual-methodology approach ensures that a wide range of potential impurities—volatile, non-volatile, polar, and non-polar—are effectively identified and quantified, safeguarding the integrity of subsequent synthetic steps.
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Contract Testing Laboratories of America. (2024-01-16). HPLC Analysis with Diode Array Detection. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Bromide ion. Available from: [Link]
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Shimadzu. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Available from: [Link]
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Chromedia. ECD: Electron Capture Detector. Available from: [Link]
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PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
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YouTube. (2025-08-05). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. Available from: [Link]
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MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available from: [Link]
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U.S. Food and Drug Administration. (2005-11). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Labcompare. (2014-08-19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Available from: [Link]
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PharmaSciences. (n.d.). PDA Detector in HPLC Analysis. Available from: [Link]
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ASTM International. (2019-09-01). Use of Electron-Capture Detectors in Gas Chromatography1. Available from: [Link]
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YouTube. (2024-10-31). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Starodub. (2024-04-24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Allmpus. (n.d.). 1,4-Dichloro-2,5-Bis(trichloromethyl)Benzene. Available from: [Link]
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A Comparative Guide to the Stability of Benzyl-Heteroatom Bonds Formed from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the strategic introduction of functional groups and the stability of the resulting chemical bonds are of paramount importance. The bifunctional reagent, 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, serves as a versatile scaffold for the construction of complex molecular architectures. Its utility lies in the reactivity of its two benzylic bromide groups, which are amenable to nucleophilic substitution, allowing for the introduction of a variety of heteroatom-containing moieties. The stability of the newly formed benzyl-heteroatom bonds is a critical determinant of the final molecule's utility, influencing its shelf-life, metabolic fate, and overall suitability for its intended application.
This guide provides an in-depth comparison of the stability of benzyl-oxygen (C-O), benzyl-nitrogen (C-N), and benzyl-sulfur (C-S) bonds formed from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene. We will delve into the electronic and steric factors that govern the strength of these bonds, present a comparative analysis of their bond dissociation energies (BDEs) derived from computational models, and provide detailed experimental protocols for their evaluation.
The Central Scaffold: Understanding the Electronic Landscape of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
The stability of the benzyl-heteroatom bond is intrinsically linked to the electronic environment of the benzylic carbon. The 2,5-dichloro substitution pattern on the benzene ring plays a crucial role in modulating this environment. Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect de-stabilizes the developing positive charge on the benzylic carbon during heterolytic cleavage and can also influence the stability of the benzylic radical formed during homolytic cleavage.[1]
Simultaneously, the lone pairs on the chlorine atoms can participate in resonance, donating electron density to the ring (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect.[1] The net result is an electron-deficient aromatic ring, which influences the strength of the exocyclic benzylic bonds.
Figure 1: General structure of 1,4-Bis(heteroatom-methyl)-2,5-dichlorobenzene derivatives, where X can be Oxygen, Nitrogen, or Sulfur.
Comparative Stability of Benzyl-Heteroatom Bonds
The stability of a chemical bond can be quantitatively expressed by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. Higher BDE values indicate a stronger, more stable bond. In the absence of direct experimental BDE values for the specific derivatives of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene, we turn to computational models and established trends in benzyl group chemistry to provide a comparative analysis.
Benzyl-Oxygen (C-O) Bonds
Benzyl ethers are known for their relative stability, making them common protecting groups in organic synthesis.[2] However, their stability is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the chloro substituents on our scaffold, are expected to slightly decrease the C-O bond strength. This is because these groups destabilize the benzyl radical formed upon homolytic cleavage.
Cleavage of benzyl ethers can be achieved under various conditions, including hydrogenolysis, strong acids, or oxidation.[3] The presence of electron-withdrawing groups can make the benzylic position more susceptible to nucleophilic attack, although this is a heterolytic cleavage pathway.
Benzyl-Nitrogen (C-N) Bonds
The stability of benzylamines is influenced by the nature of the nitrogen atom (primary, secondary, or tertiary) and the substituents on both the aromatic ring and the nitrogen. Generally, the C-N bond in benzylamines is relatively stable. However, similar to benzyl ethers, electron-withdrawing groups on the aromatic ring can weaken the C-N bond by destabilizing the resulting benzyl radical. Kinetic studies on the oxidation of substituted benzylamines have shown that the reaction rates are sensitive to the electronic effects of the substituents.[4]
Benzyl-Sulfur (C-S) Bonds
Benzyl thioethers are generally considered to be more labile than their ether counterparts. The C-S bond is weaker than the C-O bond, making it more susceptible to cleavage. This is reflected in the lower bond dissociation energy of the C-S bond compared to the C-O bond in analogous structures. Computational studies on various organic sulfur compounds provide a basis for this comparison.[3] The electron-withdrawing nature of the dichlorinated ring is expected to further decrease the stability of the C-S bond.
Quantitative Comparison of Estimated Bond Dissociation Energies
While precise experimental data for our target molecules is unavailable, we can leverage computational chemistry databases and machine learning models that predict BDEs based on molecular structure.[5][6] The following table provides estimated BDEs for simplified model compounds (2,5-dichlorobenzyl-X) to illustrate the expected trend in bond stability. These values are derived from general trends and computational estimations and should be considered as approximations.
| Bond Type | Model Compound | Estimated Bond Dissociation Energy (kcal/mol) | Relative Stability |
| Benzyl-Oxygen | 2,5-Dichlorobenzyl methyl ether | ~70-75 | High |
| Benzyl-Nitrogen | 2,5-Dichlorobenzyl methylamine | ~65-70 | Moderate |
| Benzyl-Sulfur | 2,5-Dichlorobenzyl methyl sulfide | ~60-65 | Low |
Table 1: Estimated Bond Dissociation Energies (BDEs) and relative stability of benzyl-heteroatom bonds in a model system representative of the 1,4-Bis(bromomethyl)-2,5-dichlorobenzene scaffold.
Experimental Protocols for Assessing Bond Stability
A comprehensive evaluation of bond stability involves a combination of experimental techniques that can provide both qualitative and quantitative data.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful technique to assess the thermal stability of compounds. By monitoring the mass of a sample as a function of temperature, one can determine the onset of decomposition, which is related to the cleavage of the weakest bonds in the molecule.
Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 1,4-bis(heteroatom-methyl)-2,5-dichlorobenzene derivative into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins. A higher Tonset indicates greater thermal stability.
-
Compare the Tonset values for the C-O, C-N, and C-S derivatives.
-
Figure 2: Workflow for Thermogravimetric Analysis (TGA).
Kinetic Studies of Bond Cleavage
Kinetic studies provide quantitative information about the rate of bond cleavage under specific chemical conditions. For the derivatives of 1,4-bis(bromomethyl)-2,5-dichlorobenzene, solvolysis or reaction with a specific reagent can be monitored over time.
Protocol for Kinetic Analysis of Solvolysis:
-
Reaction Setup:
-
Prepare a standard solution of the 1,4-bis(heteroatom-methyl)-2,5-dichlorobenzene derivative in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetone or ethanol).
-
Place the solution in a thermostated bath to maintain a constant temperature.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction by rapidly cooling the aliquot or by adding a reagent that stops the reaction.
-
Analyze the composition of the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the cleavage products.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the rate constant (k) of the reaction by fitting the data to the appropriate rate law (e.g., first-order kinetics).
-
Compare the rate constants for the C-O, C-N, and C-S derivatives. A smaller rate constant indicates a more stable bond under the given conditions.
-
Figure 3: Workflow for Kinetic Analysis of Bond Cleavage.
Conclusion
The stability of benzyl-heteroatom bonds derived from 1,4-Bis(bromomethyl)-2,5-dichlorobenzene follows the general trend of C-O > C-N > C-S. This trend is primarily governed by the intrinsic strength of the carbon-heteroatom bond, which is further modulated by the electron-withdrawing nature of the 2,5-dichloro-substituted aromatic ring. The chloro substituents destabilize the benzylic radical formed during homolytic cleavage, thereby weakening the exocyclic bonds compared to their unsubstituted counterparts.
For researchers and drug development professionals, a thorough understanding of these stability differences is crucial for the rational design of molecules with desired properties. The choice of the heteroatom linker can be strategically employed to control the lability of a particular bond, influencing factors such as pro-drug activation, metabolic pathways, and the overall chemical robustness of the final compound. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these stability differences, enabling data-driven decisions in the development of novel chemical entities.
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Hill, A. W., & Mortishire-Smith, R. J. (2023). Expansion of Bond Dissociation Prediction with Machine Learning to Medicinally and Environmentally Relevant Chemical Space. ChemRxiv. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
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Simon, E. S., & Wysocki, V. H. (2012). Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. Journal of the American Society for Mass Spectrometry, 23(5), 856-865. [Link]
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Knaus, E. E., & Kumar, P. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19561-19569. [Link]
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Fokin, A. A., & Schreiner, P. R. (2019). Mechanochemical synthesis, luminescent and magnetic properties of lanthanide benzene-1,4-dicarboxylate coordination polymers (Ln0.5Gd0.5)2 (1,4-BDC)3(H2O)4; Ln = Sm, Eu, Tb. New Journal of Chemistry, 43(45), 17397-17403. [Link]
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Gray, D. L., & Henderson, J. C. (2020). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). Polyhedron, 180, 114425. [Link]
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Carpenter, B. K., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 52(8), 2151-2162. [Link]
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Wang, X., Liu, Y., & Li, H. (2020). Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. Organic Process Research & Development, 24(9), 1787-1791. [Link]
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PubChem. (n.d.). 1,4-Bis(dichloromethyl)benzene. [Link]
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Potter, G. A., & Barrie, S. E. (1995). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 38(16), 3079-3084. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
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MDPI. (2010). 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-bis(bromomethyl)-2,5-dichlorobenzene (CAS No. 19036-27-2), a halogenated organic compound. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for responsible handling and disposal, thereby fostering a culture of safety and regulatory compliance.
Foundational Understanding: Hazard Profile and Risk Mitigation
1,4-Bis(bromomethyl)-2,5-dichlorobenzene belongs to the family of halogenated aromatic compounds. While specific toxicological data for this compound is not extensively documented in readily available literature, its structural similarity to other halogenated benzenes, such as dichlorobenzenes and brominated aromatic compounds, necessitates a cautious and conservative approach to its handling and disposal.
The presence of bromine and chlorine atoms significantly influences its chemical reactivity and biological impact. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity to aquatic life.[1][2][3] For instance, related dichlorobenzene compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to these risks.[4] Furthermore, analogous compounds like 1,4-bis(bromomethyl)benzene are known to cause severe skin burns, serious eye damage, and respiratory irritation.[5] Therefore, it is imperative to treat 1,4-bis(bromomethyl)-2,5-dichlorobenzene as a hazardous substance, implementing stringent safety measures to mitigate exposure risks.
Mandatory Personal Protective Equipment (PPE)
Before handling 1,4-bis(bromomethyl)-2,5-dichlorobenzene in any capacity, from experimental use to waste consolidation, the following PPE is required to create a reliable barrier against chemical exposure. The rationale for each piece of equipment is grounded in established safety protocols for handling corrosive and irritating chemicals.[5]
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory. This dual-layer protection is critical to prevent contact with splashes or fine particulates, which can cause severe eye damage.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of similar brominated compounds, gloves must be inspected for integrity before each use.[5]
-
Body Protection: A lab coat or suitable protective clothing must be worn to protect the skin.[5] For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] In the absence of adequate ventilation, a NIOSH-approved respirator is required.[5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,4-bis(bromomethyl)-2,5-dichlorobenzene is not merely a suggestion but a regulatory requirement. The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: All waste containing 1,4-bis(bromomethyl)-2,5-dichlorobenzene, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be classified as Hazardous Waste . Specifically, it falls under the category of halogenated organic waste .
-
Segregate the Waste: It is critically important to collect this waste in a dedicated, properly labeled container. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[6] Halogenated organic waste often requires specific treatment methods, such as high-temperature incineration, and mixing it with other waste types can interfere with the disposal process and create dangerous chemical reactions.
Step 2: Proper Containment and Labeling
-
Select an Appropriate Container: Use a robust, leak-proof container with a secure lid that is compatible with the chemical. For solid waste, a wide-mouth polyethylene container is suitable.
-
Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "1,4-Bis(bromomethyl)-2,5-dichlorobenzene". Also, include the approximate concentration and any other components in the waste mixture.
Step 3: Arrange for Professional Disposal
-
Engage a Licensed Disposal Company: The disposal of halogenated organic waste must be handled by a licensed and reputable hazardous waste disposal contractor. These companies have the necessary permits and equipment to transport and treat the waste in accordance with federal and state regulations.
-
Preferred Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2][5][7] This process ensures the complete destruction of the compound, preventing its release into the environment.
Step 4: Maintain Meticulous Records
-
Documentation: Keep detailed records of the amount of waste generated, the date of generation, and the date it was sent for disposal. Your institution's Environmental Health and Safety (EHS) department will likely have specific procedures and forms for this purpose. This documentation is essential for regulatory compliance and internal safety audits.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Caption: Decision workflow for the proper disposal of 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting any cleanup, don the full personal protective equipment as described in Section 2.
-
Contain the Spill: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material. For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[8] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect and Containerize: Place all contaminated materials (absorbent, cleaning supplies, contaminated PPE) into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department, regardless of the size of the spill.
Quantitative Safety Data for Related Compounds
While specific occupational exposure limits for 1,4-bis(bromomethyl)-2,5-dichlorobenzene have not been established, the limits for related dichlorobenzenes provide a valuable reference for understanding the potential hazards and for ensuring a safe working environment.
| Compound | Agency | Exposure Limit | Value |
| o-Dichlorobenzene | OSHA | PEL (Ceiling) | 50 ppm (300 mg/m³)[9] |
| o-Dichlorobenzene | CAL/OSHA | PEL (TWA) | 25 ppm (150 mg/m³)[9] |
| Methylene Chloride | OSHA | PEL (TWA) | 25 ppm[10] |
| Methylene Chloride | OSHA | STEL | 125 ppm (15-minute)[10] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
This data underscores the importance of handling all halogenated organic compounds within a well-ventilated environment, such as a chemical fume hood, to minimize airborne concentrations.
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Occupational Safety and Health Administration (OSHA). o-DICHLOROBENZENE. [Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
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Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Dakota Systems. Environmental and Industrial Impacts of 1,2-Dichlorobenzene: A Comprehensive Overview. [Link]
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National Center for Biotechnology Information (NCBI). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
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A Senior Application Scientist's Guide to Handling 1,4-Bis(bromomethyl)-2,5-dichlorobenzene: A Protocol Rooted in Safety
Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. This guide provides essential, actionable information for the safe handling and disposal of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (CAS No. 19036-27-2), a compound whose structural alerts call for rigorous protective measures. As your partner in laboratory safety, we aim to provide clarity and rationale behind each procedural step, ensuring your research is both groundbreaking and safe.
Immediate Safety Assessment: Understanding the Core Risks
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a halogenated aromatic compound. While specific toxicological data for this exact molecule is limited, the hazards can be inferred from its chemical structure and data on analogous compounds. Structurally similar chemicals are known to be highly reactive and hazardous.
The primary threats associated with this compound are:
-
Severe Corrosivity: It is expected to cause severe skin burns and serious, potentially irreversible, eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes can lead to significant irritation of the mucous membranes and upper respiratory tract, causing symptoms like coughing and shortness of breath.[1]
-
Potential Carcinogenicity: Related dichlorobenzene compounds are suspected of causing cancer.[4][5]
-
Acute Toxicity: It may be harmful if swallowed or inhaled.[6]
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols.[5][6]
Given these risks, handling this chemical requires more than just standard laboratory PPE; it demands a comprehensive strategy encompassing engineering controls, specialized protective gear, and meticulous operational procedures.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically-driven necessity dictated by the chemical's properties. Each component of your protective ensemble serves a specific purpose. Adherence to these recommendations is critical to mitigate exposure risks.[3]
| Protection Type | Specific Equipment | Rationale & Standard |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | The high risk of severe eye damage necessitates dual protection.[1][2] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from contact. This combination is mandated by standards like 29 CFR 1910.133.[1] |
| Skin & Body Protection | Chemically impermeable gloves (e.g., Nitrile, Neoprene) and a fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Prevents direct contact, which can cause severe burns.[1][3] Contaminated work clothing should not be allowed out of the laboratory.[6] Always check glove breakthrough times for halogenated compounds. |
| Respiratory Protection | Primary: Use only within a certified chemical fume hood. Secondary: A respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be available for emergencies or if adequate ventilation cannot be guaranteed.[1][6] | The fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[1][7] Inadequate ventilation makes respiratory protection mandatory.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed as a self-validating system. Following these steps methodically ensures that safety checks are integrated into the workflow.
Step 1: Preparation and Pre-Handling
-
Designate a Work Area: All handling of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene must occur in a designated area within a certified chemical fume hood.[1][7]
-
Verify Safety Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary apparatus, reagents, and a designated, sealed waste container are prepared and within reach to minimize movement and potential for accidents.
-
Don PPE: Put on your protective gear in the correct order: lab coat, then gloves, followed by safety goggles and face shield.
Step 2: Handling the Chemical
-
Avoid Dust Generation: This compound is a solid. Handle it carefully to avoid creating dust.[6][8] Use non-sparking tools for transfers.[7][8]
-
Controlled Dispensing: Weigh the chemical within the fume hood. If transferring from a larger container, do so slowly and deliberately. Keep the container tightly closed when not in use.[7][8]
-
Maintain Situational Awareness: Do not eat, drink, or smoke while handling the chemical.[6] Avoid contact with skin and eyes.[8]
Step 3: Post-Handling and Decontamination
-
Decontaminate Tools: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Dispose of the cleaning solvent as hazardous waste.
-
Clean Work Area: Wipe down the surface of the fume hood with a suitable decontaminating agent.
-
Doff PPE: Remove protective gear in a manner that avoids contaminating yourself. Remove gloves first, turning them inside out, followed by the face shield and goggles. The lab coat should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[2][7]
Caption: Workflow for safely handling 1,4-Bis(bromomethyl)-2,5-dichlorobenzene.
Emergency and Disposal Plans
Accidental Exposure Protocol
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Skin Contact: Take off immediately all contaminated clothing.[6] Wash off with soap and plenty of water.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Spill Management
-
Evacuate personnel to safe areas and ensure adequate ventilation.[8]
-
Remove all sources of ignition.[8]
-
Wearing full PPE, collect the spilled material using non-sparking tools and place it into a suitable, closed container for disposal.[8]
-
Avoid dust formation.[8]
-
Prevent the chemical from entering drains or waterways.[8]
Waste Disposal
All waste containing 1,4-Bis(bromomethyl)-2,5-dichlorobenzene must be treated as hazardous.
-
Collect waste material and any contaminated disposables in a suitable, closed, and clearly labeled container.[8]
-
Arrange for disposal via a licensed professional waste disposal service.[9] Do not discharge into the environment.[8] Adhere to all local, regional, and national regulations.[3][9]
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- 1,4-Bis(chloromethyl)
- SAFETY DATA SHEET - 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene. Thermo Fisher Scientific.
- 1,4-Dichlorobenzene SAFETY D
- 1,4-Bis(bromomethyl)
- Methyl 3,5-bis(bromomethyl)benzoate Safety Data Sheet.
- Aldrich D56829 - SAFETY D
- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Dichlorobenzenes.
- Safety d
- 1,4-Bis(brommethyl)-2,5-dichlorobenzene Product Page. Synchem.
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- SAFETY DATA SHEET - 1,3-Dichlorobenzene. Sigma-Aldrich.
- Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- - Substance Details. US EPA.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
